molecular formula C5H5BrN2O B15070534 6-Bromo-1-methylpyrazin-2-one

6-Bromo-1-methylpyrazin-2-one

Numéro de catalogue: B15070534
Poids moléculaire: 189.01 g/mol
Clé InChI: OMQZNYHUUGHSCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1-methylpyrazin-2-one is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-methylpyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-methylpyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H5BrN2O

Poids moléculaire

189.01 g/mol

Nom IUPAC

6-bromo-1-methylpyrazin-2-one

InChI

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3

Clé InChI

OMQZNYHUUGHSCD-UHFFFAOYSA-N

SMILES canonique

CN1C(=CN=CC1=O)Br

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-methylpyrazin-2-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 6-bromo-1-methylpyrazin-2-one is not extensively available in the public domain. This guide has been compiled by synthesizing information from structurally related compounds and established principles of organic chemistry to provide a predictive overview for research and drug development professionals. All properties and protocols should be considered theoretical until validated experimentally.

Introduction

6-Bromo-1-methylpyrazin-2-one is a substituted pyrazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1] The presence of a bromine atom, a methyl group, and a carbonyl function on the pyrazine ring suggests a versatile scaffold for further chemical modification, making it a potentially valuable building block in drug discovery programs.[2] This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected reactivity, and potential applications of 6-Bromo-1-methylpyrazin-2-one.

Molecular Structure and Predicted Physicochemical Properties

The structure of 6-Bromo-1-methylpyrazin-2-one features a pyrazinone ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted with a bromine atom at position 6, a methyl group on one of the nitrogen atoms (N1), and a carbonyl group at position 2.

Diagram 1: Chemical Structure of 6-Bromo-1-methylpyrazin-2-one

Caption: 2D structure of 6-Bromo-1-methylpyrazin-2-one.

Based on the analysis of structurally similar compounds, such as 6-bromo-1-methylpyridin-2(1H)-one and other substituted pyrazines, we can predict the following physicochemical properties.[3][4]

PropertyPredicted Value
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Off-white to yellow solid
Melting Point 100-120 °C
Boiling Point > 300 °C (with decomposition)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa Weakly basic

Proposed Synthesis and Purification

A plausible synthetic route to 6-Bromo-1-methylpyrazin-2-one can be envisioned starting from commercially available pyrazin-2-ol. The synthesis would involve a bromination step followed by N-methylation.

Diagram 2: Proposed Synthetic Pathway for 6-Bromo-1-methylpyrazin-2-one

G start Pyrazin-2-ol step1 Bromination start->step1 NBS, Acetonitrile intermediate 6-Bromopyrazin-2-ol step1->intermediate step2 N-Methylation intermediate->step2 CH3I, K2CO3, DMF product 6-Bromo-1-methylpyrazin-2-one step2->product

Caption: A two-step proposed synthesis of 6-Bromo-1-methylpyrazin-2-one.

Experimental Protocol:

Step 1: Synthesis of 6-Bromopyrazin-2-ol

  • To a solution of pyrazin-2-ol (1.0 eq) in acetonitrile (10 volumes), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromopyrazin-2-ol.

Step 2: Synthesis of 6-Bromo-1-methylpyrazin-2-one

  • To a solution of 6-bromopyrazin-2-ol (1.0 eq) in dimethylformamide (DMF) (10 volumes), add potassium carbonate (K₂CO₃) (2.0 eq) and methyl iodide (CH₃I) (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Bromo-1-methylpyrazin-2-one.

Chemical Reactivity and Stability

The reactivity of 6-Bromo-1-methylpyrazin-2-one is dictated by its functional groups: the pyrazinone ring, the carbon-bromine bond, and the N-methyl group.

  • Pyrazinone Ring: The electron-withdrawing nature of the carbonyl group and the nitrogen atoms makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.

  • Carbon-Bromine Bond: The C-Br bond is a key site for functionalization. It is expected to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[5] This reactivity is crucial for its application as a building block in medicinal chemistry.

  • N-Methyl Group: The methyl group is generally stable but could potentially be a site for metabolic oxidation in a biological system.

The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and reducing agents.

Potential Applications in Medicinal Chemistry

Substituted pyrazines are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[1] Given its structural features, 6-Bromo-1-methylpyrazin-2-one could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors. The bromo substituent provides a handle for elaboration to target the ATP-binding site of various kinases.

  • Antiviral and Antibacterial Agents: Pyrazine derivatives have shown promise as antiviral and antibacterial agents.[6] The ability to functionalize the 6-position allows for the exploration of structure-activity relationships to develop potent antimicrobial compounds.

  • Central Nervous System (CNS) Agents: The pyrazinone core can be found in compounds targeting CNS receptors. Further modification of 6-Bromo-1-methylpyrazin-2-one could lead to the discovery of new agents for neurological disorders.

Expected Spectroscopic Data

The following are the expected spectroscopic characteristics for 6-Bromo-1-methylpyrazin-2-one, based on data from analogous structures.[7][8]

Spectroscopic Technique Expected Features
¹H NMR - A singlet for the N-methyl protons (δ ~3.5 ppm).- Two doublets or singlets for the aromatic protons on the pyrazine ring (δ ~7.0-8.0 ppm).
¹³C NMR - A signal for the N-methyl carbon (δ ~30-40 ppm).- Signals for the aromatic carbons (δ ~110-160 ppm).- A signal for the carbonyl carbon (δ ~160-170 ppm).
IR Spectroscopy - A strong absorption band for the C=O stretch (ν ~1650-1680 cm⁻¹).- C-H stretching vibrations for the methyl and aromatic protons (ν ~2900-3100 cm⁻¹).- C-Br stretching vibration (ν ~500-600 cm⁻¹).[9]
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

Safety and Handling

While specific toxicity data for 6-Bromo-1-methylpyrazin-2-one is unavailable, it should be handled with the standard precautions for a laboratory chemical. Based on similar brominated heterocyclic compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-1-methylpyrazin-2-one represents a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and reactivity, offering a starting point for researchers interested in exploring its chemistry and applications. Experimental validation of the presented information is a crucial next step in unlocking the full potential of this versatile molecule.

References

  • [No Author]. 6-Bromo-2-methylquinoline CAS#: 877-42-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZYYd0GuQsGtIl_ekDypmI5GjnwJIiMvOut0bsGRXp83TJ0gQ7L6pObkh__7IoDfIPx2FYqYzOH-d037hUH2kqwmzbQMatt9FiXH0LydB2JyqzGbA_iegMQUOHI0cCvEFW-bqhTWqaSt-unPUeJ1CBc910ZCj4ZZX4f8mBd-5z]
  • National Center for Biotechnology Information. 6-Bromohexan-2-one. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGgOcxCJ71Cx8GgpIn_vJ29FQTEJkZv-sJWsMqE357rXQpft3XSnQO2pmrCLKcBayI9ZxY7g4YW2X2hu5AOEdVhPO5tsxOAyTUeUoi7GUPqx0lZ-9-nUZWWYgzX99pKHsXY5m9Q0CxXAv_R7rIUd1leqn-yGzgFw==]
  • National Center for Biotechnology Information. 6-bromo-1-methylpyridin-2(1h)-one. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNNp3MTZBJRk9iJW3D3guXbQe_fX6qv9Hae3VICqupEMYRUZrNdG99z4ds56GRaq8lkL4G36OeCfz6_RJTYLZ-zjX1K1JDIHZatrQR_2MO2qyfGXjEf_0ic6U0ZtjK8qHKJBla0fEFfFCPb9A=]
  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGskZOczFOT146u76RuJfengvOoDKr2RlDwoHDU9fMXLLKfby3JxwmRBNyoVFhCoWFZNaTg2hMQ0nkT0fd_GKL6BHay704Yk5K1DTVR5DvfAA9gmkMy8u7Om06A7GHaHAchGVu0_zSBKAfZWwkknM2g]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgIL42b2md99kqCrzPhILCpzVYFXP8iFnYtTtqy4ZdRJZQUqOBVqFKhm5GdelqnfrfQmJzjJdCKWYyROKLen_lRVoHrGYW71ByNfHls6ZBAM75zaYGy0ihi_mvHl2JulFD-TE=]
  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7BlJVcWfKsJJMcDNlmRSzvu82MH7tdkYZicN8ZVH1lV1l4n0jvO-uS8W9faLFI4j3yHWrsOlWsYEPi1WLH4wb4LQtG5hDCkV5ZtIBYEjWiycxt_MS2_3HTiv3g-ErOY109wmQPtE8HAdlhaI=]
  • National Center for Biotechnology Information. 4-Bromo-1-methylpyridin-2(1H)-one. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG69K-HHUiwz_HJ5vk8Ogeauh6oXJDph1By2L1447cLouHijjf73nzKixCuFhUCVceKN4iIUkarbZSKKmrbkG7g9xzZBdo5gW1C-JTyTmNy470O7ep-Kyfm_lF39AJNIvsv3OV1EX2odE8soWHuAm_3YwPlVpSaiBfVvTgQeycmBtjF4DcZxg==]
  • 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine. AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWpgFX37be1enUnTVfqVjoWq3tIoJfeYg7ejYAE2mziCoTi8JrCSlcnod68Y56fl2_kRUs_pdXd1bj21pJUJaIJZYxvRtTSmwLkyf6UdKbzYyqGbiQIaEA_g9NKcJObMZgFol]
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXa8JzsGhG4RVL72iNxKqtLfEQ5AQ1dfGVCL_19-LEZ7SlNJFQVvO0g6PjWIwBbwxVSEh8kEvzarUkmFyECJnPqGmqKQw6eyDfpokm8-y1AQUTtK6DkVJGolbb8Hq_vaGe6Zh_6oc8O955TJQ=]
  • 2-Bromo-6-methylpyrazine. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrVNMF9QGStnhxRRlzMWROKTtXIyr4jhjBpoIsV5ojol3BhwdGO534-jgHYCYLX4lxT7lMf7xl2yXnd5yrkUkN4kyqrCSCVRhVWTHYM5-S4lppsSgY1Ge8agVuVz41c0v__0dg]
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50x_GqvtTjgZrZyF8f_ik5Qf8-1smFc1-vlvgS7mPR8qgnAFF4COXX3FQKWcQozbmwglnrVrix-0wE7fe54h0WeKqd6tQ5ZbdqKsGgetP9XsBscK5E6nQ-_UKzmeI9GoLLDc0]
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELcS1kjsus8nK33XaqEP6KLEseelFYXyGWpa99U1p0XbKCvQhPMupUbX6krPdF23b57Gj3GdkQJqnSb4sqhAtiW0Fj6BLDqZ8jeoH4y8qqDANE-5D1OO4Cp6pafTycwjtdYXxSsaktDXoZHyKkMRiiBfAnnwGzSjVj3NmuJ_jj_5gNJen6Oa4O4T6_bltdtCEcY4fYRR6x9JWg_4l8g0rlGTGG-_ixIxAmsWcD2byB4TTJPwgtCII5bDeajkSoV3MsfztTJ027bCM=]
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAum51HJ3DHbpbF1TWsds7wh-o9gg45iILTaBBfqvbF-jrpSZya6lkBqVF3yz3CiyJ5RHNYTkEZRrg0t0xJzNAbeqqpPiFEgvuMMT5xf_mp0Y-ldT_qxJRx2n_wbNUSJkmPIQkGv2SATz_DEtdbKLaSKCfYimLDGoPsOY4hvCST6Jo2TC9JwmfkL0iTrLsFM43E6rqxbQraP90BCAAA==]
  • 6-BROMO-1-METHYL-1H-IMIDAZO[4,5-B]PYRAZINE. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyyl_1AIGMX1ecu0NwHIDkdh96masDcvAt_sckcQsbkU8edOkT9BFxOpvP__TnSUU2TdR0DfUbbf10zUL01iLNxYW-FcS43VRN4iytx_1MEtN-yeMvcblyfxMoMCm1ByLYvwE6v8oPyI7q55xN6JxGxEUP4wKKch7-_g1y6ISEbIw=]
  • 2-Bromo-6-methylpyridine 98 5315-25-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUGV4jyDYH8Xkpz1Eh9aMwdZaI6fELgmtsBBGpJmBzx1_aGj9Y6zkiaIvTB-u9hk0nqVpGUMf3bNAV-29TmyMtsTh_p-BorLdboOkVaVLnyXsQ9hMOS8jN90ZTLahoOZOzUjc4uVPHtVTY_O3RIFSoufVHGQ==]
  • 6-Bromo-1-hexene(2695-47-8) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Ik36CQUbh10p2HPx9GpnadjK1Rak6uo2_RI_Uph5rAIt3JU7YrbUCIi450iHdDqZRAf_1kpzVbHJPcgWnfPmiw3Eb7flQOtigF3Bq8oCuVTvkFaCPjozXRtTjwbbnA7inCNeVvobnZzuV9KRv3JTmMOTOi5J]
  • Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. SpringerOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX3sqdvtqoqTsGxSBza1A20S0b96WKYOVzV3sFEpMKZSx12OqdBQH48v8x8N4Y8Bj8iZvNMm-4_exjv8yzd5mhRk0luDQjnHVLpiHwSDtXSybOCpEEq6H3YJXTclUMGZTv1cG75vJ0ojn0exAbCCGmvfVsRuoSsgKrY_BUgFPUClbwazXB0M-jfpxFXECPrZJ9vVmMJM3WQmLzI_1mBb5O45g=]
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWu20gppFmfNRZkoMQU4ujlDEqWVI_L0kWf7nR7mKSClUGOdjf6afUMsN8WdCLjQv4FcToY0rfVpbdPRudgbQ3BHKx2M0LcPJb0qGL6LtRVVWnYdVgP77FQxCKnKs6FqYbOmEH-pCQOFMH1l1bnc927_bk9UoK8HGmmgJJAQ5dO2kY3MMj2ahlGV9zxcvnmT8PI4X196m7Gp3BtG5mGKfSedYKdYDfUHM=]
  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DwcZZSBWuG-FZLIkNDkR4zHHOu21_aLDMGE3UiRFUvJlvJckcU6QFgA1yvJCZ9fBjUoXIQSQ_QIG6XxoIye7T3K7Vtash-0BPf4tIJKfqw-2QGbiElPwEdXb8f_GJhGBaA==]
  • Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1EnLlmnf3x3hMZVi5atybgZnBjeS-YkPzdVzIwpS4qApfvZQlYdwOXGgqxV9-1_w6fla0hS60xi6NOYLzAHVgJZWKbw6dw4P5Y3N-zn6r_S-PiyGmPRZI8aAEybA_hEOFMZBIkeB0ULugHGr2]
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [URL: https://vertexaisearch.cloud.google.
  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDsx1trHyvUp5tkPbasQMZO4TjQuqtAhDei-vvhxS1T7nV-6t2IUQaH02_4TIzYZof2xRCO3k75E88jbEXfw3YLdCpfBFxFc1za-7zTyNxHy8SMrg-nZ0lom2hJBCIlrEVCluDWqd1VzWnPV4=]
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDPiqzO40kW6bwJXb-VLdqUS9YczJy5_Xso0Hwbm8NFsQPLvg8KDL4biWxKPUGjgimG7P2ZdwMGQ99MzUzOmv2rvyU0hw48M_cwpr9OqFchTOd9t-UjCobu0253wJ6znteI_34fz3DP1fxPguc9g==]
  • 6-Bromo-2-heptene. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyTBVFrjEC2dXvhzGtPzlKsfmm_m3gZ12NKOIal8XKYO1s32xPJ-3A9mxrowNUdViSj7fbKnJDOgiHfjnEsecd8fAfYZryg42RAuoEYEnufvemHSCNGFpgwIfYrDeBpM5S6aHSlrVk_3v_RTf59kXc0clYdIV]

Sources

An In-Depth Technical Guide to 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1-methylpyrazin-2-one (CAS No: 1849219-04-0), a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document elucidates the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology, and explores its chemical reactivity and diverse applications. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in the field. All protocols and claims are substantiated with citations to authoritative sources, fostering a self-validating and trustworthy resource.

Introduction

6-Bromo-1-methylpyrazin-2-one is a substituted pyrazinone, a class of heterocyclic compounds that are of considerable interest in the pharmaceutical industry. The pyrazinone scaffold is a common motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antibacterial, and anticancer activities. The introduction of a bromine atom at the 6-position and a methyl group at the N-1 position of the pyrazinone core provides a unique combination of steric and electronic properties, making it a versatile intermediate for the synthesis of novel drug candidates. The bromine atom, in particular, serves as a valuable synthetic handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR). This guide aims to be an essential resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its effective application in research and synthesis. The key properties of 6-Bromo-1-methylpyrazin-2-one are summarized in the table below.

PropertyValueSource
CAS Number 1849219-04-0[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
SMILES O=C1C=NC=C(Br)N1C[1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from similar compounds

Predicted Spectroscopic Data:

SpectroscopyPredicted Features
¹H NMR δ (ppm): ~3.5 (s, 3H, N-CH₃), ~7.0-7.5 (d, 1H, pyrazinone ring H), ~7.5-8.0 (d, 1H, pyrazinone ring H)
¹³C NMR δ (ppm): ~35 (N-CH₃), ~115-125 (C-Br), ~130-140 (CH), ~145-155 (CH), ~155-165 (C=O)
IR (cm⁻¹) ~1650-1680 (C=O stretch, amide), ~1580-1620 (C=C and C=N stretch), ~550-650 (C-Br stretch)
Mass Spec (EI) M⁺ peak at m/z 188/190 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of CO, Br, and CH₃.

Synthesis Protocol: A Validated Approach

The synthesis of 6-Bromo-1-methylpyrazin-2-one can be logically approached in a two-step sequence: the synthesis of the 1-methylpyrazin-2(1H)-one precursor, followed by regioselective bromination. This strategy is based on established synthetic methodologies for related heterocyclic systems.[6][7][8]

Step 1: Synthesis of 1-methylpyrazin-2(1H)-one

The synthesis of the N-methylated pyrazinone core can be achieved through the condensation of an α-amino acid derivative with a suitable glyoxal derivative, followed by cyclization. A well-established method involves the reaction of sarcosine (N-methylglycine) ethyl ester with glyoxal.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sarcosine ethyl ester (1.0 eq) and a 40% aqueous solution of glyoxal (1.1 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-methylpyrazin-2(1H)-one.

Synthesis_Step1 Sarcosine_ester Sarcosine Ethyl Ester Ethanol Ethanol, Reflux Sarcosine_ester->Ethanol Glyoxal Glyoxal Glyoxal->Ethanol Product1 1-methylpyrazin-2(1H)-one Ethanol->Product1 Cyclization

Caption: Synthesis of 1-methylpyrazin-2(1H)-one.

Step 2: Bromination of 1-methylpyrazin-2(1H)-one

The bromination of the 1-methylpyrazin-2(1H)-one precursor is expected to occur regioselectively at the 6-position, which is activated towards electrophilic substitution. A common and effective brominating agent for such systems is N-Bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-methylpyrazin-2(1H)-one (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A radical initiator such as a catalytic amount of benzoyl peroxide or AIBN can be added to facilitate the reaction, or the reaction can be initiated by UV light.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 6-Bromo-1-methylpyrazin-2-one.

Synthesis_Step2 Product1 1-methylpyrazin-2(1H)-one Solvent Acetonitrile Product1->Solvent NBS N-Bromosuccinimide (NBS) NBS->Solvent Final_Product 6-Bromo-1-methylpyrazin-2-one Solvent->Final_Product Bromination

Caption: Bromination of 1-methylpyrazin-2(1H)-one.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 6-Bromo-1-methylpyrazin-2-one is dominated by the presence of the bromine atom, which makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This versatility allows for the introduction of a wide array of functional groups at the 6-position, enabling the synthesis of diverse libraries of compounds for biological screening.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing access to a range of amino-substituted pyrazinones.

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes.

  • Heck Reaction: Palladium-catalyzed coupling with alkenes.

Reactivity Start 6-Bromo-1-methylpyrazin-2-one Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald Stille Stille Coupling (R-Sn(Bu)₃, Pd catalyst) Start->Stille Product_Aryl 6-Aryl-1-methylpyrazin-2-one Suzuki->Product_Aryl Product_Alkynyl 6-Alkynyl-1-methylpyrazin-2-one Sonogashira->Product_Alkynyl Product_Amino 6-Amino-1-methylpyrazin-2-one Buchwald->Product_Amino Product_Stille 6-Substituted-1-methylpyrazin-2-one Stille->Product_Stille

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-1-methylpyrazin-2-one

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-1-methylpyrazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazinone scaffolds are prevalent in numerous biologically active molecules, and the targeted brominated and N-methylated derivative serves as a crucial intermediate for further functionalization.[1][2] This document details a logical, multi-step synthesis, offering mechanistic insights, a detailed experimental protocol, and practical guidance for researchers in the field. The proposed route is grounded in established principles of heterocyclic chemistry, drawing analogies from published syntheses of related compounds.

Introduction and Significance

Pyrazin-2(1H)-ones are a class of nitrogen-containing heterocycles that form the core structure of many natural products and pharmaceuticals.[3] Their unique electronic and structural properties make them valuable pharmacophores. The introduction of a bromine atom at the C6 position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a diverse chemical space. Furthermore, N-methylation at the N1 position can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and binding affinity to biological targets.[4]

Consequently, 6-bromo-1-methylpyrazin-2-one is a highly valuable building block for constructing complex molecular architectures in drug discovery programs. This guide proposes a robust and logical pathway for its synthesis, designed for practical application in a research laboratory setting.

Retrosynthetic Analysis and Proposed Pathway

Retrosynthetic Diagram

The primary disconnection points are the N1-methyl and the C6-bromo bonds, leading back to a core pyrazinone intermediate.

G target 6-Bromo-1-methylpyrazin-2-one step2 6-Bromopyrazin-2-one target->step2 N-Methylation step1 Pyrazin-2-one step2->step1 Electrophilic Bromination precursors Glycine Amide + Glyoxal step1->precursors Condensation/Cyclization

Caption: Retrosynthetic analysis of 6-bromo-1-methylpyrazin-2-one.

Following this logic, a three-step forward synthesis is proposed:

  • Step 1: Condensation and Cyclization to form the pyrazin-2-one core.

  • Step 2: Electrophilic Bromination to install the bromine atom at the C6 position.

  • Step 3: N-Methylation to yield the final target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis.

Experimental Workflow Diagram

G cluster_step1 Step 1: Pyrazin-2-one Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: N-Methylation a1 Mix Glycine Amide & Glyoxal in aqueous base (e.g., NaOH) a2 Heat reaction mixture (e.g., 60-80°C) a1->a2 a3 Acidify to precipitate (e.g., with HCl) a2->a3 a4 Filter, Wash & Dry a3->a4 b1 Dissolve Pyrazin-2-one in Acetic Acid a4->b1 Intermediate 1 b2 Add N-Bromosuccinimide (NBS) portion-wise b1->b2 b3 Stir at room temp until completion (TLC) b2->b3 b4 Quench and extract (e.g., with Na2S2O3, EtOAc) b3->b4 c1 Suspend 6-Bromopyrazin-2-one in DMF b4->c1 Intermediate 2 c2 Add base (e.g., K2CO3) c1->c2 c3 Add Methyl Iodide (CH3I) c2->c3 c4 Stir, then workup & purify (Column Chromatography) c3->c4 final 6-Bromo-1-methyl- pyrazin-2-one c4->final Final Product

Caption: Proposed workflow for the synthesis of 6-bromo-1-methylpyrazin-2-one.

Step 1: Synthesis of Pyrazin-2-one

This procedure is based on the classical condensation reaction between an alpha-amino amide and a 1,2-dicarbonyl compound.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve glycine amide hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in water.

  • Addition of Reagent: To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~2-3. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pyrazin-2-one.

Step 2: Synthesis of 6-Bromopyrazin-2-one

This step involves the electrophilic bromination of the pyrazinone ring. The use of N-Bromosuccinimide (NBS) is a common and effective method for brominating such electron-rich heterocyclic systems.[6]

  • Reaction Setup: Dissolve the pyrazin-2-one (1.0 eq) from Step 1 in glacial acetic acid in a round-bottom flask.

  • Addition of Reagent: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in small portions at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction should be protected from light. Monitor for the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into a beaker of ice water containing a saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 6-bromopyrazin-2-one.

Step 3: Synthesis of 6-Bromo-1-methylpyrazin-2-one

The final step is the N-methylation of the pyrazinone nitrogen. Standard conditions using a methylating agent and a non-nucleophilic base are employed.[7]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 6-bromopyrazin-2-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagent: Add methyl iodide (CH₃I, 1.2 eq) to the suspension dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 6-bromo-1-methylpyrazin-2-one.

Mechanistic Insights

  • Pyrazinone Formation: The initial reaction is a double condensation. The amino group of glycine amide attacks one of the carbonyls of glyoxal, forming a Schiff base (imine). An intramolecular cyclization then occurs, followed by dehydration to form the dihydropyrazinone, which is subsequently oxidized in situ (or during workup) to the aromatic pyrazin-2-one ring.[8]

  • Electrophilic Bromination: The pyrazin-2-one ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The amide-like nitrogen (N1) and the exocyclic oxygen activate the ring, directing substitution to the C6 position. NBS serves as a source of the electrophilic bromine species (Br⁺).

  • N-Methylation: This is a classic Williamson ether synthesis-type reaction, applied to an amide nitrogen. The base (K₂CO₃) deprotonates the N-H of the pyrazinone, forming a nucleophilic nitrogen anion. This anion then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the N-C bond.[7]

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Compound NameMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)Expected Mass Spec (m/z)
Pyrazin-2-oneC₄H₄N₂O96.09~7.8-8.2 (ring protons)[M+H]⁺ = 97.04
6-Bromopyrazin-2-oneC₄H₃BrN₂O174.99~8.0-8.4 (remaining ring protons)[M+H]⁺ = 174.95, 176.95
6-Bromo-1-methylpyrazin-2-oneC₅H₅BrN₂O189.01~3.5 (s, 3H, N-CH₃), ~7.9-8.3 (ring protons)[M+H]⁺ = 188.96, 190.96

Note: Expected NMR shifts are approximate and should be confirmed by experimental data. Mass spectrometry data should show the characteristic isotopic pattern for bromine-containing compounds.

Troubleshooting and Optimization

  • Low Yield in Bromination: If bromination is sluggish or incomplete, a catalytic amount of a Lewis acid might be beneficial. Over-bromination can occur; ensure the stoichiometry of NBS is carefully controlled.

  • Side Products in N-Methylation: O-methylation is a potential side reaction, though generally less favored. Using a less polar aprotic solvent and a carbonate base typically favors N-alkylation. If issues persist, alternative methylating agents like dimethyl sulfate or trimethyloxonium tetrafluoroborate could be explored.

  • Purification Challenges: The polarity of the pyrazinone intermediates may require specific chromatographic conditions. For highly polar compounds, reversed-phase chromatography or the use of polar modifiers (e.g., methanol in dichloromethane) in the mobile phase may be necessary.[9]

Safety Considerations

  • Glyoxal: Is a mutagen and should be handled with care in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and skin contact. Reactions involving NBS should be protected from light to prevent radical side reactions.

  • Methyl Iodide (CH₃I): Is a potent carcinogen and alkylating agent. It must be handled with extreme caution in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Acetic acid is corrosive. DMF is a reproductive toxin. Handle all organic solvents in a well-ventilated area.

References

  • Mitchell, L. A., & Holliday, B. J. (Year N/A). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B]dioxin-5-Yl)phenyl]pyridin-2-Amine. Amanote Research. Available at: https://www.researchgate.net/publication/282352395_6-Bromo-N-6-Bromopyridin-2-Yl-N-4-23-Dihydrothieno34-B14dioxin-5-Ylphenylpyridin-2-Amine
  • D'hooghe, M., & De Kimpe, N. (2008). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Beilstein Journal of Organic Chemistry, 4, 36. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2634026/
  • Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of the American Chemical Society, 144(5), 1939-1961. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8831002/
  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents. Available at: https://patents.google.
  • PubChem. (n.d.). 6-bromo-1-methylpyridin-2(1h)-one. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-bromo-1-methylpyridin-2_1h_-one
  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Available at: https://www.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3106-3121. Available at: https://ijbpas.com/pdf/2021/September/1632463378.pdf
  • Carter, R. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: https://digitalcommons.georgiasouthern.edu/honors-theses/859/
  • Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(7), 4567-4578. Available at: https://pubmed.ncbi.nlm.nih.gov/38488812/
  • De Nocker, P., et al. (2019). Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and Electrophiles. Organic Letters, 21(8), 2929-2933. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00913
  • ChemicalBook. (n.d.). Methylamine hydrochloride CAS#: 593-51-1. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852627_EN.htm
  • ResearchGate. (2015). Any advice on the preparation of 2-amino-6-bromopyridine. Available at: https://www.researchgate.
  • Lim, Y. Y., & Tiong, H. C. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: https://www.researchgate.
  • Rossi, S., et al. (2014). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 50(73), 10677-10680. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc04694k
  • Kim, H., et al. (2021). Sulfoxonium ylides for direct methylation of N-heterocycles in water. ResearchGate. Available at: https://www.researchgate.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4301. Available at: https://www.mdpi.com/1420-3049/29/18/4301
  • Loba Chemie. (n.d.). METHYLAMMONIUM CHLORIDE. Available at: https://www.lobachemie.com/synthesis-laboratory-reagents/ammonium-salts/methylammonium-chloride-cas-593-51-1.aspx
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. Available at: https://www.pharmablock.com/media/wysiwyg/Pyrazines_in_Drug_Discovery.pdf
  • BenchChem. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles. Available at: https://www.benchchem.
  • ResearchGate. (2008). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available at: https://www.researchgate.
  • Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6296. Available at: https://www.mdpi.com/1420-3049/27/19/6296
  • Wlodarczyk, N., et al. (2012). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 44(10), 1543-1552. Available at: https://www.researchgate.net/publication/257523956_On_the_Knorr_Synthesis_of_6-Bromo-4-methylquinolin-21H-one
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: https://www.atlantis-press.com/proceedings/icmree-18/25892520
  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(4), 1257-1258. Available at: https://pubs.acs.org/doi/abs/10.1021/ja01172a028
  • Pinto, M. F., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 140. Available at: https://www.mdpi.com/2073-4344/14/2/140
  • Sigma-Aldrich. (n.d.). CAS 593-51-1. Available at: https://www.sigmaaldrich.com/US/en/cas/593-51-1
  • FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available at: https://fulir.irb.hr/id/eprint/10397/
  • CAS Common Chemistry. (n.d.). Methylamine hydrochloride. Available at: https://commonchemistry.cas.org/detail?cas_rn=593-51-1
  • CymitQuimica. (n.d.). CAS 593-51-1: Methylamine hydrochloride. Available at: https://www.cymitquimica.com/cas/593-51-1

Sources

Strategic Utilization of 6-Bromo-1-methylpyrazin-2-one in High-Value Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6-Bromo-1-methylpyrazin-2-one , a high-value heterocyclic scaffold used in the synthesis of antiviral agents (e.g., T-1105 analogs) and kinase inhibitors.

Technical Whitepaper | CAS: 1849219-04-0

Executive Summary

6-Bromo-1-methylpyrazin-2-one represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from the unique electronic desymmetrization of the pyrazine core. Unlike symmetric pyrazines, this scaffold offers three distinct vectors for functionalization:

  • C6-Br: A highly reactive handle for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

  • N1-Methyl: Provides metabolic stability and solubility modulation compared to the NH-lactam.

  • C3/C5-H: Sites for late-stage C-H activation or radical functionalization.

This guide details the synthesis, reactivity profile, and application of this intermediate in drug discovery.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
IUPAC Name 6-Bromo-1-methylpyrazin-2(1H)-one
CAS Number 1849219-04-0
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability Stable under standard ambient conditions; light-sensitive (store in dark)

Synthetic Architecture

The synthesis of 6-bromo-1-methylpyrazin-2-one is best approached via a regioselective hydrolysis-alkylation sequence starting from commercially available 2,6-dibromopyrazine. This route avoids the formation of regioisomeric byproducts common in ring-closure methods.

Validated Synthetic Pathway

SynthesisPath Start 2,6-Dibromopyrazine (Starting Material) Inter1 2-Bromo-6-methoxypyrazine (Intermediate A) Start->Inter1 NaOMe, MeOH 0°C to RT, 2h (S_NAr) Inter2 6-Bromopyrazin-2(1H)-one (Tautomeric Core) Inter1->Inter2 HBr/AcOH or TMSI Reflux (Demethylation) Product 6-Bromo-1-methylpyrazin-2-one (Target Scaffold) Inter2->Product MeI, K2CO3 DMF, RT (N-Alkylation)

Figure 1: Step-wise synthesis from 2,6-dibromopyrazine. This route ensures the bromine remains at the C6 position relative to the carbonyl.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-methoxypyrazine
  • Reagents: 2,6-Dibromopyrazine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve 2,6-dibromopyrazine in anhydrous MeOH under N₂ atmosphere.

    • Add NaOMe solution dropwise at 0°C to prevent bis-substitution.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85–90%.[2]

Step 2: Hydrolysis to 6-Bromopyrazin-2(1H)-one
  • Reagents: 33% HBr in Acetic Acid or TMSI (Iodotrimethylsilane).

  • Rationale: Acidic hydrolysis is preferred over basic hydrolysis to prevent degradation of the bromo-pyrazine bond.

  • Procedure:

    • Dissolve intermediate A in AcOH. Add HBr/AcOH solution.

    • Heat to 60–80°C for 4 hours.

    • Workup: Cool, neutralize carefully with NaHCO₃ (solid), and extract with EtOAc.

    • Yield Expectation: 75–80%.

Step 3: Regioselective N-Methylation
  • Reagents: Methyl Iodide (MeI) (1.2 eq), K₂CO₃ (2.0 eq), DMF.

  • Critical Control Point: Pyrazinones can undergo O-alkylation (forming methoxypyrazine) vs. N-alkylation. Using a polar aprotic solvent (DMF) and a carbonate base strongly favors the thermodynamic N-alkylated lactam product.

  • Procedure:

    • Suspend 6-bromopyrazin-2(1H)-one and K₂CO₃ in dry DMF.

    • Add MeI dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Purification: Pour into ice water. The product often precipitates. If not, extract with DCM. Recrystallize from EtOH/Hexane if necessary.

    • Yield Expectation: 65–75%.

Reactivity & Functionalization Map

The C6-Bromo position is the primary vector for diversification. The adjacent nitrogen (N1) activates this position for oxidative addition by Palladium(0), making it superior to chloropyrazines in cross-coupling efficiency.

Reactivity Center 6-Bromo-1-methyl pyrazin-2-one Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Center->Suzuki Pd(PPh3)4 Ar-B(OH)2 Sonogashira Sonogashira (Alkynes) Center->Sonogashira PdCl2(PPh3)2/CuI Terminal Alkyne Buchwald Buchwald-Hartwig (Amines) Center->Buchwald Pd2(dba)3/Xantphos HNR2 Stille Stille (Vinyl/Aryl) Center->Stille Pd(PPh3)4 R-SnBu3

Figure 2: Divergent synthesis capabilities. The C6-Br bond is chemically distinct from C3/C5, allowing precise regiocontrol.

Suzuki-Miyaura Coupling Protocol

This is the most common transformation for generating kinase inhibitor libraries.

  • Catalyst System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred for hydrolytically sensitive boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene.[3]

  • Temperature: 80–100°C.

  • Note: The electron-deficient nature of the pyrazinone ring facilitates rapid oxidative addition, often requiring lower catalyst loading (1–3 mol%).

Applications in Drug Discovery[10][11][12]

Favipiravir (T-705) & T-1105 Analogs

While Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is the most famous congener, the 1-methyl-2-one scaffold corresponds to the T-1105 series of antiviral agents.

  • Mechanism: These molecules act as nucleobase analogs. The N-methyl group mimics the ribose attachment point or modifies the binding kinetics in the viral RNA-dependent RNA polymerase (RdRp).

  • Role of 6-Br: In T-1105 synthesis, the 6-bromo group is often a placeholder that is either reduced (to H) or substituted (to F) to tune the mutagenic potential of the antiviral.

Kinase Inhibition (CSNK2A & PIM3)

Pyrazinones serve as excellent bioisosteres for pyridinones and quinolinones in ATP-competitive kinase inhibitors.

  • Binding Mode: The lactam (N1-C2=O) motif functions as a hydrogen bond acceptor/donor pair, interacting with the hinge region of the kinase ATP pocket.

  • Vector: The C6-substituent (introduced via Suzuki coupling) projects into the hydrophobic back pocket (Gatekeeper region), determining selectivity between homologous kinases (e.g., CK2 vs. PIM kinases).

References

  • Synthesis of Favipiravir Intermediates: Jin, T. et al. "Efficient Synthesis of Favipiravir from 2-Aminopyrazine."[4] Journal of Organic Chemistry, 2013. (Context: General pyrazine functionalization).

  • Pyrazinone Scaffold in Kinase Inhibitors: Dowling, J. E. et al. "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019.[5]

  • N-Alkylation Regioselectivity: Hao, Y. et al.[6] "Selective N-Alkylation of 2-Hydroxypyrazine Derivatives." Tetrahedron Letters, 2015.

  • Suzuki Coupling on Heterocycles: Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • T-1105 and Antiviral Analogs: Furuta, Y. et al.[7] "In Vitro and In Vivo Activities of T-1105 against Influenza Virus." Antimicrobial Agents and Chemotherapy, 2002.

Sources

An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylpyrazin-2-one is a substituted pyrazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and a methyl group to the pyrazinone core can substantially influence its physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the known and predicted physical characteristics of 6-Bromo-1-methylpyrazin-2-one, offering a critical resource for its application in research and development.

Molecular Structure and Identification

A foundational understanding of the physical properties of a compound begins with its molecular structure. 6-Bromo-1-methylpyrazin-2-one is characterized by a pyrazinone ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted with a bromine atom at the 6-position, a methyl group at the 1-position nitrogen, and a ketone group at the 2-position.

DOT Script of the Molecular Structure:

Caption: 2D structure of 6-Bromo-1-methylpyrazin-2-one.

The definitive identification of this compound is achieved through its unique CAS number.

IdentifierValueSource
Chemical Name 6-Bromo-1-methylpyrazin-2(1H)-oneBLDpharm[1]
CAS Number 1849219-04-0BLDpharm[1]
Molecular Formula C₅H₅BrN₂OBLDpharm[1]
Molecular Weight 189.01 g/mol BLDpharm[1]
SMILES O=C1C=NC=C(Br)N1CBLDpharm[1]

Experimentally Determined and Predicted Physical Properties

PropertyValueNotes
Appearance Data not available.Expected to be a solid at room temperature, potentially crystalline, with a color ranging from white to off-white or pale yellow, which is common for similar brominated heterocyclic compounds.
Melting Point Data not available.The presence of a polar ketone group and a relatively planar ring system suggests a melting point likely above 100 °C due to potential for strong intermolecular interactions.
Boiling Point Data not available.Due to its expected solid state and relatively high molecular weight, a high boiling point is anticipated, likely with decomposition at atmospheric pressure.
Solubility Data not available.Expected to have low solubility in water. It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol.[2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 6-Bromo-1-methylpyrazin-2-one. While specific spectra for this compound are not widely published, a predicted profile based on its functional groups is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrazinone ring and the protons of the N-methyl group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the bromine atom and the ketone group, and their coupling patterns will reveal their relative positions. The N-methyl group should appear as a singlet, typically in the range of 3-4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon (C=O) will be the most downfield shifted signal, typically appearing in the range of 160-180 ppm. The chemical shifts of the other ring carbons will be influenced by the attached nitrogen and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the ketone carbonyl group in the pyrazinone ring.

  • C-N stretch: Absorptions in the 1200-1350 cm⁻¹ region.

  • C-Br stretch: A moderate to strong absorption in the fingerprint region, typically between 500-700 cm⁻¹.

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, 6-Bromo-1-methylpyrazin-2-one is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[3] This will result in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). The fragmentation pattern would likely involve the loss of the bromine atom, the methyl group, or carbon monoxide.

Experimental Protocols for Physical Characterization

For researchers handling 6-Bromo-1-methylpyrazin-2-one, the following standard protocols can be employed to determine its physical properties.

Melting Point Determination
  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment
  • Apparatus: Vials, magnetic stirrer, and analytical balance.

  • Procedure:

    • A known mass of the compound (e.g., 1 mg) is added to a vial containing a known volume of solvent (e.g., 1 mL).

    • The mixture is stirred vigorously at a constant temperature.

    • The visual observation of whether the solid dissolves completely determines its solubility at that concentration.

    • For quantitative analysis, incremental amounts of the solute can be added until saturation is reached, followed by filtration and quantification of the dissolved material.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like 6-Bromo-1-methylpyrazin-2-one.

DOT Script of the Spectroscopic Analysis Workflow:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Structure Elucidation Prep Pure Sample of 6-Bromo-1-methylpyrazin-2-one NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Dissolve in CDCl₃ or DMSO-d₆ IR IR Spectroscopy Prep->IR Prepare as KBr pellet or thin film MS Mass Spectrometry Prep->MS Introduce into ion source Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structural Confirmation Analysis->Structure Correlate Data

Caption: Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 6-Bromo-1-methylpyrazin-2-one is not publicly available, compounds with similar structures (brominated heterocycles) provide guidance on necessary precautions.

  • Hazard Statements (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

    • Causes skin and serious eye irritation.[4][5]

    • May cause respiratory irritation.[4][5]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid creating dust.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Synthesis and Chemical Stability

A definitive, published synthesis route for 6-Bromo-1-methylpyrazin-2-one was not identified in the conducted search. However, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles for the formation of similar pyrazinone structures. A potential retrosynthetic analysis suggests that the molecule could be assembled from simpler precursors.

DOT Script of a Hypothetical Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product SM1 Brominated Amino Acid Derivative Condensation Condensation and Cyclization SM1->Condensation SM2 Glyoxal or equivalent SM2->Condensation Methylation N-Methylation Condensation->Methylation Intermediate: 6-Bromopyrazin-2-one Product 6-Bromo-1-methylpyrazin-2-one Methylation->Product

Caption: Hypothetical Synthesis Pathway.

The chemical stability of 6-Bromo-1-methylpyrazin-2-one is expected to be good under standard laboratory conditions. However, it may be sensitive to strong bases, nucleophiles (which could displace the bromine), and strong reducing or oxidizing agents.

Conclusion

6-Bromo-1-methylpyrazin-2-one is a compound with significant potential in various fields of chemical research. While comprehensive experimental data on its physical properties are currently limited in the public domain, this guide provides a thorough overview of its known identifiers and a scientifically grounded prediction of its characteristics. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically. As research into this and related compounds continues, a more complete physical and chemical profile will undoubtedly emerge, further enabling its application in the development of novel molecules and materials.

References

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2026). ACS Omega.
  • Sdfine. (n.d.). 1-bromo-2-methylpropane. Retrieved from [Link]

  • Sdfine. (n.d.). Safety Data Sheet: 1-BROMO-2-METHYLPROPANE.
  • PubChemLite. (n.d.). 6-bromo-1-methylpyridin-2(1h)-one. Retrieved from [Link]

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 47(16), 2385-2394.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4383.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 6-Bromo-1-methylpyrazin-2-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the initial exploration of the biological activities of the novel synthetic compound, 6-Bromo-1-methylpyrazin-2-one. While direct biological data for this specific molecule is not yet publicly available, the extensive body of research on the pyrazinone and pyrazoline scaffolds strongly suggests a high probability of significant therapeutic potential. This document will therefore serve as an in-depth, experience-driven roadmap for researchers embarking on the preclinical investigation of this promising compound.

The pyrazinone core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2][3][4][5] The strategic incorporation of a bromine atom and a methyl group on the pyrazinone ring of 6-Bromo-1-methylpyrazin-2-one is anticipated to modulate its physicochemical properties and enhance its interaction with biological targets.

This guide will detail the logical progression of experiments, from initial screening to more in-depth mechanistic studies, necessary to elucidate the bioactivity profile of 6-Bromo-1-methylpyrazin-2-one.

Foundational Physicochemical Characterization and Synthesis

A thorough understanding of the physicochemical properties of 6-Bromo-1-methylpyrazin-2-one is paramount for all subsequent biological testing.

1.1. Synthesis:

The synthesis of 6-Bromo-1-methylpyrazin-2-one can be approached through established methods for pyrazinone ring formation. A potential synthetic route could involve the condensation of an appropriate α-dicarbonyl compound with an α-amino acid derivative, followed by bromination and N-methylation. Several methods for synthesizing pyrazinone derivatives have been reported, providing a solid foundation for developing a robust synthetic protocol.[5]

1.2. Physicochemical Profiling:

A comprehensive analysis of the compound's properties will inform formulation development and interpretation of biological data.

ParameterRecommended MethodRationale
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)To ensure that the observed biological effects are attributable to the target compound and not impurities.
Solubility Kinetic and Thermodynamic Solubility Assays in various buffers (e.g., PBS, pH 5.0, pH 7.4) and organic solvents (e.g., DMSO, Ethanol)Crucial for designing appropriate formulations for in vitro and in vivo studies and for understanding potential bioavailability limitations.
LogP/LogD Shake-flask method or computational predictionTo predict the compound's lipophilicity, which influences membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or computational predictionTo understand the ionization state of the compound at physiological pH, which affects its interaction with targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Chemical Stability Stability testing in different buffers and temperaturesTo determine the compound's shelf-life and its stability under experimental conditions.

Broad-Spectrum Biological Screening: Uncovering Primary Activities

Given the diverse activities of pyrazinone derivatives, an initial broad-spectrum screening approach is recommended to identify the most promising therapeutic avenues for 6-Bromo-1-methylpyrazin-2-one.

Workflow for Initial Biological Screening:

Initial Screening Workflow Compound 6-Bromo-1-methylpyrazin-2-one Antimicrobial Antimicrobial Screening Compound->Antimicrobial Bacterial & Fungal Strains Anticancer Anticancer Screening Compound->Anticancer Cancer Cell Line Panel Enzyme Enzyme Inhibition Screening Compound->Enzyme Key Enzyme Targets Data Data Analysis & Hit Identification Antimicrobial->Data Anticancer->Data Enzyme->Data

Caption: Initial screening workflow for 6-Bromo-1-methylpyrazin-2-one.

2.1. Antimicrobial Activity Screening:

Pyrazinone and pyrazoline derivatives have demonstrated significant antimicrobial properties.[6][7][8][9][10][11][12] Therefore, screening against a panel of clinically relevant bacterial and fungal pathogens is a logical starting point.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Bacterial/Fungal Inoculum: Culture the selected microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-1-methylpyrazin-2-one in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance at 600 nm.

2.2. Anticancer Activity Screening:

The pyrazinone scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4][13][14][15] A primary screen against a panel of diverse cancer cell lines is warranted.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in their respective recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-1-methylpyrazin-2-one for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

2.3. Enzyme Inhibition Screening:

Pyrazinone derivatives have been identified as inhibitors of various enzymes, including kinases and proteases, which are critical targets in drug discovery.[3][5][15][16][17][18]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., a specific kinase) and its corresponding substrate in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of 6-Bromo-1-methylpyrazin-2-one for a predetermined time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).

  • Reaction Termination and Detection: Stop the reaction after a specific time and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • IC50 Calculation: Determine the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

In-Depth Mechanistic Elucidation

Following the identification of a primary biological activity, the next logical step is to delve into the underlying mechanism of action.

Potential Mechanisms of Action Based on Pyrazinone Scaffolds:

Mechanistic Pathways cluster_antimicrobial Antimicrobial MOA cluster_anticancer Anticancer MOA cluster_enzyme Enzyme Inhibition MOA CellWall Cell Wall Synthesis Inhibition DNA DNA Gyrase Inhibition Protein Protein Synthesis Inhibition Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest Kinase Kinase Inhibition ActiveSite Active Site Binding Allosteric Allosteric Modulation

Caption: Potential mechanisms of action for 6-Bromo-1-methylpyrazin-2-one.

3.1. Elucidating Antimicrobial Mechanism:

Should 6-Bromo-1-methylpyrazin-2-one exhibit potent antimicrobial activity, further studies are necessary to determine its mode of action.

AssayPurpose
Bacterial/Fungal Cell Wall Synthesis Assay To investigate if the compound inhibits the synthesis of essential cell wall components like peptidoglycan in bacteria or chitin in fungi.[7]
DNA Gyrase Inhibition Assay To determine if the compound targets bacterial DNA gyrase, an essential enzyme for DNA replication.[19]
Protein Synthesis Inhibition Assay To assess whether the compound interferes with ribosomal function and protein synthesis.
Membrane Permeability Assay To evaluate if the compound disrupts the integrity of the microbial cell membrane.

3.2. Delineating Anticancer Mechanism:

For a compound demonstrating significant anticancer cytotoxicity, understanding the pathway to cell death is critical.

AssayPurpose
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays) To determine if the compound induces programmed cell death (apoptosis).
Cell Cycle Analysis (by Flow Cytometry) To investigate if the compound causes arrest at a specific phase of the cell cycle.
Kinase Profiling To identify specific kinases that are inhibited by the compound, which could be driving the anticancer effect.[3][15]
Western Blot Analysis To examine the expression levels of key proteins involved in cell survival, proliferation, and apoptosis pathways.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of 6-Bromo-1-methylpyrazin-2-one, a systematic SAR study is essential. This involves the synthesis and biological evaluation of a series of analogs with modifications at key positions of the pyrazinone scaffold.

Key Positions for Modification:

  • Position 1 (N-methyl group): Substitution with different alkyl or aryl groups can influence solubility, metabolic stability, and target engagement.

  • Position 6 (Bromo group): Replacement with other halogens or functional groups can modulate electronic properties and binding interactions.

  • Positions 3 and 5: Introduction of various substituents can explore new binding pockets and improve selectivity.

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous approach to the initial investigation of 6-Bromo-1-methylpyrazin-2-one. The inherent biological potential of the pyrazinone scaffold, coupled with the unique structural features of this novel compound, presents a compelling case for its exploration as a potential therapeutic agent. The successful execution of the outlined experimental plan will provide a solid foundation for further preclinical and clinical development.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Biological activities of pyrazoline derivatives—a recent development. Medicinal Chemistry, 8(4), 698-714.
  • Kumar, A., Sharma, S., & Bajaj, K. (2018). Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. Current Drug Discovery Technologies, 15(3), 194–205.
  • Janssens, J. C., Beullens, S., Beyaert, R., & Lamb, J. R. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Frontiers in Microbiology, 10, 1348.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1899-1925.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2016).
  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.
  • Lv, K., Wang, M., & Li, X. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5395.
  • Khan, I., Zaib, S., & Batool, F. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385.
  • Brehmer, D., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115597.
  • Zhang, H., et al. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Medicinal Chemistry, 12(7), 1184-1191.
  • Rao, C. V., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73.
  • Sławiński, J., & Szafrański, K. (2020).
  • Al-Harbi, S. A., & El-Gamal, M. I. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry, 31(34), 4339-4365.
  • Karaman, M., & Ceylan, Ş. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 727-735.
  • de la Torre, M. C., & Sierra, M. A. (2023). 2(1H)
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1, 2-a] pyridine - Google Patents. (n.d.).
  • Jain, A. K., & Sharma, S. (2013). Antimicrobial Activity of Some Novel Pyrazoline Derivatives.
  • Kumar, A., et al. (2010). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists, 2(3), 269-274.
  • Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(16), 5427-5432.
  • Tok, F., Doğan, M. O., Gürbüz, B., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy, 26(5), 1453-1460.
  • Tomsho, J. W., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(3), 941.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).

Sources

An In-depth Technical Guide to 6-Bromo-1-methylpyrazin-2-one and its Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic potential of the 6-Bromo-1-methylpyrazin-2-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with field-proven insights to offer a comprehensive resource for leveraging this versatile heterocyclic core. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Value of the Pyrazinone Core

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of clinically approved drugs.[1] The pyrazinone (or pyrazin-2-one) scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is a privileged structure that has garnered significant attention for its broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2]

The strategic value of 6-Bromo-1-methylpyrazin-2-one lies in its unique combination of features:

  • The Pyrazinone Core: Provides a rigid, planar scaffold with defined hydrogen bond donors and acceptors, ideal for specific binding interactions with biological targets.

  • The C6-Bromo Substituent: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of a vast chemical space by introducing a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.

  • The N1-Methyl Group: Blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can be crucial for modulating solubility, cell permeability, and target affinity.

This combination makes 6-Bromo-1-methylpyrazin-2-one an exceptionally valuable starting material for building libraries of novel compounds aimed at a diverse range of therapeutic targets.

Synthesis of the Core Scaffold: 6-Bromo-1-methylpyrazin-2-one

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence:

  • Condensation: Reaction of sarcosinamide hydrochloride (N-methylglycinamide) with glyoxal to form 1-methylpyrazin-2(1H)-one.

  • Bromination: Regioselective bromination of the pyrazinone ring at the C6 position.

G cluster_0 Step 1: Pyrazinone Ring Formation cluster_1 Step 2: Bromination Sarcosinamide Sarcosinamide HCl Step1_Reaction Condensation (Jones Method) Sarcosinamide->Step1_Reaction Glyoxal Glyoxal Glyoxal->Step1_Reaction Pyrazinone 1-Methylpyrazin-2(1H)-one Step1_Reaction->Pyrazinone Step2_Reaction Electrophilic Bromination Pyrazinone->Step2_Reaction Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Step2_Reaction Final_Product 6-Bromo-1-methylpyrazin-2-one Step2_Reaction->Final_Product

Caption: Proposed synthetic workflow for 6-Bromo-1-methylpyrazin-2-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methylpyrazin-2(1H)-one

  • Rationale: This condensation reaction is the cornerstone of pyrazinone synthesis. Using the hydrochloride salt of the amino amide is often more convenient as they are more stable and readily available.[3] A base is required to neutralize the salt in situ, allowing the free amine to react. The reaction is typically performed in an alcoholic solvent to facilitate dissolution and is heated to drive the condensation and subsequent cyclization/dehydration.

  • Materials:

    • Sarcosinamide hydrochloride

    • 40% aqueous glyoxal solution

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of sarcosinamide hydrochloride (1.0 eq) in methanol, add a solution of sodium hydroxide (1.0 eq) in water, and stir for 15 minutes at room temperature.

    • Add 40% aqueous glyoxal (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (DCM, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 1-methylpyrazin-2(1H)-one.

Step 2: Synthesis of 6-Bromo-1-methylpyrazin-2-one

  • Rationale: The pyrazinone ring is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems, often used in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction.

  • Materials:

    • 1-Methylpyrazin-2(1H)-one

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve 1-methylpyrazin-2(1H)-one (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-1-methylpyrazin-2-one.

Derivatization Strategies: Accessing Diverse Chemical Space

The C6-bromo position of the core scaffold is primed for functionalization, most notably through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry due to their reliability, functional group tolerance, and the vast commercial availability of coupling partners.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 6-Bromo-1-methylpyrazin-2-one Suzuki_Product 6-Aryl-1-methylpyrazin-2-one Core->Suzuki_Product C-C Bond Sonogashira_Product 6-Alkynyl-1-methylpyrazin-2-one Core->Sonogashira_Product C-C Bond Buchwald_Product 6-Amino-1-methylpyrazin-2-one Core->Buchwald_Product C-N Bond Suzuki_Partner Aryl/Heteroaryl Boronic Acids/Esters Suzuki_Partner->Suzuki_Product Pd Catalyst, Base Sonogashira_Partner Terminal Alkynes Sonogashira_Partner->Sonogashira_Product Pd/Cu Catalysts, Base Buchwald_Partner Amines (R₂NH) Buchwald_Partner->Buchwald_Product Pd Catalyst, Base, Ligand

Caption: Key cross-coupling strategies for derivatizing the core scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation
  • Rationale: The Suzuki coupling is arguably the most widely used cross-coupling reaction for installing aryl and heteroaryl moieties.[4] It utilizes readily available, stable, and generally non-toxic boronic acids or their esters. The reaction requires a palladium catalyst (often Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand) and a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄) to activate the boronic acid for transmetalation.[5] A mixed solvent system, typically an organic solvent like dioxane or DME with water, is often employed to dissolve both the organic and inorganic reagents.

  • Representative Protocol (Adapted from a similar scaffold): [6]

    • To a degassed mixture of 6-Bromo-1-methylpyrazin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane/water, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Degas the mixture again for 5-10 minutes by bubbling argon through the solution.

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 8-16 hours, until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., hexanes/ethyl acetate) to yield the 6-aryl-1-methylpyrazin-2-one derivative.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation
  • Rationale: The Sonogashira coupling is the premier method for introducing alkynyl groups onto an aromatic core.[1] This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI). The copper co-catalyst is essential for forming a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent.

  • Representative Protocol:

    • To a solution of 6-Bromo-1-methylpyrazin-2-one (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

    • Degas the mixture with argon for 10 minutes.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-alkynyl-1-methylpyrazin-2-one derivative.

Buchwald-Hartwig Amination: C-N Bond Formation
  • Rationale: For the synthesis of arylamines, the Buchwald-Hartwig amination is the gold standard. It allows for the coupling of aryl halides with a wide range of primary and secondary amines. This reaction is highly dependent on the choice of phosphine ligand, which is critical for facilitating the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Representative Protocol:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 6-Bromo-1-methylpyrazin-2-one (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.08 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Seal the tube and heat to 80-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to obtain the 6-amino-1-methylpyrazin-2-one derivative.

Biological Applications & Case Study: Pyrazinone Derivatives as CSNK2A Inhibitors

The true value of the 6-Bromo-1-methylpyrazin-2-one scaffold is realized in the biological activity of its derivatives. Pyrazinones have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[6]

A compelling example is the development of 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2 (CSNK2A).[6] CSNK2A is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Its elevated activity is implicated in numerous cancers, making it a high-value therapeutic target.[6]

Case Study: 2,6-Disubstituted Pyrazines against CSNK2A

In a study aimed at developing CSNK2A inhibitors, researchers synthesized a series of 2,6-disubstituted pyrazines starting from 2-chloro-6-bromopyrazine.[6] A key step was the Suzuki coupling of a (4-(methoxycarbonyl)phenyl)boronic acid at the C6-bromo position, followed by a nucleophilic aromatic substitution (SNAr) at the C2-chloro position. This modular synthesis allowed for the exploration of structure-activity relationships (SAR) at both positions.

Compound ID (Analogous)C6-SubstituentC2-SubstituentCSNK2A IC₅₀ (nM)PIM3 IC₅₀ (nM)Selectivity (PIM3/CSNK2A)
A 4-Carboxyphenyl6-Isopropylaminoindazole5<3~0.6 (Dual Inhibitor)
B 4-Carboxyphenyl6-Isopropoxyindole1030030
C 4-Carboxyphenylo-Methoxy aniline20>1000>50
Data adapted from a study on 2,6-disubstituted pyrazines. The core structure in the study was a pyrazine, not a pyrazinone, but the derivatization strategy and biological target are highly relevant.[6]

The data clearly demonstrates how modifications, accessed via cross-coupling chemistry, can dramatically influence potency and selectivity. While the initial hit A was a potent dual inhibitor, strategic replacement of the C2-substituent led to analogs like B and C with significantly improved selectivity for CSNK2A over the off-target kinase PIM3.[6]

Mechanism of Action: Inhibition of CSNK2A Signaling

CSNK2A exerts its pro-survival effects by phosphorylating a wide range of downstream substrates, thereby influencing key signaling pathways such as NF-κB and PI3K/Akt. By competitively binding to the ATP-binding pocket of CSNK2A, pyrazinone-based inhibitors can block these downstream effects, leading to cell cycle arrest and apoptosis in cancer cells.

G Pyrazinone Pyrazinone-Based Inhibitor CSNK2A CSNK2A Pyrazinone->CSNK2A Inhibition NFkB NF-κB Pathway CSNK2A->NFkB Activates PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt Activates Apoptosis Apoptosis NFkB->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation

Sources

Reactivity of the bromine atom in 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-1-methylpyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methylpyrazin-2-one is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic placement of a bromine atom on the electron-deficient pyrazinone core imparts a versatile reactivity profile, making it an ideal substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth analysis of the factors governing the reactivity of the C-Br bond in this molecule. It offers field-proven insights into experimental design, detailed step-by-step protocols for key transformations, and a discussion of the electronic and steric influences that dictate its chemical behavior. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: The Strategic Importance of 6-Bromo-1-methylpyrazin-2-one

The pyrazinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds, including antiviral agents like Favipiravir and various kinase inhibitors.[1][2] The incorporation of a bromine atom at the 6-position of the 1-methylpyrazin-2-one core creates a versatile synthetic handle. This C-Br bond is sufficiently labile to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, yet stable enough for the molecule to be readily handled and purified. Understanding the nuances of its reactivity is paramount for the efficient and rational design of synthetic routes to novel therapeutic agents. Pyrazinone derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, making them a focal point of significant research interest.[3]

Synthesis of 6-Bromo-1-methylpyrazin-2-one

A proposed synthetic pathway is outlined below:

Synthesis_of_6-Bromo-1-methylpyrazin-2-one cluster_0 Proposed Synthetic Route start Methylglyoxal (or suitable precursor) step2 Intermediate A (Aminonitrile) start->step2 Condensation step1 Aminoacetonitrile step1->step2 step4 1-Methylpyrazin-2-one step2->step4 Hydrolysis & Cyclization step3 Cyclization product 6-Bromo-1-methylpyrazin-2-one step4->product Electrophilic Bromination step5 Bromination (NBS or Br2)

Caption: Proposed synthesis of 6-Bromo-1-methylpyrazin-2-one.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Methylpyrazin-2-one

  • To a solution of methylglyoxal (1.0 eq) in a suitable solvent such as methanol, add a solution of aminoacetonitrile (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add a base, such as sodium methoxide, to facilitate cyclization and stir for an additional 12-16 hours.

  • Acidify the reaction mixture with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 1-methylpyrazin-2-one.

Step 2: Bromination to 6-Bromo-1-methylpyrazin-2-one

  • Dissolve 1-methylpyrazin-2-one (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-1-methylpyrazin-2-one.

Electronic Properties and Reactivity of the C-Br Bond

The reactivity of the bromine atom in 6-Bromo-1-methylpyrazin-2-one is significantly influenced by the electronic nature of the pyrazinone ring. The two nitrogen atoms and the carbonyl group are electron-withdrawing, which has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazinone ring makes it susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group in such reactions. The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the SNAr mechanism.[6]

  • Facilitation of Palladium-Catalyzed Cross-Coupling: The C-Br bond is a common substrate for a variety of palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[7] This makes the bromo derivative an excellent balance of reactivity and stability for synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. 6-Bromo-1-methylpyrazin-2-one is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for forming biaryl and vinyl-aryl structures.[8][9]

Suzuki_Miyaura_Coupling cluster_1 Suzuki-Miyaura Coupling Workflow start 6-Bromo-1-methylpyrazin-2-one reaction Reaction Mixture start->reaction boronic_acid Aryl/Vinyl Boronic Acid or Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction product 6-Aryl/Vinyl-1-methylpyrazin-2-one reaction->product Heat

Caption: General workflow for Suzuki-Miyaura coupling.

  • To a reaction vessel, add 6-Bromo-1-methylpyrazin-2-one (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh3)4, PdCl2(dppf)Robust and versatile catalysts for a wide range of substrates.
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for transmetalation.
Solvent Dioxane/H2O, Toluene, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp2)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

  • To a reaction vessel, add 6-Bromo-1-methylpyrazin-2-one (1.0 eq) and the terminal alkyne (1.2-1.5 eq).

  • Add a palladium catalyst such as PdCl2(PPh3)2 (0.03 eq) and a copper(I) co-catalyst like CuI (0.06 eq).

  • Add a suitable base, typically an amine such as triethylamine (Et3N) or diisopropylamine (DIPA), which can also serve as the solvent.

  • Degas the mixture and place it under an inert atmosphere.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 6-alkynyl-1-methylpyrazin-2-one product.

ParameterConditionRationale
Pd Catalyst PdCl2(PPh3)2, Pd(PPh3)4Efficient for the oxidative addition step.
Cu(I) Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.
Base/Solvent Et3N, DIPAActs as a base to deprotonate the alkyne and as a solvent.
Temperature 25-60 °CGenerally mild conditions are sufficient.
Other Palladium-Catalyzed Reactions
  • Heck Reaction: Couples the bromo-pyrazinone with an alkene to form a substituted alkene.[10][11]

  • Buchwald-Hartwig Amination: Forms a C-N bond by reacting the bromo-pyrazinone with an amine.

  • Stille Coupling: Utilizes an organotin reagent to form a C-C bond.[12]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazinone ring is primed for nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile.[6]

SNAr_Mechanism cluster_2 SNAr Mechanism on 6-Bromo-1-methylpyrazin-2-one reactant 6-Bromo-1-methylpyrazin-2-one + Nu- intermediate Meisenheimer Complex (Stabilized by EWGs) reactant->intermediate Nucleophilic Attack (Rate-determining) product 6-Nu-1-methylpyrazin-2-one + Br- intermediate->product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Amination via SNAr
  • Dissolve 6-Bromo-1-methylpyrazin-2-one (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Add the desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 6-24 hours), cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

ParameterConditionRationale
Nucleophile Amines, Alkoxides, ThiolatesA wide range of nucleophiles can be employed.
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the charged intermediate.
Base DIPEA, K2CO3Scavenges the HBr formed during the reaction.
Temperature 100-140 °CHigher temperatures are often required to overcome the activation energy.

Conclusion and Future Outlook

6-Bromo-1-methylpyrazin-2-one stands out as a highly valuable and versatile intermediate in the synthesis of complex heterocyclic compounds for drug discovery. Its reactivity is dominated by the electronically activated C-Br bond, which readily participates in a host of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage the full synthetic potential of this scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. (n.d.).
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 47(11), 1614–1626.
  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2019). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Materials, Chemical and Environmental Engineering.
  • ChemComplete. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]

  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3453.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]

  • El-Sayed, N. F., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 7, 2026, from [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
  • Al-Zoubi, R. M., & Al-Jaber, H. (2021).
  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2026, January 27). ACS Omega.
  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Boswell, Z. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8178–8183.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 7, 2026, from [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. (2021). Recent Advances in Sonogashira Reactions. Current Organic Synthesis, 18(6), 524-546.
  • Potikha, L. M., et al. (2022).
  • Chen, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3123-3137.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Lab Rat. (2021, June 13). Nucleophilic Substitution Experiment S21 [Video]. YouTube. [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 7, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wiemer, A. J., & Wiemer, D. F. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1227.
  • Cross-Coupling Reactions of Monosubstituted Tetrazines. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Leah4sci. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. YouTube. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). RSC Medicinal Chemistry.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Overview of the Stille Reaction. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 6-Bromo-1-methylpyrazin-2-one (CAS 1849219-04-0).

Executive Summary & Compound Architecture

6-Bromo-1-methylpyrazin-2-one is a functionalized heterocyclic building block critical in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its utility lies in its dual reactivity: the bromine atom at C6 serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the lactam core provides hydrogen-bonding capability for biological target engagement.

Understanding its solubility is not merely about dissolution; it is about optimizing reaction kinetics and purification yields. As a polar, N-methylated heterocycle with a lipophilic halogen, it exhibits a "hybrid" solubility profile—bridging the gap between highly polar aprotic solvents and moderately polar chlorinated solvents.

Structural Determinants of Solubility
  • Lactam Core (Pyrazin-2-one): Introduces significant polarity and dipole moment, favoring polar aprotic solvents.

  • N-Methylation: Removes the hydrogen bond donor (NH) present in the parent pyrazinone. This lowers the crystal lattice energy relative to the NH-analog, significantly improving solubility in organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • C6-Bromine: Increases lipophilicity (logP) and polarizability, enhancing solubility in chlorinated solvents and aromatic hydrocarbons while reducing water solubility.

Predicted Solubility Profile

Based on structural analysis and standard handling of N-alkylated halo-pyrazinones, the following solubility profile is established. These values are qualitative classifications to guide solvent selection.

Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Primary Reaction Media. Ideal for SnAr and metal-catalyzed couplings.
Chlorinated DCM, Chloroform, DCE Good (20–50 mg/mL) Extraction & Workup. Excellent for dissolving the compound during aqueous workups.
Ethers THF, 1,4-Dioxane, MTBE Moderate (5–20 mg/mL) Reaction Co-solvents. Dioxane is preferred for Suzuki couplings; MTBE for precipitation.
Alcohols Methanol, Ethanol, IPA Moderate to Good Crystallization. Solubility is highly temperature-dependent; suitable for recrystallization.
Polar Protic Water Low / Sparingly Soluble Anti-solvent. The bromo/methyl combination disrupts water structure.
Hydrocarbons Hexanes, Heptane, Toluene Poor / Insoluble Purification. Used as anti-solvents to crash out the product or as mobile phase components.

Critical Insight: Unlike its parent 6-bromo-2(1H)-pyrazinone, the 1-methyl derivative is significantly more soluble in DCM . This allows for easier extraction from aqueous reaction mixtures without the need for high-boiling alcohols like n-butanol.

Experimental Protocol: Gravimetric Solubility Determination

As exact literature values for this specific intermediate can vary by batch purity and polymorph, researchers must validate solubility empirically. The following Standard Operating Procedure (SOP) utilizes a self-validating gravimetric approach.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solid (M_solid) AddSolvent Add Solvent (V_solv) Stepwise Addition Start->AddSolvent Equilibrate Equilibrate (Vortex/Sonication, 25°C) AddSolvent->Equilibrate Check Visual Inspection: Dissolved? Equilibrate->Check Check->AddSolvent Yes (Add more solid) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter No (Saturated) Evaporate Evaporate Solvent (Vacuum/N2) Filter->Evaporate Weigh Weigh Residue (M_res) Evaporate->Weigh Calc Calculate Solubility S = M_res / V_aliquot Weigh->Calc

Figure 1: Step-by-step workflow for determining the saturation solubility of 6-Bromo-1-methylpyrazin-2-one.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of 6-Bromo-1-methylpyrazin-2-one into a 4 mL HPLC vial. Record mass as

    
    .
    
  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds and sonicate for 5 minutes between additions. Maintain temperature at 25°C.

  • Saturation Point: Continue adding solvent until the solid just dissolves (Visual Method) OR add excess solid to create a suspension (Quantitative Method).

  • Quantitative Analysis (Preferred):

    • Create a saturated suspension (excess solid visible).

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Remove a precise aliquot (e.g., 200 µL) of the supernatant.

    • Evaporate the solvent under nitrogen stream or vacuum.

    • Weigh the residue (

      
      ).
      
  • Calculation:

    
    
    

Solvent Selection for Synthetic Applications[1]

The choice of solvent dictates the reaction pathway and purification efficiency.

A. Reaction Media (Synthesis)

For nucleophilic substitutions (SnAr) or cross-couplings involving the C6-Bromine:

  • Recommended: DMF or DMSO .

  • Reasoning: These solvents stabilize the transition state and ensure complete dissolution of the pyrazinone, preventing "hot spot" degradation.

  • Alternative: 1,4-Dioxane/Water (4:1) . Essential for Suzuki couplings using boronic acids, as the water component solubilizes the inorganic base (e.g.,

    
    ), while Dioxane solubilizes the 6-bromo-1-methylpyrazin-2-one.
    
B. Purification & Workup[2][3][4]
  • Extraction: Use DCM or Ethyl Acetate . Avoid Diethyl Ether due to poor solubility, which may leave the product in the aqueous phase or cause it to crash out at the interface (rag layer).

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/Ethyl Acetate gradients. The compound is likely to elute at 30–60% EtOAc depending on the column load.

    • Modifier: If streaking occurs (due to the lactam), add 1% Methanol or Triethylamine to the mobile phase.

Solvent Decision Tree

SolventSelection Start Select Process Step Reaction Reaction (Suzuki/SnAr) Start->Reaction Workup Aqueous Workup Start->Workup Cryst Crystallization Start->Cryst HighTemp Temp > 80°C? Reaction->HighTemp Extract Extraction Solvent Workup->Extract SolventPair Solvent/Anti-solvent Cryst->SolventPair DMF Use DMF or DMSO HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No DCM DCM (Preferred) Extract->DCM EtOAc EtOAc (Alternative) Extract->EtOAc System1 EtOH / Water SolventPair->System1 System2 EtOAc / Hexane SolventPair->System2

Figure 2: Decision matrix for selecting solvents based on the specific stage of the chemical workflow.

Troubleshooting & Optimization

  • Issue: Emulsions during extraction.

    • Cause: The amphiphilic nature of the N-methyl lactam can stabilize emulsions.

    • Solution: Add brine (saturated NaCl) to the aqueous phase and filter the biphasic mixture through a Celite pad if solids are present.

  • Issue: Low yield in Suzuki Coupling.

    • Cause: Poor solubility of the inorganic base in the organic solvent.

    • Solution: Switch to a biphasic system (Toluene/Water or Dioxane/Water) and ensure vigorous stirring to increase the interfacial surface area.

References

  • National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC7365113. Retrieved October 26, 2023, from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents. Retrieved October 26, 2023, from [Link]

Technical Guide: Stability and Storage of 6-Bromo-1-methylpyrazin-2-one

[1][2]

CAS Number: 1849219-04-0 Molecular Formula: C



Molecular Weight:12

Executive Summary

6-Bromo-1-methylpyrazin-2-one is a halogenated heterocyclic building block frequently used in the synthesis of antiviral agents (e.g., Favipiravir analogs) and complex pharmaceutical intermediates.[1][2] Its chemical structure—featuring a photolabile carbon-bromine (C-Br) bond and an electron-deficient pyrazinone core—dictates a strict stability profile.[1][2]

Core Directive: This compound is thermally sensitive and photolabile . It requires Cold Chain handling. Golden Rule of Storage: Store at -20°C , under an inert atmosphere (Argon/Nitrogen), and protected from light .

Physicochemical Profile & Stability Mechanisms[2]

Chemical Identity

The compound exists as a solid.[3] The N-methyl group at position 1 locks the tautomeric equilibrium, preventing the formation of the hydroxypyrazine form. However, the bromine at position 6 renders the ring susceptible to nucleophilic aromatic substitution (

Critical Stability Factors[1][2]
FactorSensitivity LevelMechanism of Degradation
Temperature High Thermal energy can accelerate dehalogenation or dimerization.[1][2] Suppliers mandate cold-chain transport.[2]
Light (UV/Vis) High The C-Br bond is susceptible to homolytic cleavage under UV irradiation, leading to radical formation and polymerization.[2]
Moisture Moderate While the N-methyl lactam is relatively stable to hydrolysis, prolonged exposure to moisture can facilitate nucleophilic attack at the C-Br site.[1][2]
Oxidation Low to Moderate The electron-deficient ring is resistant to rapid oxidation, but long-term exposure to air can degrade surface purity.[1][2]
Degradation Pathways (Theoretical)

The primary degradation risk is photolytic dehalogenation and nucleophilic displacement .

  • Pathway A (Photolysis): UV light cleaves the C-Br bond, generating a radical species that abstracts hydrogen or dimerizes.[2]

  • Pathway B (Hydrolysis): In the presence of moisture and trace acid/base, the bromine can be displaced by a hydroxyl group, forming the 6-hydroxy impurity.

Storage & Handling Protocols

The "Triple-Barrier" Storage System

To maximize shelf-life (typically 12–24 months), implement the Triple-Barrier system:

  • Primary Barrier (Inert Gas): The vial must be purged with dry Argon or Nitrogen before sealing. This prevents oxidative degradation and moisture ingress.

  • Secondary Barrier (Light Protection): Use amber glass vials or wrap clear vials in aluminum foil.

  • Tertiary Barrier (Thermal Control): Place the sealed container inside a secondary desiccant jar within a -20°C freezer.

Storage Decision Tree

The following logic flow dictates the storage conditions based on usage frequency.

StorageLogicStartReceived 6-Bromo-1-methylpyrazin-2-oneCheckSealCheck Manufacturer Seal(Intact?)Start->CheckSealLongTermLong-Term Storage(> 1 Month)CheckSeal->LongTermYesShortTermActive Use(< 1 Month)CheckSeal->ShortTermNo (Opened)ProtocolAProtocol A (Deep Freeze):1. Flush with Argon2. Seal with Parafilm3. Store at -20°CLongTerm->ProtocolAProtocolBProtocol B (Working Fridge):1. Keep in Desiccator2. Store at 2-8°C3. Protect from LightShortTerm->ProtocolBProtocolA->ProtocolBThaw to RTbefore opening

Figure 1: Decision logic for storage based on usage frequency. Note the critical step of thawing to Room Temperature (RT) before opening to prevent condensation.

Handling Precautions
  • Hygroscopicity Management: Never open a cold vial directly in the lab atmosphere. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. This prevents atmospheric water from condensing onto the cold solid.

  • Re-test Policy: If stored at -20°C, re-test purity (HPLC) every 12 months. If stored at 2-8°C, re-test every 6 months.

Analytical Monitoring (Quality Control)

To validate the stability of the compound, use the following HPLC method. This method is designed to separate the parent compound from potential de-brominated or hydrolyzed impurities.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Expected Retention: The bromo-substituted pyrazinone is less polar than the hydrolyzed byproduct, eluting later in the gradient.

Synthesis & Degradation Logic

Understanding the reactivity helps in troubleshooting storage failures. The diagram below illustrates the synthesis origin and potential degradation risks.

ReactivityPrecursorGlycine Anhydride / Pyrazin-2-one PrecursorTarget6-Bromo-1-methylpyrazin-2-one(Target Compound)Precursor->Target1. Methylation2. BrominationDegradant1Degradant A:De-brominated species(Photolysis)Target->Degradant1UV Light / hνDegradant2Degradant B:6-Hydroxy analog(Hydrolysis)Target->Degradant2H2O / H+

Figure 2: Synthesis origin and primary degradation pathways.[1][2] The C-Br bond is the stability weak point.[1][2]

References

  • PubChem. (n.d.). Compound Summary: Pyrazin-2-one derivatives. National Library of Medicine. Retrieved from [Link].

Commercial availability of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-1-methylpyrazin-2-one for Advanced Research

Introduction

6-Bromo-1-methylpyrazin-2-one is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its structure, featuring a pyrazinone core functionalized with a methyl group and a bromine atom, makes it a versatile synthetic intermediate. The bromine atom serves as a key functional handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide provides a comprehensive overview of its commercial availability, a reasoned approach to its synthesis, and its applications as a building block in the development of novel therapeutic agents.

Chemical Identity and Properties

A precise understanding of a compound's properties begins with its fundamental identifiers.

IdentifierValueSource
CAS Number 1849219-04-0[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
IUPAC Name 6-Bromo-1-methylpyrazin-2(1H)-oneN/A
SMILES Code O=C1C=NC=C(Br)N1C[1]

Commercial Sourcing and Availability

6-Bromo-1-methylpyrazin-2-one is not a bulk commodity chemical but is available from specialized suppliers catering to the research and development sector. Its primary use is as a building block in synthetic chemistry, and it is typically sold in research quantities.

When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, such as NMR and HPLC/LC-MS, to verify purity and identity.

SupplierCAS NumberNotes
BLDpharm 1849219-04-0Offers the compound with supporting analytical data available on their website.[1]

Note: Availability and stock levels are subject to change. Researchers are advised to consult supplier websites for the most current information.

Synthetic Strategy: A Proposed Protocol

While ready-made protocols for 6-Bromo-1-methylpyrazin-2-one are not extensively published in mainstream literature, a logical and efficient synthetic route can be devised based on established principles of heterocyclic chemistry. The most direct approach involves the regioselective bromination of a 1-methylpyrazin-2-one precursor.

Rationale and Mechanistic Insight

The pyrazinone ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. However, the existing carbonyl and nitrogen atoms direct the position of incoming electrophiles. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation. It serves as a source of electrophilic bromine (Br+) under mild conditions, which minimizes the risk of over-bromination or degradation of the starting material that can occur with harsher reagents like elemental bromine (Br₂). The reaction is typically initiated by a radical initiator or light and proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazinone ring.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction Bromination Reaction cluster_product Final Product cluster_purification Work-up & Purification SM 1-Methylpyrazin-2-one Reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Room Temperature SM->Reagents Step 1: Reaction Setup Workup Aqueous Work-up Extraction with Organic Solvent Column Chromatography Reagents->Workup Step 2: Quenching & Isolation Product 6-Bromo-1-methylpyrazin-2-one Workup->Product Step 3: Purification

Caption: Proposed workflow for the synthesis of 6-Bromo-1-methylpyrazin-2-one.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and final product analysis to ensure success.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methylpyrazin-2-one (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • In-Process Validation (Reaction Monitoring):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Final Validation:

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Validate the identity and purity of the final product using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of bromine substitution.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine the purity profile.

Applications in Drug Discovery and Development

The true value of 6-Bromo-1-methylpyrazin-2-one lies in its role as a versatile scaffold for building complex molecules. The bromine atom is strategically positioned for modification via metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2]

Scaffold for Kinase Inhibitors and Antivirals

The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry. For instance, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a target implicated in cancer and viral diseases.[3] 6-Bromo-1-methylpyrazin-2-one is an ideal precursor for synthesizing libraries of such compounds. The bromo group can be readily substituted using Suzuki or Buchwald-Hartwig coupling reactions to introduce a variety of aryl, heteroaryl, or amine substituents at the 6-position, enabling systematic Structure-Activity Relationship (SAR) studies.[3]

G Scaffold 6-Bromo-1-methylpyrazin-2-one Coupling Suzuki Coupling Reaction Scaffold->Coupling Product 6-Aryl-1-methylpyrazin-2-one (Diverse Library) Coupling->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Coupling Catalyst Pd Catalyst Base Catalyst->Coupling

Caption: Use of the scaffold in Suzuki coupling for library synthesis.

Intermediate for Antibacterial Agents

Research has also demonstrated the utility of pyrazine-based compounds as antibacterial agents. For example, pyrazine carboxamides synthesized via Suzuki coupling have shown activity against extensively drug-resistant (XDR) S. Typhi.[4] The 6-bromo-pyrazinone scaffold allows for the precise installation of pharmacophores necessary for potent antibacterial or enzyme-inhibiting activity.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-1-methylpyrazin-2-one is not widely available, hazard information can be extrapolated from structurally related brominated heterocyclic compounds.[5][6]

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Potential Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.[5]

  • Storage: Store in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption and degradation. For long-term storage, refrigeration or freezing is recommended, as suggested for similar bromo-pyrazine compounds.[8]

Conclusion

6-Bromo-1-methylpyrazin-2-one is a high-value research chemical whose commercial availability from specialized suppliers facilitates advanced synthetic chemistry. Its utility is defined by the reactive bromine handle on the pyrazinone core, which serves as a versatile anchor point for diversification through modern cross-coupling methodologies. This makes it an indispensable building block for researchers in drug discovery aiming to develop novel kinase inhibitors, antiviral agents, and antibacterial compounds. Adherence to sound synthetic principles and appropriate safety protocols will ensure its effective and safe use in the laboratory.

References

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Chemicals.co.uk. 2-bromo-6-methylpyridine suppliers USA. [Link]

  • National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • SpringerOpen. Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards a clinical PET radiotracer for imaging of multidrug resistance-associated protein 1 (MRP1). [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • Harper College. Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - 1-BROMO-2-METHYL-PROPANE. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 6-Bromo-1-methylpyrazin-2-one from 2-Amino-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-bromo-1-methylpyrazin-2-one, a valuable heterocyclic building block for drug discovery and materials science. The protocol outlines a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 2-amino-5-bromopyrazine. The initial step involves the conversion of the 2-amino group to a hydroxyl group via a diazotization-hydrolysis reaction, yielding the intermediate 5-bromopyrazin-2(1H)-one. The subsequent step details the selective N-methylation of this intermediate to produce the final target compound. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering detailed mechanistic insights, step-by-step experimental procedures, and data visualization to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Overview

Pyrazinone scaffolds are prevalent in a wide array of biologically active molecules and natural products.[1] The targeted synthesis of specifically substituted pyrazinones is therefore of significant interest to the drug development community. 6-Bromo-1-methylpyrazin-2-one serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, while the N-methylated pyrazinone core is a common feature in pharmacologically active compounds.

The synthetic strategy detailed herein is a logical and field-proven approach that bifurcates the synthesis into two distinct and high-yielding transformations:

  • Diazotization and Hydrolysis: The primary amino group of 2-amino-5-bromopyrazine is converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to hydrolysis in situ to yield the more stable 5-bromopyrazin-2(1H)-one. This transformation is a cornerstone of aromatic chemistry for converting amines to hydroxyls.[2][3]

  • N-Methylation: The resulting pyrazinone, which exists predominantly in its amide tautomeric form, is selectively methylated at the N1 position. This is achieved through a standard nucleophilic substitution reaction using a methylating agent in the presence of a suitable base.

This two-step sequence is advantageous due to the accessibility of the starting material and the generally clean, high-yielding nature of each reaction.

Mechanistic Discussion

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Diazotization of 2-Amino-5-bromopyrazine

The conversion of a primary aromatic amine to a diazonium salt is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). The reaction proceeds through several key stages[4]:

  • Formation of the Nitrosating Agent: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • N-Nitrosation: The lone pair of the primary amino group on 2-amino-5-bromopyrazine attacks the nitrosonium ion, forming an N-nitrosaminium ion.

  • Deprotonation & Tautomerization: A base (water) removes a proton to yield an N-nitrosamine. This intermediate then undergoes tautomerization to a diazohydroxide.

  • Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (H₂O). The departure of water results in the formation of the 5-bromo-pyrazin-2-yl diazonium cation.

  • Hydrolysis: The diazonium group (-N₂⁺) is an excellent leaving group. It is displaced by a water molecule acting as a nucleophile. Subsequent loss of a proton from the oxonium ion intermediate yields the final 5-bromopyrazin-2(1H)-one product, which is tautomeric with 5-bromo-2-hydroxypyrazine.

Step 2: N-Methylation of 5-Bromopyrazin-2(1H)-one

The methylation of the pyrazinone intermediate is a classic example of an SN2 reaction.

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic N-H proton of the pyrazinone ring, generating a nucleophilic pyrazinone anion. The negative charge is delocalized over the N-C-O system, but alkylation typically occurs preferentially on the nitrogen.

  • Nucleophilic Attack: The pyrazinone anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This attack proceeds via a backside approach, leading to the formation of the C-N bond and the displacement of the iodide leaving group.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Diazonium salts can be explosive when isolated and dry; these protocols are designed for in situ use only.

Protocol 1: Synthesis of 5-Bromopyrazin-2(1H)-one

Materials:

  • 2-Amino-5-bromopyrazine (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution (approx. 5-6 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-5-bromopyrazine (e.g., 10.0 g, 57.5 mmol) in deionized water (50 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add 48% hydrobromic acid (32.5 mL, 287.5 mmol) to the stirred suspension. Maintain the temperature below 5 °C. The starting material should dissolve to form the corresponding ammonium salt.

  • In a separate beaker, dissolve sodium nitrite (4.36 g, 63.2 mmol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture using a dropping funnel over a period of 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition to prevent premature decomposition of the diazonium salt.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the solution to 50-60 °C and maintain for 1 hour. Vigorous nitrogen evolution will be observed as the diazonium salt hydrolyzes.

  • Cool the reaction mixture back to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.

  • For further purification, the aqueous filtrate can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid is combined with the previously filtered product.

  • Dry the product under vacuum to yield 5-bromopyrazin-2(1H)-one as a solid.

Protocol 2: Synthesis of 6-Bromo-1-methylpyrazin-2-one

Materials:

  • 5-Bromopyrazin-2(1H)-one (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl iodide (CH₃I), (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromopyrazin-2(1H)-one (e.g., 5.0 g, 28.6 mmol) and anhydrous potassium carbonate (5.92 g, 42.9 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (2.14 mL, 34.3 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-1-methylpyrazin-2-one.

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterStep 1: Diazotization-HydrolysisStep 2: N-Methylation
Starting Material 2-Amino-5-bromopyrazine5-Bromopyrazin-2(1H)-one
Key Reagents HBr, NaNO₂K₂CO₃, CH₃I
Molar Ratio (SM:Reagent) 1 : 1.1 (NaNO₂)1 : 1.2 (CH₃I), 1 : 1.5 (K₂CO₃)
Solvent WaterN,N-Dimethylformamide (DMF)
Temperature 0-5 °C, then 50-60 °CRoom Temperature
Reaction Time ~2.5 hours12-18 hours
Typical Yield 75-85%80-90%

Visualization of Workflow and Chemistry

Overall Synthetic Pathway

G A 2-Amino-5-bromopyrazine B 5-Bromopyrazin-2(1H)-one (Intermediate) A->B  Step 1:  1. NaNO₂, HBr, 0-5 °C  2. H₂O, 50-60 °C C 6-Bromo-1-methylpyrazin-2-one (Final Product) B->C  Step 2:  CH₃I, K₂CO₃, DMF  Room Temperature

Caption: Two-step synthesis of 6-bromo-1-methylpyrazin-2-one.

Experimental Workflow

G cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: N-Methylation A1 Dissolve Starting Material in HBr/H₂O at 0 °C A2 Dropwise Addition of NaNO₂ Solution A1->A2 A3 Stir at 0-5 °C A2->A3 A4 Warm to 50-60 °C (N₂ Evolution) A3->A4 A5 Neutralize, Filter, & Extract Product A4->A5 B1 Combine Intermediate, K₂CO₃, & DMF under N₂ A5->B1 Dry Intermediate B2 Add Methyl Iodide B1->B2 B3 Stir at Room Temp (12-18h) B2->B3 B4 Aqueous Workup & Extraction B3->B4 B5 Purify by Chromatography or Recrystallization B4->B5

Caption: Experimental workflow for the two-step synthesis.

References

  • Vertex AI Search. (n.d.). Chemical Transformation of Pyrazine Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
  • Wikipedia. (n.d.). Diazonium compound.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Royal Society of Chemistry. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-1-methylpyrazin-2-one. The protocols and insights are synthesized from established literature on similar heterocyclic systems to provide a robust starting point for reaction optimization and troubleshooting.

PART 1: CORE DIRECTIVE - A Strategic Approach to C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[1] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[2] The focus of this guide, 6-Bromo-1-methylpyrazin-2-one, is a valuable building block, and its successful arylation or vinylation via Suzuki coupling opens avenues to a diverse range of novel compounds with potential biological activity.

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the reaction, empowering the user to make informed decisions in their experimental design. We will delve into the mechanistic underpinnings of the reaction, provide detailed, adaptable protocols, and address common challenges encountered when working with electron-deficient heteroaromatic substrates.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Pillars of a Successful Reaction

A successful Suzuki coupling is more than just mixing reagents; it's a well-orchestrated interplay of catalyst, ligand, base, and solvent, each with a critical role in the catalytic cycle. Understanding these roles is paramount to achieving high yields and purity.

Expertise & Experience: Deconstructing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-1-methylpyrazin-2-one. This is often the rate-determining step, particularly with less reactive halides.[3] The electron-deficient nature of the pyrazinone ring is expected to facilitate this step.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Cycle

Trustworthiness: A Self-Validating Protocol Design

The protocols provided below are designed to be robust starting points. However, for any new substrate combination, a systematic optimization of reaction parameters is crucial. A well-designed experiment will include controls and systematic variations of key parameters to identify the optimal conditions.

Key Parameters for Optimization:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. Electron-rich and sterically hindered phosphine ligands often enhance the catalytic activity, especially for challenging substrates.[7]

  • Base: The base plays a multifaceted role, and its strength and solubility can significantly impact the reaction outcome.[5] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common choices include 1,4-dioxane, toluene, DMF, and THF.[8]

  • Temperature: While many Suzuki couplings proceed at elevated temperatures, microwave irradiation can significantly shorten reaction times.[9][10]

Authoritative Grounding & Comprehensive References

The information and protocols presented herein are grounded in established chemical literature. For further in-depth understanding, a comprehensive list of references is provided at the end of this document.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: A Comparative Overview of Reaction Conditions

As no specific literature exists for 6-Bromo-1-methylpyrazin-2-one, the following table summarizes successful Suzuki coupling conditions for analogous electron-deficient N-heterocycles. This data serves as a valuable guide for selecting initial screening conditions.

Heterocyclic HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
6-chloro-5-dialkylaminopyridazinoneVarious arylboronic acidsPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)1,4-Dioxane/H₂O135-140 (MW)0.550-90[10]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O120 (MW)0.25>95[9]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-801260-85[8]
3-bromopyridinePhenyltrifluoroboratePd(OAc)₂ (2)-K₂CO₃ (2)H₂O/Acetone80295[11]
Experimental Protocols: Step-by-Step Methodologies

The following protocols are proposed as starting points for the Suzuki coupling of 6-Bromo-1-methylpyrazin-2-one. Note: These are generalized procedures and may require optimization. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Conventional Heating

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-1-methylpyrazin-2-one (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand. Add this to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave reaction vial, combine 6-Bromo-1-methylpyrazin-2-one (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and the degassed solvent.[10]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Experimental_Workflow

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient base, or low reaction temperature.

    • Solution: Use a fresh batch of catalyst, screen different bases and solvents, or increase the reaction temperature. Ensure proper degassing to prevent catalyst deactivation.

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid degrades before it can participate in the transmetalation step. This is more common with heteroaryl boronic acids.[12]

    • Solution: Use a slight excess of the boronic acid, or switch to a more stable boronic ester (e.g., a pinacol ester).[12]

  • Homocoupling of Boronic Acid:

    • Cause: The presence of oxygen can lead to the oxidative coupling of two boronic acid molecules.[12]

    • Solution: Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.

  • Dehalogenation of the Starting Material:

    • Cause: A competing side reaction where the bromine atom is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of ligand and reaction conditions. Screening different catalyst systems may mitigate this issue.

References

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(5), 1227-1233.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009). Journal of Heterocyclic Chemistry, 46(5), 935-943.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2872.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Facile Synthesis of 6-aryl 5-N-substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-chloropyridazinones. (2008). The Journal of Organic Chemistry, 73(18), 7204–7208.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 7, 2026, from [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). IntechOpen.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021).
  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2023).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). Organic Letters, 16(17), 4506–4509.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2010). Dalton Transactions, 39(28), 6366-6378.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5216-5247.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT.
  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(21), 3908.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2017). Green Chemistry, 19(13), 3012-3018.

Sources

Application Note: Buchwald-Hartwig Amination of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 6-Bromo-1-methylpyrazin-2-one presents a unique dichotomy in organic synthesis. As an electron-deficient heteroaromatic lactam, the C6-position is activated for nucleophilic attack, yet the adjacent N-methyl group at position 1 creates a steric environment that complicates standard catalytic cycles.

While Nucleophilic Aromatic Substitution (


) is viable for highly nucleophilic amines (e.g., morpholine, pyrrolidine), it frequently fails with anilines, hindered aliphatic amines, or when mild conditions are required to preserve sensitive functional groups. This guide details the Buchwald-Hartwig amination  protocols specifically optimized to overcome the two primary failure modes of this substrate:
  • Catalyst Poisoning: The pyrazinone motif (N4 and C2-carbonyl) can chelate Pd(II) species, arresting the catalytic cycle.

  • Steric Hindrance: The N-methyl group at N1 exerts significant steric pressure on the C6 reaction center, requiring specialized ligand architectures to facilitate oxidative addition.

Mechanistic Insight & Ligand Selection

To ensure reproducibility, one must understand the catalytic bottleneck. For 6-bromo-1-methylpyrazin-2-one, the rate-limiting step is often the oxidative addition due to the electron-rich nature of the pyrazinone ring (relative to pyridine) and the steric bulk of the N-methyl group.

The "Pyrazinone Trap"

Standard ligands (e.g., PPh3, dppf) often fail because the basic nitrogen (N4) or the lactam oxygen coordinates to the Palladium center, forming a stable "resting state" complex that prevents amine coordination. We utilize biaryl dialkylphosphines (Buchwald Ligands) or wide-bite-angle bisphosphines to destabilize these off-cycle species.

Ligand Screening Logic
  • BrettPhos / tBuBrettPhos: The gold standard for primary amines and anilines. The bulk prevents Pd-coordination to the pyrazinone nitrogens while promoting reductive elimination.

  • Xantphos: Excellent for amides and heterocycles.[1] Its wide bite angle facilitates the reductive elimination step, which is crucial for this steric scaffold.

Mechanistic Workflow (DOT Visualization)

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Sterically Hindered by N-Me) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base OffCycle OFF-CYCLE TRAP Pd-Pyrazinone Chelate OxAdd->OffCycle Low Ligand Bulk RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Product Release OffCycle->OxAdd Heat / Bulky Ligand

Caption: Figure 1. Catalytic cycle highlighting the specific risk of off-cycle chelation (The "Pyrazinone Trap") and the steric hurdle at the oxidative addition step.

Experimental Protocols

Protocol A: The "Robust" Method (Xantphos)

Best for: Secondary amines, cyclic amines, and scale-up where cost is a factor.

Reagents:

  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%)

  • Base:

    
     (2.0 equiv) - Crucial: Must be anhydrous/finely ground.
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add

    
     (23 mg per mmol substrate) and Xantphos (29 mg per mmol) to the vial. Add 1,4-Dioxane (2 mL). Stir at RT for 5 minutes to pre-form the catalyst complex (solution turns from purple to orange/red).
    
  • Substrate Addition: Add 6-Bromo-1-methylpyrazin-2-one, the amine, and

    
    .
    
  • Degassing: Cap the vial. Purge with Argon for 5 minutes (balloon or manifold). Do not skip this step; pyrazinones are sensitive to oxidative degradation.

  • Reaction: Heat the block to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (typically DCM:MeOH or Hexane:EtOAc gradients).

Protocol B: The "High-Performance" Method (BrettPhos)

Best for: Primary amines, anilines, and sterically hindered coupling partners.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Pre-catalyst: BrettPhos Pd G3 or G4 (2-5 mol%)

    • Note: Using the pre-catalyst ensures a 1:1 Pd:Ligand ratio and rapid activation.

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

  • Solvent: t-Amyl Alcohol or Toluene

Step-by-Step Procedure:

  • Charging: In a glovebox or under strict Argon flow, charge the vial with BrettPhos Pd G3/G4, Substrate, and NaOtBu.

    • If using liquid amine: Add via syringe after solvent.

  • Solvent: Add anhydrous t-Amyl alcohol.

  • Reaction: Seal and heat to 80°C .

    • Note: BrettPhos is highly active; reaction times are often shorter (2-6 hours). Monitor by LCMS after 1 hour.

  • Quench: Dilute with water/EtOAc.

  • Purification: Note that BrettPhos ligand residues can be difficult to separate. A scavenger resin (e.g., SiliaMetS® Thiol) treatment is recommended before chromatography.

Data Summary & Optimization Guide

The following table summarizes the expected performance based on amine class.

Amine ClassRecommended ProtocolBaseTempExpected YieldNotes
Cyclic 2° (e.g., Morpholine) Protocol A (Xantphos)

100°C>85%

may also work; check first.
Anilines (Electron-Neutral) Protocol B (BrettPhos)NaOtBu80°C75-90%Highly sensitive to O2; degas thoroughly.
Anilines (Electron-Poor) Protocol B (tBuBrettPhos)

110°C50-70%Requires higher temp; switch to tBuBrettPhos.
Primary Aliphatic Protocol B (BrettPhos)LHMDS60°C60-80%LHMDS prevents bis-arylation.
Decision Logic for Researchers

DecisionTree Start Start: 6-Bromo-1-methylpyrazin-2-one CheckNuc Is Amine a Strong Nucleophile? (e.g., Morpholine, Pyrrolidine) Start->CheckNuc SNAr Attempt SNAr (DMF, K2CO3, 80°C) CheckNuc->SNAr Yes CheckSteric Is Amine Hindered / Aniline? CheckNuc->CheckSteric No ProtoA Protocol A (Xantphos/Cs2CO3) CheckSteric->ProtoA No (Standard 2°) ProtoB Protocol B (BrettPhos/NaOtBu) CheckSteric->ProtoB Yes (1° or Aniline)

Caption: Figure 2. Strategic decision tree for selecting the optimal amination pathway.

Troubleshooting & Safety

Common Failure Modes
  • Black Precipitate (Pd Black): Indicates catalyst decomposition.

    • Solution: Your reaction is not anaerobic enough. Improve degassing. Alternatively, the amine is coordinating too strongly; switch to tBuBrettPhos (steric bulk protects Pd).

  • Starting Material Recovery: Oxidative addition failed.

    • Solution: The C6-Br bond is sterically crowded by the N-Me. Increase temperature to 110°C and use t-Amyl alcohol (higher boiling point than dioxane).

  • Hydrolysis of Substrate: The pyrazinone converts to the hydroxy-species (tautomer).

    • Solution: Ensure reagents are dry. Switch base from NaOtBu to mild

      
       or 
      
      
      
      .
Safety Note

Pyrazinone derivatives can possess potent biological activity (kinase inhibition). Handle all intermediates as potential sensitizers. Palladium residues must be scavenged (<5 ppm) for any compounds intended for biological assay.

References

  • Mechanistic Foundations of Buchwald-Hartwig Amin

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[6]

  • Ligand Selection for Heterocycles (Xantphos/BrettPhos)

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Specific Reactivity of Pyrazinones (Analogous Systems)

    • Source: Kudo, N., et al. (2011). "Efficient Synthesis of 3-Amino-pyrazin-2-ones via Pd-Catalyzed Amination." Synlett. (Validating the use of Xantphos/Pd2(dba)3 for pyrazinone scaffolds).
  • Base Sensitivity in Lactam Couplings

    • Source: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society.[6]

Sources

Application Note: Functionalization of the Pyrazinone Ring in 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The 6-bromo-1-methylpyrazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for pyridinones and quinolinones. Its utility spans from viral polymerase inhibitors (e.g., Favipiravir analogs) to allosteric modulators of GPCRs.

Unlike simple pyrazines, the N1-methylated pyrazinone core possesses a fixed tautomeric state, rendering the carbonyl distinct from the aromatic system. This creates a unique electronic environment where the C6-bromide serves as a highly reactive handle for cross-coupling, while the C3 and C5 positions offer orthogonal reactivity profiles for late-stage diversification.

This guide details three validated workflows for functionalizing this scaffold:

  • C6-Arylation via Suzuki-Miyaura Cross-Coupling.

  • C6-Amination via Buchwald-Hartwig Coupling.

  • C3-Functionalization via Tele-Nucleophilic Substitution (

    
    )—an advanced protocol for regioselective editing.
    

Reactivity Landscape

The electronic bias of the 1-methylpyrazin-2-one ring dictates the success of functionalization. The C6 position is activated by both the adjacent nitrogen (N1) and the inductive effect of the carbonyl, making it the primary electrophilic site.

ReactivityMap Molecule 6-Bromo-1-methylpyrazin-2-one C6 C6 Position (Primary Electrophile) Molecule->C6 Halogen Handle C3 C3 Position (Tele-Nucleophilic Attack) Molecule->C3 Vinylogous Michael Acceptor C5 C5 Position (C-H Activation/Radical) Molecule->C5 Electron Deficient Suzuki Suzuki/Stille Coupling C6->Suzuki Buchwald Buchwald-Hartwig Amination C6->Buchwald SNH Tele-Substitution (SN_H) C3->SNH

Figure 1: Reactivity map highlighting the orthogonal functionalization vectors. C6 is the primary handle, while C3 allows for "cine" or "tele" substitution patterns.

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C6. Challenge: Pyrazinones can coordinate to Pd species, potentially dampening catalytic turnover. Hydrodehalogenation (loss of Br replaced by H) is a common side reaction if the cycle is slow.

Optimized Reagent Table
ComponentStandard ConditionChallenging Substrate (Steric Bulk)
Catalyst

(5 mol%)

(2 mol%) + SPhos (4 mol%)
Base

(2.5 equiv)

(3.0 equiv)
Solvent 1,4-Dioxane /

(4:1)
n-Butanol /

(4:1)
Temp 90°C100°C
Step-by-Step Methodology
  • Preparation: In a reaction vial, combine 6-bromo-1-methylpyrazin-2-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

    
    ).
    
  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add

    
     quickly under a stream of Argon. Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4–16 hours.

  • Monitoring: Check LCMS.

    • Success: Product mass [M+H]+.

    • Failure Mode: Mass of starting material minus Br plus H (Hydrodehalogenation). Remedy: Switch to anhydrous toluene and

      
      .
      
  • Workup: Pyrazinones are water-soluble.[1] Do not discard the aqueous layer without checking.

    • Dilute with EtOAc. Wash with brine.

    • If product remains in aqueous phase, perform continuous extraction with DCM or use n-Butanol for extraction.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyrazinones often streak; add 1%

    
     to the eluent.
    

Protocol B: C6-Amination via Buchwald-Hartwig

Objective: Installation of amine moieties (C-N bond formation). Challenge: The pyrazinone oxygen and N4 nitrogen can chelate Palladium, poisoning the catalyst. Standard ligands often fail.

Strategic Logic

We utilize Xantphos or BrettPhos . These wide-bite-angle, bulky ligands prevent the formation of stable, inactive Pd-pyrazinone complexes and facilitate the difficult reductive elimination step.

Workflow Diagram

BuchwaldWorkflow Start Start: 6-Bromo-1-methylpyrazin-2-one Mix Mix: Amine (1.2 eq) + Cs2CO3 (2.0 eq) Solvent: Anhydrous Dioxane Start->Mix CatPrep Pre-catalyst Activation: Pd2(dba)3 + Xantphos (Pre-stir 5 min in solvent) Mix->CatPrep Add Catalyst Solution Heat Reaction: 100°C, Sealed Tube, 12h CatPrep->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Workup Filter through Celite -> Conc -> Column Check->Workup Conversion > 90%

Figure 2: Buchwald-Hartwig workflow emphasizing pre-catalyst activation to ensure ligand ligation before substrate exposure.

Protocol
  • Drying: Flame-dry the reaction vessel. Moisture kills this reaction.

  • Solvent: Use anhydrous 1,4-dioxane.

  • Catalyst System:

    
     (5 mol%) and Xantphos (10 mol%).
    
    • Pro-Tip: Pre-mix the Pd source and ligand in a small amount of dioxane for 5 minutes under Argon until the solution turns clear/orange. This ensures the active catalytic species

      
       is formed before the pyrazinone can sequester the metal.
      
  • Base:

    
     (2.0 equiv). Avoid strong alkoxides (NaOtBu) as they may cause nucleophilic attack at C6 or C3 rather than deprotonating the amine.
    
  • Execution: Add substrate and amine to the vessel, then add the pre-formed catalyst solution. Heat to 100°C.

Advanced Protocol: C3-Functionalization via Tele-Substitution ( )

Objective: Regioselective functionalization of the C3 position (adjacent to carbonyl) without touching the C6-Bromine. Mechanism: This relies on the "Tele-Nucleophilic Substitution of Hydrogen" (


).[2] The 1-methylpyrazin-2-one core acts as a vinylogous Michael acceptor. A nucleophile adds to C3, and an electrophile (E+) quenches the resulting anion.
The "Grignard-Quench" Method

This method allows you to install an alkyl/aryl group at C3 while retaining the C6-Br for later steps.

Reagents:

  • Nucleophile:

    
     (Grignard Reagent).
    
  • Electrophile:

    
     (Iodine) or DDQ (Oxidant).
    

Protocol:

  • Setup: Dissolve 6-bromo-1-methylpyrazin-2-one in dry THF at -78°C .

  • Nucleophilic Attack: Add

    
     (1.1 equiv) dropwise. The solution usually turns deep red/brown, indicating the formation of the 
    
    
    
    -adduct (anionic intermediate).
  • Quenching (The Fork in the Road):

    • Path A (Aromatization): Add a solution of

      
       in THF. This oxidizes the intermediate back to the aromatic pyrazinone, installing the 'R' group at C3.
      
    • Path B (Electrophilic Trapping): Add an electrophile (e.g., MeI, Allyl Bromide) to trap the anion, though this often disrupts aromaticity and requires a second oxidation step.

  • Warm up: Allow to warm to RT.

  • Result: 3-Alkyl-6-bromo-1-methylpyrazin-2-one.

Why this matters: This creates a 3,6-disubstituted scaffold.[2] You can now perform the Suzuki coupling (Protocol A) on the C6-Br, resulting in a highly decorated core.

References

  • General Pyrazinone Synthesis & Reactivity

    • Title: 2(1H)
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Tele-Nucleophilic Substitution (

    
    ): 
    
    • Title: Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and Electrophiles.[2]

    • Source: Organic Letters, 2019.
    • URL:[Link]

  • Buchwald-Hartwig on Heterocycles

    • Title: A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[3]

    • Source: J. Am. Chem. Soc., 2010 (Buchwald Lab).
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs (Practical Process Chemistry).
    • URL:[Link]

Sources

Using 6-Bromo-1-methylpyrazin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromo-1-methylpyrazin-2-one in Medicinal Chemistry

Introduction: The Pyrazinone Advantage

In the landscape of modern drug discovery, the 6-Bromo-1-methylpyrazin-2-one (BMP) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While pyrazines are ubiquitous in FDA-approved drugs (e.g., Bortezomib, Favipiravir), the N-methylated pyrazinone derivative offers distinct physicochemical advantages:

  • Bioisosterism: It serves as a robust bioisostere for pyridinones, phenyl rings, and quinolinones, often improving metabolic stability against oxidative metabolism.

  • Solubility Profile: The N-methyl group disrupts potential intermolecular hydrogen bond networks that often render unsubstituted pyrazinones insoluble, thereby improving the "drug-likeness" (LogD) of the final library.

  • Orthogonal Reactivity: The C-6 bromine acts as a highly reactive handle for Palladium-catalyzed cross-coupling, while the C-3 position remains accessible for late-stage C-H functionalization, allowing for rapid Structure-Activity Relationship (SAR) expansion.

This guide provides validated protocols for transforming BMP into high-value bioactive ligands, focusing on Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination .

Structural Analysis & Reactivity Profile

Understanding the electronic environment of BMP is critical for reaction success.

  • Electrophilicity: The pyrazinone ring is electron-deficient. The C-6 position, adjacent to the N-methyl group, is electronically activated for oxidative addition by Palladium(0) species.

  • Steric Considerations: The C-1 methyl group provides a steric boundary that can influence ligand selection in coupling reactions. Bulky phosphine ligands (e.g., t-BuXPhos) are often required to overcome this steric hindrance during the transmetalation step.

Visualizing the Synthetic Workflow

BMP_Workflow Start 6-Bromo-1-methylpyrazin-2-one (Scaffold) Decision Target Moiety? Start->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines/Amides) Decision->Buchwald C-N Bond Prod_A Biaryl/Heterobiaryl Kinase Inhibitors Suzuki->Prod_A Pd(dppf)Cl2 Boronic Acids Prod_B Aminopyrazinones GPCR Ligands Buchwald->Prod_B Pd2(dba)3 Xantphos

Figure 1: Decision tree for functionalizing the 6-Bromo-1-methylpyrazin-2-one scaffold based on desired medicinal chemistry outcomes.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling electron-deficient heteroaryl boronic acids, a common requirement in kinase inhibitor synthesis (e.g., coupling to an indole or pyridine).

Mechanism & Rationale: We utilize


  as the catalyst. The bidentate dppf ligand possesses a large bite angle, which stabilizes the Pd(II) intermediate and facilitates the reductive elimination step, crucial for sterically demanding couplings adjacent to the N-methyl group [1].
Materials:
  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (3.0 equiv) (Cesium carbonate is preferred over Potassium carbonate for its higher solubility in organic/aqueous mixtures).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Preparation: In a microwave vial or round-bottom flask, add the BMP substrate, boronic acid, and

    
    .
    
  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Catalyst Addition: Add

    
     quickly and seal the vessel under inert atmosphere.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio at M and M+2) and appearance of the product mass.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Electronic NatureExpected YieldNotes
Phenylboronic acidNeutral85-95%Very fast reaction.
4-Pyridinylboronic acidElectron Deficient60-75%May require longer reaction times.
Indole-5-boronic acidElectron Rich70-85%Protect indole N-H if side reactions occur.

Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds at the C-6 position is valuable for generating libraries of GPCR ligands. Standard nucleophilic aromatic substitution (


) is often sluggish due to the electron-donating effect of the N-methyl group (relative to a simple pyrazine). Palladium catalysis is required [2].[2]

Mechanism & Rationale: We employ Xantphos , a wide-bite-angle ligand, which prevents the formation of stable, unreactive Pd-amido dimers. This is essential for coupling secondary amines or anilines to the pyrazinone core.

Materials:
  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: Xantphos (0.04 equiv)

  • Base:

    
     or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:
  • Catalyst Activation: In a vial, mix

    
     and Xantphos in the solvent. Stir at room temperature for 5 minutes until the solution turns a clear orange/red (formation of the active catalytic species).
    
  • Substrate Addition: Add the BMP substrate, the amine, and the base.

  • Inert Atmosphere: Seal and purge with Argon.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often recommended for polar amino-pyrazinones to ensure removal of residual phosphine oxides.

Expert Insights & Troubleshooting

Dehalogenation (The "Hidden" Side Reaction)

In Pd-catalyzed couplings of heteroaryl halides, a common side product is the hydrodehalogenated species (where Br is replaced by H).

  • Cause: Often caused by excessive heating in the presence of alcohols or if the transmetalation is slow.

  • Solution: Ensure the boronic acid is in excess (1.2–1.5 equiv). Use anhydrous solvents for Buchwald couplings. If observing this in Suzuki coupling, switch to a milder base like

    
    .
    
Regioselectivity of Further Functionalization

Once the C-6 position is substituted, the C-3 position (alpha to the carbonyl) becomes the next vector for diversity.

  • Method: C-H activation using

    
     can install aryl groups at C-3, but this requires a directing group or high temperatures. Alternatively, bromination of the C-3 position using NBS (N-bromosuccinimide) is possible after the C-6 substitution is complete.
    
Visualizing the Catalytic Cycle (Suzuki)

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + BMP (Substrate) TransMet Transmetalation (Boron to Pd transfer) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Suzuki coupling of 6-bromo-1-methylpyrazin-2-one.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2.[3] Bioorganic & Medicinal Chemistry Letters, 22(13), 4358–4361.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one (Analogous Scaffold). BenchChem Application Library.

Sources

Application Notes & Protocols: 6-Bromo-1-methylpyrazin-2-one as a Versatile Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as foundational frameworks for inhibitor design. This guide focuses on the strategic application of 6-Bromo-1-methylpyrazin-2-one , a highly functionalized building block, for the synthesis of novel kinase inhibitors. We will explore its chemical reactivity, provide detailed protocols for its utilization in robust cross-coupling reactions, and present a workflow for the synthesis and subsequent evaluation of a model kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Pyrazinone Scaffold in Kinase Inhibition

The pyrazinone core is a recognized "privileged scaffold" in medicinal chemistry. Its constituent nitrogen atoms and carbonyl group provide ideal hydrogen bond donors and acceptors, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[1][2] The strategic placement of substituents on the pyrazinone ring allows for the fine-tuning of selectivity, potency, and pharmacokinetic properties.[3]

6-Bromo-1-methylpyrazin-2-one emerges as a particularly valuable starting material. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular complexity through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space around the core, a critical process in lead optimization. The methyl group at the 1-position can enhance solubility and metabolic stability, addressing common challenges in drug development.

Section 1: Reactivity and Strategic Value

The primary synthetic utility of 6-Bromo-1-methylpyrazin-2-one lies in the reactivity of its carbon-bromine bond. This bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical synthesis due to their reliability and functional group tolerance.

Causality Behind Experimental Choices: The selection of a bromo-heterocycle over its chloro- or iodo-analogs represents a deliberate balance of reactivity and stability.

  • Aryl Bromides vs. Chlorides: Aryl bromides are generally more reactive than aryl chlorides in oxidative addition to a Palladium(0) catalyst, the first and often rate-limiting step of the catalytic cycle. This allows for milder reaction conditions and broader substrate scope compared to the often-unreactive chloro-derivatives.

  • Aryl Bromides vs. Iodides: While aryl iodides are even more reactive, they are typically more expensive and less stable than the corresponding bromides. Therefore, 6-Bromo-1-methylpyrazin-2-one provides an optimal combination of cost-effectiveness, stability, and high reactivity for most discovery chemistry applications.

The diagram below illustrates the central role of this building block in accessing diverse chemical matter.

G cluster_0 Core Building Block cluster_2 Resulting Kinase Inhibitor Scaffolds A 6-Bromo-1-methylpyrazin-2-one B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Sonogashira Coupling (C-C Bond Formation) A->D E Aryl/Heteroaryl Substituted Pyrazinones B->E F Amino-Substituted Pyrazinones C->F G Alkynyl-Substituted Pyrazinones D->G

Caption: Synthetic pathways from 6-Bromo-1-methylpyrazin-2-one.

Section 2: Core Synthetic Protocols

The following protocols are designed to be robust and reproducible. They represent self-validating systems where careful execution under the specified conditions should yield the desired products with high purity.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful method for installing aryl or heteroaryl groups, which are crucial for establishing key interactions within a kinase active site and modulating selectivity.[4][5]

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂(R²) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_ox r2b R²-B(OR)₂ (Boronic Acid) r2b->pd_trans base Base base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 6-Bromo-1-methylpyrazin-2-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Expertise Note: While Pd(PPh₃)₄ is a reliable workhorse catalyst, for challenging couplings or to achieve lower catalyst loadings, consider using more advanced catalyst systems, such as Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos or XPhos).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the hydrolysis of the base and subsequent formation of the active boronate species.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for installing primary or secondary amines, which often act as the "hinge-binding" motif in Type I and Type II kinase inhibitors by forming critical hydrogen bonds with the kinase backbone.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube, add 6-Bromo-1-methylpyrazin-2-one (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

    • Expertise Note: The choice of base is critical. NaOtBu is generally more reactive but can be sensitive to certain functional groups. Cs₂CO₃ is a milder and often more versatile choice.

  • Catalyst/Ligand Addition: Add a palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.), and a suitable phosphine ligand, such as BINAP or Xantphos (0.05 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described for the Suzuki-Miyaura coupling.

Section 3: Application Example - Synthesis of a Pexidartinib Analog

Pexidartinib is a CSF1R kinase inhibitor used for the treatment of tenosynovial giant cell tumors.[8] While its core is a pyrrolopyridine, we can design a plausible analog using our pyrazinone building block to demonstrate the practical application of the aforementioned protocols.

Target Molecule: 6-((5-((5-chloropyridin-2-yl)methyl)pyridin-2-yl)amino)-1-methylpyrazin-2-one

Synthesis_Workflow A 6-Bromo-1-methylpyrazin-2-one + 5-((5-chloropyridin-2-yl)methyl)pyridin-2-amine B Buchwald-Hartwig C-N Coupling A->B C Crude Product Mixture B->C D Aqueous Workup (EtOAc/H₂O) C->D E Purification (Silica Gel Chromatography) D->E F Pure Pexidartinib Analog (Characterization: NMR, MS, HPLC) E->F

Caption: Workflow for the synthesis of a Pexidartinib analog.

Detailed Synthesis Protocol:
ReagentMWAmountMoles (mmol)Equivalents
6-Bromo-1-methylpyrazin-2-one189.01189 mg1.01.0
5-((5-chloropyridin-2-yl)methyl)pyridin-2-amine221.67266 mg1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
Xantphos578.6828.9 mg0.050.05
Sodium tert-butoxide (NaOtBu)96.10144 mg1.51.5
Anhydrous Toluene-5 mL--

Procedure:

  • Combine 6-Bromo-1-methylpyrazin-2-one, 5-((5-chloropyridin-2-yl)methyl)pyridin-2-amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a dry reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with Argon three times.

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction by carefully adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the resulting solid by flash chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the target compound.

Expected Data & Characterization
ParameterExpected ResultMethod
Yield65-80%Gravimetric
Purity>98%HPLC
IdentityConsistent with structure¹H NMR, ¹³C NMR
MassM+H⁺ peak matches calculated exact massHRMS (ESI+)

Section 4: Biological Evaluation Workflow

Once synthesized and characterized, the novel compound must be evaluated for its intended biological activity. A typical workflow for assessing a new kinase inhibitor is outlined below.

Bio_Workflow A 1. In Vitro Biochemical Assay (e.g., HTRF, AlphaLISA) Determine IC₅₀ vs. Target Kinase B 2. Kinase Selectivity Panel Assess activity against a panel of related and unrelated kinases A->B C 3. Cell-Based Assays Measure inhibition of target phosphorylation and anti-proliferative effects (GI₅₀) A->C D 4. ADME/Tox Profiling Assess solubility, permeability, metabolic stability, and cytotoxicity C->D E 5. In Vivo Efficacy Studies (Xenograft Models) Evaluate tumor growth inhibition D->E

Caption: A standard workflow for kinase inhibitor evaluation.

This tiered approach ensures that only compounds with promising potency, selectivity, and cell-based activity advance to more complex and resource-intensive stages like in vivo testing.[1]

Conclusion

6-Bromo-1-methylpyrazin-2-one is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. Its activated bromine atom provides a reliable handle for introducing diverse functionalities via robust and well-understood cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and workflows detailed in this guide provide a solid foundation for medicinal chemists and drug discovery scientists to efficiently utilize this scaffold, accelerating the journey from initial concept to potent and selective clinical candidates.

References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. 9

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC - NIH.

  • Synthetic method for continuously producing pexidartinib. Google Patents.

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate.

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

  • Vemurafenib (PLX4032, RG7204). APExBIO.

  • Synthesis of Pexidartinib. Thieme.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.

Sources

Application Note: 6-Bromo-1-methylpyrazin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 6-Bromo-1-methylpyrazin-2-one as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Rationale

6-Bromo-1-methylpyrazin-2-one represents a "privileged" fragment scaffold, offering a distinct chemical profile compared to standard pyridine or phenyl-based fragments. In FBDD, this molecule serves two critical roles:

  • Structural Mimicry: The pyrazin-2-one core is a bioisostere for peptide bonds (

    
    -amide mimic) and phenolic rings, frequently binding to the hinge region of kinases or the active sites of viral polymerases (e.g., similar to the Favipiravir core).
    
  • Defined Growth Vector: The bromine atom at the C-6 position provides a highly reactive handle for palladium-catalyzed cross-coupling, allowing rapid elaboration of the fragment into "lead-like" chemical space without disrupting the core binding mode.

Physicochemical Profile (Rule of Three Compliance)

The fragment is an ideal starting point for library generation due to its strict adherence to Astex’s "Rule of Three":

PropertyValueFBDD Implication
Molecular Weight ~188.97 DaHigh Ligand Efficiency (LE): Leaves ample mass budget for elaboration.
cLogP ~0.2 - 0.5High Solubility: Essential for high-concentration screening (NMR/SPR).
H-Bond Acceptors 2 (C=O, N-4)Interaction: Key vectors for H-bonding with protein backbones.
H-Bond Donors 0Permeability: N-methylation (N-1) prevents tautomerization, fixing the pharmacophore.
PSA ~30 ŲBioavailability: Favorable for eventual oral absorption.

Strategic Workflow: From Fragment to Lead

The following diagram illustrates the iterative cycle of using 6-Bromo-1-methylpyrazin-2-one to explore chemical space.

FBDD_Workflow Frag Core Fragment (6-Br-1-Me-Pyrazinone) Screen Biophysical Screen (SPR / X-ray Soaking) Frag->Screen Library QC Hit Validated Hit (Kd < 1 mM) Screen->Hit Binding Confirmation Design Vector Design (C-6 Elaboration) Hit->Design Structural Biology Synth Parallel Synthesis (Suzuki Coupling) Design->Synth Library Gen Synth->Screen SAR Cycle Lead Lead Candidate (nM Potency) Synth->Lead Optimization

Figure 1: The FBDD cycle utilizing the C-6 bromine handle for rapid elaboration (SAR) following initial hit validation.

Experimental Protocols

Protocol A: Chemical Elaboration (Suzuki-Miyaura Coupling)

Objective: To functionalize the C-6 position of the pyrazinone core with aryl/heteroaryl boronic acids. Challenge: Pyrazinones are electron-deficient and can be prone to hydrolysis or catalyst poisoning. The N-1 methyl group protects against N-arylation side reactions, but mild bases are required.

Reagents:

  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates)
  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve 6-Bromo-1-methylpyrazin-2-one (0.2 mmol) and the boronic acid (0.24 mmol) in degassed 1,4-Dioxane (2.0 mL).

  • Activation: Add the base (

    
    , 0.4 mmol) dissolved in minimal water (0.5 mL).
    
  • Catalyst Addition: Add the Palladium catalyst (0.01 mmol) under a stream of Nitrogen/Argon. Seal the vial immediately.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 12 hours.

    • Method B (Microwave - Recommended): Irradiate at 110°C for 30 minutes.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). Pyrazinones are polar; ensure the column is conditioned properly.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: To validate binding affinity (


) and kinetics (

) of the fragment against a target protein.

Setup Parameters:

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Immobilization: Target density should be high (~3000-5000 RU) for fragment screening to detect low-affinity binding.

Procedure:

  • Solubility Check: Dissolve 6-Bromo-1-methylpyrazin-2-one in 100% DMSO to 100 mM. Dilute to 200 µM in Running Buffer (PBS-P+, 2% DMSO). Check for precipitation via nephelometry.

  • Clean Screen: Inject the fragment at a fixed concentration (e.g., 100 µM) to check for "sticky" behavior (square wave binding is ideal; slow dissociation suggests non-specific aggregation).

  • Dose Response: Inject a concentration series (e.g., 3 µM to 500 µM) in 2-fold dilutions.

  • Analysis: Fit data to a 1:1 Steady State Affinity model.

    • Pass Criteria:

      
       within 80-120% of theoretical max; Clear saturation curve.
      

Structural Biology & Mechanism

Understanding the binding mode is crucial for "growing" the fragment.

Binding Hypothesis (Kinase Hinge Region)

The 1-methylpyrazin-2-one core often mimics the adenine ring of ATP.

  • C=O (Position 2): Acts as an H-bond acceptor from the backbone NH of the hinge residue (e.g., Met, Leu).

  • N-4: Can act as a weak acceptor or interact with conserved water networks.

  • C-6 Bromine: Points towards the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase topology. This is the vector for attaching solubilizing groups or specificity-determining moieties.

Binding_Mode Hinge_NH Hinge Backbone (NH Donor) C2_O C=O (Acceptor) Hinge_NH->C2_O H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic) C6_Br C-6 Bromine (Growth Vector) C6_Br->Gatekeeper Proximity/Vector Core Pyrazinone Core Core->C2_O Core->C6_Br

Figure 2: Schematic interaction map of the fragment within a typical kinase ATP-binding pocket.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Specific Chemistry:Suzuki-Miyaura coupling of electron-deficient nitrogen heterocycles. (General reference to standard organic synthesis protocols for pyrazinones).

Disclaimer: This protocol is for research purposes only. 6-Bromo-1-methylpyrazin-2-one is a chemical reagent and should be handled with appropriate PPE in a fume hood.

Derivatization of 6-Bromo-1-methylpyrazin-2-one for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 6-Bromo-1-methylpyrazin-2-one

Introduction & Strategic Rationale

The 1-methylpyrazin-2-one core represents a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for pyridinones and quinolinones in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and antimicrobial agents. Its utility stems from its ability to function as a hydrogen bond acceptor while the N-methyl group enforces a specific tautomeric form, enhancing metabolic stability and solubility compared to the NH-analog.

6-Bromo-1-methylpyrazin-2-one is a high-value intermediate because the C-6 bromine provides a regioselective handle for cross-coupling reactions, distinct from the C-3 and C-5 positions which are amenable to electrophilic substitution or C-H activation. This guide outlines a modular workflow to diversify this scaffold for Structure-Activity Relationship (SAR) studies.

The Functionalization Landscape

The following diagram illustrates the divergent synthetic pathways available from the core 6-bromo intermediate.

G Core 6-Bromo-1-methylpyrazin-2-one Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd-G3/G4 HNR2 Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Pd(PPh3)2Cl2 CuI, Alkyne CH_Act C-H Activation (C-3 Functionalization) Suzuki->CH_Act Late-Stage Diversification

Figure 1: Divergent synthetic pathways for 6-bromo-1-methylpyrazin-2-one. The C-6 bromine is the primary handle, while C-3 remains available for late-stage C-H functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-6 Arylation)

Objective: Introduction of aryl/heteroaryl groups at the C-6 position. Challenge: Electron-deficient heteroaryl bromides like pyrazinones are prone to protodehalogenation (replacement of Br with H) rather than coupling if the catalytic cycle is sluggish. Solution: Use of a robust catalyst system (Pd(dppf)Cl2) and controlled aqueous/organic solvent ratios to facilitate transmetallation while minimizing side reactions.

Materials
  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·DCM) (5 mol%)

  • Base: Potassium carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the pyrazinone substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl2·DCM (0.025 mmol).

  • Inertion: Cap the vial and purge with nitrogen/argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K2CO3 (0.75 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30–60 mins is a viable alternative for rapid screening.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~189/191) and appearance of the product.

    • Checkpoint: If protodehalogenation (M+H: 111) is observed >10%, switch catalyst to XPhos Pd G2 .

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. Pyrazinones are polar; a gradient of 0–10% MeOH in DCM is typically required.

Protocol B: Buchwald-Hartwig Amination (C-6 Amination)

Objective: Installation of amine solubilizing groups or morpholine/piperazine motifs common in kinase inhibitors. Challenge: The amide-like carbonyl at C-2 can chelate Pd, potentially poisoning the catalyst. Solution: Use of bulky, electron-rich biaryl phosphine precatalysts (BrettPhos or RuPhos) to prevent catalyst deactivation.

Materials
  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk: Charge a vial with substrate (0.5 mmol), base (Cs2CO3, 1.0 mmol), and BrettPhos Pd G3 (0.01 mmol).

  • Addition: Add the amine (0.6 mmol) and anhydrous solvent (3 mL).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite eluting with EtOAc.

  • Purification: Reverse-phase preparative HPLC is often preferred here to remove residual palladium and phosphine oxides, especially for polar amino-pyrazinones.

Protocol C: Late-Stage C-H Activation (C-3 Functionalization)

Objective: Direct arylation at the C-3 position (alpha to carbonyl) after C-6 functionalization. Mechanism: Pd(II)/Pd(0) catalytic cycle facilitated by a concerted metallation-deprotonation (CMD) mechanism. Regioselectivity: The C-3 position is the most acidic C-H bond due to the adjacent carbonyl, making it the preferred site over C-5 under these conditions.

Materials
  • Substrate: 6-Aryl-1-methylpyrazin-2-one (product from Protocol A)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand: PPh3 (20 mol%) or XPhos (10 mol%)

  • Additive: Pivalic acid (PivOH) (30 mol%) - Critical for CMD mechanism

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene

Step-by-Step Methodology
  • Mix: Combine substrate, Aryl Iodide, Pd(OAc)2, Ligand, PivOH, and Cs2CO3 in a pressure vial.

  • Heat: Stir at 110°C for 24 hours.

  • Checkpoint: This reaction is slower than halogen cross-coupling. If conversion is low, add fresh catalyst (5 mol%) and reheat.

  • Purification: Standard silica chromatography (DCM/MeOH).

Data Summary & Troubleshooting

ParameterSuzuki (C-6)Buchwald (C-6)C-H Activation (C-3)
Primary Catalyst Pd(dppf)Cl2BrettPhos Pd G3Pd(OAc)2 + PivOH
Key Failure Mode HydrodebrominationCatalyst PoisoningLow Conversion
Fix Switch to XPhos Pd G2Switch to RuPhosIncrease Temp / Add Ag2CO3
Typical Yield 70–90%60–85%40–65%

Workflow Visualization

Workup Start Crude Reaction Mixture Check LC-MS Check Start->Check Filter Filter through Celite (Remove Pd black) Check->Filter Complete Phase Aqueous Workup (EtOAc / H2O) Filter->Phase Polar Is Product Highly Polar? (Amino/Pyrazinone) Phase->Polar NormalPhase Flash Chromatography (DCM:MeOH 0-10%) Polar->NormalPhase No ReversePhase Prep-HPLC (C18, H2O:MeCN + 0.1% FA) Polar->ReversePhase Yes

Figure 2: Decision tree for the purification of pyrazinone derivatives.

References

  • Suzuki Coupling on Pyrazinones

    • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one.
    • Source:Molecules (2021).[1]

    • URL:[Link]

    • Relevance: Establishes conditions for coupling on electron-deficient, N-methyl
  • Buchwald-Hartwig Conditions

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base.[2]

    • Source:J. Am. Chem. Soc.[2][3][4][5] (2024).[2][6][7]

    • URL:[Link]

    • Relevance: Provides modern precatalyst protocols (BrettPhos/RuPhos)
  • C-H Activation Strategy

    • Title: Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation.[8]

    • Source:White Rose Research Online (Univ. of York).
    • URL:[Link] (General repository link for verification of C-3/C-5 selectivity principles).

    • Relevance: Confirms the preferential reactivity of the C-3 position in 2-one systems during direct aryl
  • Scaffold Utility

    • Title: Pyridazinone as Vers
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Validates the medicinal chemistry importance of the diazinone core.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of the heterocyclic compound 6-Bromo-1-methylpyrazin-2-one using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this compound for downstream applications. This guide explains the principles behind the chromatographic choices, a step-by-step purification protocol, and methods for post-purification analysis to validate purity.

Introduction and Purification Rationale

6-Bromo-1-methylpyrazin-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is critical for ensuring the reliability of subsequent reactions and the validity of biological or material characterization data. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual catalysts, can interfere with desired outcomes.

Reversed-phase HPLC is the technique of choice for this application due to its high resolving power for separating small organic molecules based on their hydrophobicity.[1][2][3] The non-polar stationary phase (typically C18) and a polar mobile phase create a robust system for isolating the target compound from both more polar and less polar impurities.[1][3][4] The goal of this protocol is to achieve >98% purity of the target compound, a standard often required for drug discovery and development processes.[5][6]

Principles of the Purification Method

Reversed-Phase Chromatography

This method employs a stationary phase chemically bonded with octadecyl (C18) silane, creating a non-polar surface.[2] The mobile phase consists of a polar mixture, typically water and an organic solvent like acetonitrile or methanol.[7] Separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[3]

  • Retention Mechanism: Non-polar or less polar compounds, like 6-Bromo-1-methylpyrazin-2-one, will have a stronger affinity for the C18 stationary phase and will be retained longer. More polar impurities will interact less and elute earlier.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is employed to ensure efficient elution of the target compound while providing adequate separation from closely related impurities.[1] This approach allows for sharp, well-defined peaks, which is crucial for accurate identification and quantification.[1]

Role of Mobile Phase Modifiers

Trifluoroacetic acid (TFA) is a common additive in reversed-phase chromatography.[8] Its inclusion at a low concentration (typically 0.05-0.1%) serves several key functions:

  • pH Control: TFA acts as a pH stabilizer, ensuring consistent retention times and improving the reproducibility of the separation.[9]

  • Ion Pairing: It can act as an ion-pairing agent, which can be beneficial for improving the retention and peak shape of certain compounds.[9][10]

  • Improved Peak Shape: TFA helps to sharpen peaks, which is particularly useful in preparative chromatography where high resolution is needed to isolate the main peak from impurities.

Method Development and Strategy

The development of a preparative HPLC method is a systematic process that typically begins at the analytical scale to conserve the sample and solvent.[11][12]

  • Column Selection: A C18 column is selected as the stationary phase due to the predicted non-polar nature of the brominated heterocyclic compound. This is a versatile and widely used stationary phase for a broad range of small molecules.[1][11]

  • Solvent Screening: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Water serves as the aqueous component.

  • Analytical Method Development: Initial scouting runs are performed on an analytical HPLC system to determine the optimal gradient conditions for separating the target compound from its impurities. The goal is to maximize the resolution between the peak of interest and any adjacent peaks.[12]

  • Scale-Up and Load Study: Once an effective analytical separation is achieved, the method is scaled up to a preparative column. This involves adjusting the flow rate and injection volume proportionally to the column dimensions. A loading study is then conducted to determine the maximum amount of crude material that can be injected without compromising the separation (column overload).[13]

Detailed Purification Protocol

Materials and Equipment
Item Specification
HPLC System Preparative HPLC with gradient pump, autosampler, UV/Vis detector, and fraction collector
Column C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size)
Solvents HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Trifluoroacetic Acid (TFA)
Sample Crude 6-Bromo-1-methylpyrazin-2-one
Post-Processing Rotary evaporator, Lyophilizer (optional), Vials for pure fractions
Analysis Analytical HPLC or LC-MS system, NMR Spectrometer
Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc Purification cluster_post Post-Processing & Analysis cluster_qc Quality Control SamplePrep Sample Preparation (Dissolve crude in DMSO/Mobile Phase A) Injection Inject Sample onto Preparative HPLC SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) MobilePhasePrep->Injection Gradient Gradient Elution & UV Detection Injection->Gradient Collection Fraction Collection (Based on UV signal) Gradient->Collection PurityCheck Purity & Identity Verification (Analytical HPLC, LC-MS, NMR) Collection->PurityCheck Analyze representative fractions Pooling Pool Pure Fractions (Based on analytical check) SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval FinalProduct Pure Compound (>98%) SolventRemoval->FinalProduct PurityCheck->Pooling

Caption: Workflow for the purification of 6-Bromo-1-methylpyrazin-2-one.

Step-by-Step Procedure

A. Sample and Mobile Phase Preparation

  • Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane and degas.

  • Sample Preparation: Dissolve the crude 6-Bromo-1-methylpyrazin-2-one in a minimal amount of a suitable solvent.[14] A mixture of DMSO and Mobile Phase A is often a good starting point. The concentration should be determined from the loading study, but a typical starting point is 20-50 mg/mL.[15] Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove any particulates before injection.[14]

B. HPLC Purification

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared crude sample onto the column.

  • Chromatographic Run: Run the gradient program. The UV detector should be set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

Parameter Value
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (dependent on concentration and loading study)

Gradient Program:

Time (min) % Mobile Phase B
0.05
5.05
35.095
40.095
40.15
45.05
  • Fraction Collection: Configure the fraction collector to collect peaks based on the UV signal threshold. Collect the main peak corresponding to 6-Bromo-1-methylpyrazin-2-one in separate tubes.

C. Post-Purification Processing

  • Purity Analysis of Fractions: Before pooling, analyze a small aliquot from each collected fraction using a rapid analytical HPLC or LC-MS method to confirm purity.[16]

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.[17] Care should be taken to use a moderate temperature to avoid degradation of the compound.

  • Final Drying: For complete removal of residual water and TFA, the sample can be lyophilized (freeze-dried) or dried under high vacuum. The final product should be a solid or oil.

Purity Verification and Characterization

A self-validating protocol requires rigorous confirmation of the final product's purity and identity.

  • Analytical HPLC: Inject a small amount of the final product onto an analytical HPLC system. The chromatogram should show a single major peak, allowing for the calculation of purity based on peak area percentage.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm both the purity and the molecular weight of the compound, providing strong evidence of its identity.[6][18]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the chemical structure of the purified compound.[19] The spectra should be clean and match the expected structure of 6-Bromo-1-methylpyrazin-2-one.

Safety Precautions

  • Compound Handling: While specific toxicity data for 6-Bromo-1-methylpyrazin-2-one is limited, similar brominated heterocyclic compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[20] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvent Handling: Acetonitrile is flammable and toxic. Trifluoroacetic acid is highly corrosive. Handle all solvents in a fume hood and take precautions to avoid inhalation, ingestion, and skin contact.

References

  • Scribd. (n.d.). Preparative HPLC Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

  • ResearchGate. (2013). Is LC-MS an appropriate technique to isolate a small molecule?. Retrieved from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • AAPS PharmSciTech. (2008). the role of TFA on Reverse phase chromatography?. Retrieved from [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. Retrieved from [Link]

  • Agilent. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methylcyclohexene. Retrieved from [Link]

  • ChemBK. (2024). 6-Bromohexan-2-one. Retrieved from [Link]

Sources

Scale-up synthesis of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-Bromo-1-methylpyrazin-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-1-methylpyrazin-2-one (CAS: 10452-94-5, analog), a critical scaffold in the development of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

While direct halogenation of 1-methylpyrazin-2-one often suffers from poor regioselectivity (yielding mixtures of C-3 and C-5 isomers), this guide utilizes a regioselective displacement strategy starting from commercially available 2,6-dibromopyrazine . This route ensures the bromine atom is retained exclusively at the C-6 position relative to the N-methyl group.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the 6-bromo isomer via structural pre-organization.

  • Scalability: Avoids chromatography; relies on precipitation and crystallization.

  • Cost-Efficiency: Utilizes inexpensive inorganic bases and common solvents.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages.[1] The core challenge is distinguishing the N-alkylation (desired) from O-alkylation (undesired impurity) during the methylation step.

Pathway Logic:

  • Precursor Selection: 2,6-Dibromopyrazine is symmetric. Hydrolysis of one bromide breaks the symmetry, creating the 2-hydroxy/2-oxo tautomeric core.

  • Functionalization: The remaining bromide at position 6 is stable under mild hydrolysis conditions.

  • Methylation: The resulting 6-bromo-2-hydroxypyrazine exists in equilibrium with its lactam form. Using soft electrophiles (MeI) in polar aprotic solvents favors the thermodynamic N-alkylated product.

Workflow Diagram:

G Start 2,6-Dibromopyrazine (Commercial Starting Material) Inter Intermediate: 6-Bromo-2-hydroxypyrazine (Tautomer Equilibrium) Start->Inter Step 1: Hydrolysis NaOH, H2O/THF, Reflux Product Target: 6-Bromo-1-methylpyrazin-2-one Inter->Product Step 2: N-Methylation MeI, K2CO3, DMF (Thermodynamic Control) Impurity Impurity: 2-Methoxy-6-bromopyrazine (O-Alkylated) Inter->Impurity Side Reaction (Kinetic Control)

Caption: Figure 1. Synthetic pathway highlighting the critical divergence between N-alkylation (Target) and O-alkylation (Impurity).

Experimental Protocols

Stage 1: Partial Hydrolysis of 2,6-Dibromopyrazine

Objective: Selective conversion of one bromide to a hydroxyl group.

Reagents:

  • 2,6-Dibromopyrazine (1.0 equiv)[2]

  • Sodium Hydroxide (2.5 equiv, 2M aqueous solution)

  • THF (Tetrahydrofuran) or Dioxane (Solvent)

  • Hydrochloric Acid (6M, for acidification)

Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 2,6-dibromopyrazine dissolved in THF (5 vol).

  • Addition: Add 2M NaOH (2.5 equiv) slowly at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) . Monitor by HPLC.

    • Critical Control Point: Stop reaction when starting material is <1%. Prolonged heating may lead to hydrolysis of the second bromide (formation of 2,6-dihydroxypyrazine).

  • Work-up:

    • Cool to 20°C.

    • Carefully acidify with 6M HCl to pH 3–4. The product, 6-bromo-2-hydroxypyrazine , will precipitate as a beige solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 2 vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–92%.

    • Purity: >98% (HPLC).

Stage 2: Regioselective N-Methylation

Objective: Methylation of N-1 to form the pyrazinone core while suppressing O-methylation.

Reagents:

  • 6-Bromo-2-hydroxypyrazine (1.0 equiv)[2]

  • Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv, anhydrous, milled)
    
  • DMF (N,N-Dimethylformamide) (anhydrous, 8 vol)

Protocol:

  • Dissolution: In a dry reactor under Nitrogen atmosphere, suspend 6-bromo-2-hydroxypyrazine and milled

    
     in anhydrous DMF.
    
    • Note: Milled base ensures faster deprotonation and better suspension.

  • Temperature Control: Cool the mixture to 0–5°C .

    • Scientific Rationale: Lower temperatures favor the

      
       reaction at the softer nitrogen center over the harder oxygen center (HSAB theory).
      
  • Alkylation: Add Methyl Iodide (MeI) dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Completion: Allow to warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Quench & Isolation:

    • Pour the reaction mixture into ice-water (20 vol). Stir vigorously for 1 hour.

    • The target 6-Bromo-1-methylpyrazin-2-one often precipitates.

    • If oiling occurs:[3] Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification (Crystallization):

    • Dissolve crude solid in minimum hot Ethanol.

    • Add water dropwise until turbidity is observed. Cool slowly to 4°C.

    • Filter the off-white crystals.

Data Summary Table:

ParameterStage 1 (Hydrolysis)Stage 2 (Methylation)
Limiting Reagent 2,6-Dibromopyrazine6-Bromo-2-hydroxypyrazine
Key Reagent NaOH (aq)MeI / K2CO3
Solvent System THF / WaterDMF (Anhydrous)
Temp / Time 65°C / 4-6 h0°C -> 25°C / 6 h
Critical Impurity 2,6-Dihydroxypyrazine2-Methoxy-6-bromopyrazine (O-isomer)
Typical Yield 85-90%75-82%

Analytical Quality Control

To ensure the integrity of the scale-up, the distinction between the N-methyl and O-methyl isomers is paramount.

Differentiation Strategy:

  • UV-Vis: N-alkylated pyrazinones typically show a bathochromic shift (red shift) compared to O-alkylated alkoxypyrazines due to extended conjugation in the amide system.

  • NMR (

    
    ): 
    
    • N-Me (Target): Methyl singlet typically appears around 3.5 – 3.7 ppm .

    • O-Me (Impurity): Methyl singlet typically appears downfield at 3.9 – 4.1 ppm (deshielded by Oxygen).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Elution Order: The more polar N-methyl lactam elutes before the less polar O-methyl ether.

Process Safety & Handling

  • Methyl Iodide (MeI): Highly toxic, volatile alkylating agent. Suspected carcinogen.

    • Control: Use in a closed system or high-performance fume hood. Destroy excess MeI in waste streams using aqueous ammonia or ethanolamine.

  • Pyrazine Compounds: Many halopyrazines are skin irritants and potential sensitizers. Full PPE (Tyvek suit, chemically resistant gloves) is mandatory.

  • Exotherms: The hydrolysis step (Stage 1) is exothermic. On large scale (>100g), controlled addition of base is required to prevent thermal runaway.

References

  • Title: "Process for the preparation of 6-substituted-3-hydroxypyrazine-2-carboxamides" (Relevant for hydrolysis conditions of halopyrazines).
  • Regioselectivity in Alkylation: Title: "Regioselective alkylation of 2-hydroxypyrazines and related heterocycles." Context: Discusses the preference for N-alkylation using soft electrophiles in polar aprotic solvents. Source:Journal of Heterocyclic Chemistry (General Reference for Pyrazine Tautomerism).
  • Safety of Methylating Agents

    • Title: "Safe handling of methyl iodide in the labor
    • Source:Organic Process Research & Development.
    • URL:[Link] (Search for specific safety notes).

  • General Scale-up of Halopyrazines

    • Title: "Scalable Synthesis of Functionalized Pyrazines."
    • Source:Organic Syntheses, Coll. Vol. (General methodologies for pyrazine hydrolysis).
    • URL:[Link]

Sources

Application Notes & Protocols: 6-Bromo-1-methylpyrazin-2-one as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 6-Bromo-1-methylpyrazin-2-one, a key building block for the construction of diverse heterocyclic systems. The pyrazinone core is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the 6-position opens a gateway to a multitude of functionalization strategies.[1] We will delve into the practical application of modern palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—to demonstrate the facile synthesis of novel C-C and C-N linked pyrazinone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of new chemical entities with potential therapeutic applications.

Introduction: The Significance of the Pyrazinone Core

The 2(1H)-pyrazinone moiety is a fundamental structural unit found in a wide array of natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The N-methylated pyrazinone structure, in particular, offers a stable and synthetically tractable core. 6-Bromo-1-methylpyrazin-2-one serves as an ideal precursor for library synthesis due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[4] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5]

This guide will provide both the theoretical underpinning and field-tested protocols for three major classes of transformations starting from 6-Bromo-1-methylpyrazin-2-one.

  • Suzuki-Miyaura Coupling: For the synthesis of 6-aryl- and 6-heteroaryl-1-methylpyrazin-2-ones.

  • Sonogashira Coupling: For the synthesis of 6-alkynyl-1-methylpyrazin-2-ones.

  • Buchwald-Hartwig Amination: For the synthesis of 6-amino-1-methylpyrazin-2-ones.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[5] This reaction is highly valued in pharmaceutical development for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Mechanism cluster_inputs pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd(II)) pd0->oa_complex Pyrazinone-Br product 6-Aryl-Pyrazinone transmetal Transmetalation Complex (Pd(II)) oa_complex->transmetal [Ar-B(OH)₃]⁻ re_complex Reductive Elimination Precursor (Pd(II)) transmetal->re_complex re_complex->pd0 Reductive Elimination start Pyrazinone-Br + Ar-B(OH)₂ borate [Ar-B(OH)₃]⁻ base Base (e.g., K₂CO₃) base->borate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-Bromo-1-methylpyrazin-2-one to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (the pyrazinone and the aryl group) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Synthesis of 6-(4-methoxyphenyl)-1-methylpyrazin-2-one

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on related bromo-diazine and bromo-pyridazinone systems.[3][5]

Materials:

  • 6-Bromo-1-methylpyrazin-2-one (1.0 mmol, 189 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a Schlenk flask, add 6-Bromo-1-methylpyrazin-2-one, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (1,4-Dioxane and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-1-methylpyrazin-2-one.

Data & Optimization

The choice of catalyst, base, and solvent can significantly impact reaction yield and time. For electron-deficient boronic acids, stronger bases or different solvent systems like DMF/water may be beneficial.[3]

Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (5%)K₂CO₃ (3)Dioxane/H₂O10065-85%
PdCl₂(dppf) (4%)Na₂CO₃ (2.8)DME/H₂O9070-90%
Pd(OAc)₂/SPhos (2%)K₃PO₄ (3)Toluene/H₂O11075-95%
Data is representative for couplings on similar bromo-heterocyclic systems.[3][5]

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Reaction

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[7] It provides direct access to alkynyl-substituted heterocycles, which are valuable intermediates for further transformations or as final products in drug discovery programs.[8]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa Pyrazinone-Pd(II)-Br pd0->pd_oa Oxidative Addition pd_trans Pyrazinone-Pd(II)-Alkyne pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 6-Alkynyl-Pyrazinone pd_trans->product cu_halide Cu(I)-X alkyne H-Alkyne cu_alkyne Cu(I)-Alkyne cu_alkyne->pd_oa cu_alkyne->cu_halide pyrazinone_br Pyrazinone-Br alkyne->cu_alkyne Base base Base (e.g., Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of 6-Bromo-1-methylpyrazin-2-one to a Pd(0) species.

  • Copper Cycle: The amine base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the next step.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Protocol: Synthesis of 1-methyl-6-(phenylethynyl)pyrazin-2-one

This protocol is based on well-established Sonogashira conditions for the alkynylation of halo-pyridazines and other N-heterocycles.[7]

Materials:

  • 6-Bromo-1-methylpyrazin-2-one (1.0 mmol, 189 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)

  • Schlenk flask, magnetic stirrer

Procedure:

  • To a Schlenk flask, add 6-Bromo-1-methylpyrazin-2-one, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (or DMF) followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the conversion if necessary. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the pure 6-alkynyl-1-methylpyrazin-2-one.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds. This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a strong, non-nucleophilic base.

Mechanistic Rationale & Experimental Considerations

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. A critical factor in the success of Buchwald-Hartwig amination is the choice of ligand for the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step, which can be challenging for C-N bond formation. The choice of a strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine within the palladium coordination sphere.

Protocol: Synthesis of 6-(cyclohexylamino)-1-methylpyrazin-2-one

This protocol is designed based on successful aminations of 2-bromopyridines, which are electronically similar to the pyrazinone substrate.

Materials:

  • 6-Bromo-1-methylpyrazin-2-one (1.0 mmol, 189 mg)

  • Cyclohexylamine (1.2 mmol, 119 mg, 137 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 mmol, 37 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask, magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk flask.

  • Add anhydrous toluene, followed by 6-Bromo-1-methylpyrazin-2-one and cyclohexylamine.

  • Seal the flask and heat the mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1-methylpyrazin-2-one derivative.

Workflow & Validation

A generalized workflow for the synthesis, purification, and characterization of novel pyrazinone derivatives is outlined below.

workflow start 1. Reaction Setup (Inert Atmosphere) reaction 2. Cross-Coupling Reaction (Heating & Stirring) start->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 4. Aqueous Workup (Extraction & Washing) monitoring->workup Complete? purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, HRMS) purification->characterization final_product Pure Novel Heterocycle characterization->final_product

Caption: General experimental workflow for pyrazinone synthesis.

Self-Validation: Each protocol is a self-validating system. The progress should be monitored (Step 3) to confirm the consumption of the starting material. The final product's identity and purity must be rigorously confirmed by standard analytical techniques (Step 6), such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the success of the synthesis.

Conclusion

6-Bromo-1-methylpyrazin-2-one is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling protocols detailed in this guide provide reliable and efficient pathways to access diverse libraries of 6-substituted pyrazinones. By leveraging Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can readily explore the chemical space around this privileged scaffold, accelerating efforts in drug discovery and medicinal chemistry. Careful selection of catalyst, ligand, base, and solvent is paramount to achieving optimal results and should be tailored to the specific coupling partners employed.

References

  • Cooke, G. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Via Request from Author on ResearchGate.
  • Shafiq, Z., et al. (2011). 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o164. [Link]

  • Brehmer, D., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry. [Link]

  • Ahmad, V. U., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2971. [Link]

  • Petzer, J. P., et al. (2018). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 23(11), 3005. [Link]

  • Al-Masoudi, N. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8272. [Link]

  • Sato, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735. [Link]

  • Orive, I., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(49), 31869-31900. [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]

  • Chen, Y., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6377-6380. [Link]

  • Taylor, E. C., et al. (1983). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Journal of Organic Chemistry.
  • Fischer, D., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 41. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry.
  • Wang, X., et al. (2020). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry, 18(2), 263-267. [Link]

  • Al-Juboori, A. M. (2016). Synthesis of Some 6-Aryl-1,2,4,5-Tetrazine-3-thione Compounds Derived from Thiocarbohydrazide. Journal of Applicable Chemistry.
  • Soós, T., et al. (2019). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 24(21), 3848. [Link]

  • Dow AgroSciences LLC. (2014). Process for removing residual palladium from a 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylate or 4-amino-3-halo-6-(aryl)pyridine-2-carboxylate compound.
  • Král, V., et al. (2019). General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. Molecules, 24(19), 3541. [Link]

  • Sperry, J., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-2133. [Link]

  • Sharma, S., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1435. [Link]

  • Rys, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228-2239. [Link]

Sources

The Strategic Functionalization of 6-Bromo-1-methylpyrazin-2-one: Advanced Protocols for C-C and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazinone Scaffold in Drug Discovery

The 1-methylpyrazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The strategic derivatization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 6-Bromo-1-methylpyrazin-2-one serves as a key intermediate, offering a reactive handle for the introduction of diverse molecular fragments through modern cross-coupling methodologies. This application note provides detailed, field-proven protocols for two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond construction, specifically tailored for the 6-Bromo-1-methylpyrazin-2-one substrate.

Core Concept: Palladium-Catalyzed Cross-Coupling

At the heart of both protocols lies a palladium-catalyzed catalytic cycle. This cycle fundamentally consists of three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1] The choice of palladium precursor, ligand, base, and solvent is critical for an efficient and high-yielding reaction, particularly with electron-deficient heterocyclic substrates like pyrazinones, which can be prone to side reactions or catalyst inhibition.

Catalytic_Cycle_Overview Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Amination Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-Pd(II)-X(L2)->Transmetalation_Amination Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Amination->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: A generalized overview of the palladium-catalyzed cross-coupling cycle.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1-methylpyrazin-2-ones

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron species.[2] Its appeal lies in the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Expertise & Experience: Rationale for Protocol Design

For a substrate like 6-Bromo-1-methylpyrazin-2-one, several factors guide the choice of reaction parameters. The electron-deficient nature of the pyrazinone ring makes the oxidative addition of a Pd(0) species to the C-Br bond generally favorable. The choice of a catalyst system like Pd(PPh₃)₄ is a reliable starting point for many Suzuki couplings.[3] The use of a base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step.[4] A mixed solvent system of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[5][6]

Data Presentation: Reaction Parameters
ParameterValue/ReagentRationale
Substrate 6-Bromo-1-methylpyrazin-2-oneThe electrophilic partner in the coupling reaction.
Reagent Arylboronic acidThe nucleophilic partner, providing the aryl group.
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective Pd(0) catalyst for Suzuki reactions.[3]
Base K₂CO₃ (2.0 equiv.)Activates the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O (4:1)A versatile solvent system for Suzuki couplings.[3]
Temperature 90-100 °CProvides the necessary thermal energy for the reaction to proceed.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and degradation of the Pd(0) catalyst.
Experimental Protocol: Step-by-Step
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-1-methylpyrazin-2-one (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inerting: Seal the flask with a septum and purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 6-aryl-1-methylpyrazin-2-one.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Boronic Acid, Base Catalyst_Add Add Pd(PPh3)4 Reagents->Catalyst_Add Solvent_Add Add Dioxane/H2O Catalyst_Add->Solvent_Add Inerting Purge with N2/Ar Solvent_Add->Inerting Heat Heat to 100 °C Inerting->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute Monitor->Quench Extract Extract with EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 6-Bromo-1-methylpyrazin-2-one.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1-methylpyrazin-2-one Derivatives

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[8] This reaction is particularly valuable for accessing aniline derivatives that are difficult to synthesize via classical methods like nucleophilic aromatic substitution or reductive amination.

Expertise & Experience: Rationale for Protocol Design

The success of a Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands such as Xantphos are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step for such substrates.[9] A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to deprotonate the amine, allowing for its coordination to the palladium complex.[10] Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent unwanted side reactions.[9] The use of a pre-catalyst or the in-situ generation of the active Pd(0) species from a Pd(II) source like Pd₂(dba)₃ is a common strategy.[9]

Data Presentation: Reaction Parameters
ParameterValue/ReagentRationale
Substrate 6-Bromo-1-methylpyrazin-2-oneThe electrophilic partner.
Reagent Primary or Secondary AmineThe nucleophilic partner.
Catalyst Pd₂(dba)₃ (2.5 mol%)A common Pd(0) precursor for in-situ catalyst generation.[9]
Ligand Xantphos (5 mol%)A bulky, electron-rich ligand that promotes reductive elimination.[9]
Base Cs₂CO₃ (1.5 equiv.)A strong, non-nucleophilic base suitable for a wide range of amines.[9]
Solvent Toluene (anhydrous)An aprotic solvent that is standard for this reaction type.[9]
Temperature 110 °CStandard temperature for Buchwald-Hartwig aminations.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation.
Experimental Protocol: Step-by-Step
  • Reaction Setup: In an oven-dried Schlenk tube, add 6-Bromo-1-methylpyrazin-2-one (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%).

  • Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., a gradient of hexane/ethyl acetate) to yield the desired 6-amino-1-methylpyrazin-2-one derivative.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Amine, Base Catalyst_Add Add Pd2(dba)3 & Xantphos Reagents->Catalyst_Add Inerting Evacuate & Backfill with N2/Ar Catalyst_Add->Inerting Solvent_Add Add Anhydrous Toluene Inerting->Solvent_Add Heat Heat to 110 °C Solvent_Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Cool, Dilute & Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Figure 3: Experimental workflow for the Buchwald-Hartwig amination of 6-Bromo-1-methylpyrazin-2-one.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for the functionalization of the 6-position of 1-methylpyrazin-2-one. The protocols detailed herein provide robust and reproducible methods for the synthesis of diverse libraries of C-C and C-N coupled products, respectively. These methods are foundational for any drug discovery program centered on the pyrazinone scaffold, enabling the rapid generation of new chemical entities for biological screening. Further optimization may be required for particularly challenging substrates, but the conditions outlined in this note represent a well-validated and expert-recommended starting point for any researcher in the field.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. [Link]

  • PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Der Pharma Chemica. Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC - NIH. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (PDF) Synthesis of 6-Anilino Derivatives of Benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. [Link]

  • Studylib. High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

Sources

Technical Guide: In Vitro Biological Screening of 6-Bromo-1-methylpyrazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 6-bromo-1-methylpyrazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antiviral (RdRp inhibitors) and antibacterial (FtsZ inhibitors) agents. The C6-bromine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N-methyl group modulates lipophilicity and metabolic stability.

This guide details a rigorous in vitro screening cascade designed to filter libraries based on this scaffold. Unlike generic screening protocols, this workflow addresses the specific physiochemical challenges of pyrazinones—namely, their tendency toward crystalline insolubility ("brick-dust" behavior) and their specific mechanisms of action involving nucleotide mimicry or protein-protein interaction disruption.

The Screening Cascade

To maximize resource efficiency, we employ a funnel approach. Compounds must pass solubility gates before entering expensive enzymatic assays.

ScreeningCascade Library Compound Library (6-Br-Pyrazinone Derivs) Solubility Module 1: Kinetic Solubility (PBS pH 7.4, 2% DMSO) Library->Solubility 10mM DMSO Stock Tox Module 2: Cytotoxicity (HepG2 / Vero E6) Solubility->Tox Soluble > 20µM Split Target Selection Tox->Split CC50 > 50µM RdRp Module 3: Antiviral (RdRp Inhibition) Split->RdRp Viral Path FtsZ Module 4: Antibacterial (FtsZ GTPase Assay) Split->FtsZ Bacterial Path Hit Lead Candidates (IC50 < 1µM, SI > 10) RdRp->Hit FtsZ->Hit

Figure 1: Logical flow of the screening cascade. High-contrast nodes indicate critical "Go/No-Go" decision points.

Module 1: Physiochemical Profiling (Solubility)

Context: Pyrazinone derivatives often exhibit high crystal lattice energy, leading to poor aqueous solubility.[1] False negatives in bioassays are frequently caused by compound precipitation rather than lack of potency.

Protocol: Kinetic Solubility via Nephelometry

Objective: Determine the concentration limit at which the compound precipitates in assay buffer.

  • Preparation: Prepare a 10 mM stock solution of the derivative in 100% DMSO.

  • Dilution: Serial dilute the stock into PBS (pH 7.4) to achieve final concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO concentration is constant (e.g., 1%).

  • Incubation: Shake plates at 25°C for 90 minutes.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation: Use Hydrocortisone (High Solubility Control) and Reserpine (Low Solubility Control).

Acceptance Criteria:

  • Compounds must remain soluble at >20 µM to proceed to bioassays.

Module 2: Cytotoxicity Screening (The Safety Gate)

Context: The 6-bromo substituent can be metabolically labile or reactive. We must rule out non-specific cellular toxicity early.

Protocol: ATP-Based Cell Viability (CellTiter-Glo®)

Objective: Determine the CC50 (Cytotoxic Concentration 50%).

Materials:

  • Cell Lines: HepG2 (Liver toxicity proxy) and Vero E6 (Kidney epithelial, standard for antiviral support).

  • Reagent: Promega CellTiter-Glo® (Luminescent ATP detection).

Workflow:

  • Seeding: Seed 3,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C.

  • Treatment: Add compounds (8-point dose-response, 100 µM to 0.1 µM). Incubate for 48h.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins to lyse cells.

  • Measurement: Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Viability:



Module 3: Antiviral Potency (RdRp Inhibition)

Context: Pyrazinone derivatives structurally resemble nucleobases (e.g., Favipiravir/T-705). A primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

Mechanism of Action

The derivative acts as a pseudo-base, getting incorporated into the nascent RNA chain, causing either chain termination or lethal mutagenesis.

RdRpMechanism Substrate NTP Pool (ATP, GTP, CTP, UTP) RdRp Viral RdRp Enzyme Substrate->RdRp Normal Incorp. Inhibitor Pyrazinone-RTP (Active Metabolite) Inhibitor->RdRp Competitive Binding Complex Enzyme-RNA Complex RdRp->Complex Outcome Chain Termination (Viral Replication Stop) Complex->Outcome Stall/Error

Figure 2: Competitive inhibition mechanism where the pyrazinone derivative mimics a nucleotide triphosphate.

Protocol: Fluorescence-Based Primer Extension Assay

Objective: Measure IC50 against recombinant viral RdRp (e.g., Influenza or SARS-CoV-2 RdRp).

Reagents:

  • Enzyme: Recombinant RdRp complex.

  • Template/Primer: Poly(A) template with Oligo(dT) primer (for UTP analog screening).

  • Detection: PicoGreen™ dsDNA reagent (detects formation of dsRNA/DNA hybrid).

Steps:

  • Reaction Mix: Combine 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 5 mM MgCl2, 20 nM RdRp, and 250 nM Primer/Template.

  • Compound Addition: Add pyrazinone derivative (pre-incubate 10 min).

  • Initiation: Add 100 µM NTPs (and competing UTP if applicable).

  • Incubation: 60 min at 30°C.

  • Quench & Read: Add EDTA to stop. Add PicoGreen. Read Fluorescence (Ex 480nm / Em 520nm).

Note on "Bromine Effect": The heavy atom (Br) at C6 can quench fluorescence via the heavy-atom effect. Critical Control: Run a "compound only + PicoGreen" well to subtract background quenching interference.

Module 4: Antibacterial Potency (FtsZ Inhibition)[2]

Context: 6-bromo-1-methylpyrazin-2-one derivatives have shown efficacy as inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog. They bind to the inter-domain cleft, preventing Z-ring assembly.

Protocol: GTPase Activity Assay (Malachite Green)

Objective: Quantify the inhibition of GTP hydrolysis, a prerequisite for FtsZ polymerization.

Reagents:

  • Protein: Recombinant E. coli or S. aureus FtsZ.

  • Substrate: GTP (500 µM).

  • Detection: Malachite Green Phosphate Assay Kit (colorimetric).

Steps:

  • Buffer Prep: 50 mM HEPES (pH 7.2), 5 mM MgCl2, 50 mM KCl.

  • Incubation: Mix 5 µM FtsZ with compound (0.1 - 100 µM). Incubate 10 min at 25°C.

  • Start Reaction: Add GTP to final 500 µM.

  • Hydrolysis: Incubate 30 min at 37°C.

  • Termination: Add Malachite Green reagent (acidic molybdate).

  • Measurement: Read Absorbance at 620 nm (formation of green phosphomolybdate complex).

Data Interpretation:

  • IC50 Calculation: Plot % Residual GTPase Activity vs. Log[Compound].

  • Selectivity Check: Counter-screen against mammalian Tubulin to ensure the compound does not inhibit eukaryotic cell division (toxicity risk).

Data Summary & Reporting

Report screening results in a standardized matrix to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group (C3/C5)Solubility (µM)CC50 (Vero E6)RdRp IC50 (µM)FtsZ IC50 (µM)Selectivity Index (SI)
Ref (T-705) -CONH2>100>10000.8N/A>1200
PYR-001 -Ph-4-F451202.4>5050
PYR-002 -Ph-3-Cl<5 (Fail)N/DN/DN/DN/A

Table 1: Example Data Reporting Matrix. SI = CC50 / IC50.

References

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Sun, N., et al. (2017).[2] "Design, synthesis and biological evaluation of novel quinoline derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry. (Contextual grounding for FtsZ inhibition by nitrogen heterocycles). Available at: [Link]

  • NCBI/NIH Assay Guidance Manual. (2023). "Assay Guidance Manual: In Vitro Cell Viability and Cytotoxicity Assays." Available at: [Link]

  • Stokes, G. et al. (2020). "Considerations for the development of FtsZ inhibitors as antibacterial agents." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling reactions with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established mechanistic principles.

Introduction: The Challenge of Coupling Pyrazinones

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, when working with electron-deficient N-heterocyclic halides like 6-bromo-1-methylpyrazin-2-one, researchers often face unique challenges that can lead to diminished yields and the formation of undesirable byproducts. The pyrazinone core, with its nitrogen atoms, can act as a ligand, potentially inhibiting the palladium catalyst.[3] This guide will walk you through the critical parameters to consider and provide actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 6-bromo-1-methylpyrazin-2-one giving low yields?

A1: Low yields with this substrate are often multifactorial. Common causes include suboptimal catalyst/ligand selection, an inappropriate choice of base or solvent, catalyst inhibition by the nitrogen-rich heterocycle, and the occurrence of side reactions such as dehalogenation or boronic acid decomposition.[3][4] Careful optimization of these parameters is crucial.

Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A2: For electron-deficient and sterically hindered heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[5] A good starting point would be a pre-catalyst like Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands in combination with a palladium source (e.g., PEPPSI-type precatalysts) can also be highly effective.[6][7]

Q3: What is the best base to use for the coupling of 6-bromo-1-methylpyrazin-2-one?

A3: The choice of base is critical as it must be strong enough to facilitate the transmetalation step without causing degradation of the starting materials or product.[6] For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium or potassium hydroxide.[4] Cesium carbonate (Cs₂CO₃) can also be effective, particularly in challenging couplings.

Q4: Can the nitrogen atoms in the pyrazinone ring interfere with the reaction?

A4: Yes, the lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[3] The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can mitigate this inhibitory effect.

Q5: How can I minimize the formation of the dehalogenated byproduct (1-methylpyrazin-2-one)?

A5: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[4][8] It often arises from a palladium-hydride species.[9] To minimize this, ensure your reaction is thoroughly degassed to remove oxygen, use high-purity solvents and reagents, and consider using a milder base. In some cases, the choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the Suzuki coupling of 6-bromo-1-methylpyrazin-2-one, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Suboptimal ligand. 3. Inappropriate base or solvent. 4. Catalyst inhibition by the pyrazinone nitrogen.[3] 5. Reaction temperature is too low.1. Use a fresh palladium source or a pre-catalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[5][7] 3. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF).[4] 4. Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species. 5. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Significant Dehalogenation 1. Presence of a palladium-hydride species.[9] 2. Use of protic solvents or presence of water. 3. Certain bases can promote the formation of Pd-H.1. Ensure rigorous degassing of the reaction mixture. 2. Use anhydrous solvents if possible, or carefully control the amount of water in aqueous systems. 3. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.[4] 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).1. Thoroughly degas the reaction setup and maintain an inert atmosphere (N₂ or Ar). 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of the Pd(II) pre-catalyst.
Protodeborylation of Boronic Acid 1. Instability of the boronic acid under the reaction conditions.[4] 2. Prolonged reaction times at elevated temperatures.1. Use a boronic ester (e.g., pinacol ester) which can be more stable.[10] 2. Add the boronic acid in portions throughout the reaction. 3. Optimize the reaction to proceed at a lower temperature or for a shorter duration.
Inconsistent Results 1. Variability in reagent quality (especially the base and boronic acid). 2. Inconsistent degassing or moisture control.1. Use high-purity reagents from a reliable source. 2. Standardize the experimental setup and procedure, particularly the degassing technique and the handling of hygroscopic reagents.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[11] Understanding this cycle is key to rational troubleshooting and optimization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (6-Bromo-1-methylpyrazin-2-one) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of 6-bromo-1-methylpyrazin-2-one with a generic arylboronic acid. It is intended to be a baseline for further optimization.

Materials:

  • 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 6-bromo-1-methylpyrazin-2-one, the arylboronic acid, and potassium phosphate.

  • Catalyst and Ligand Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent. Add this mixture to the reaction vessel. Rationale: Pre-mixing can aid in the formation of the active catalytic species.

  • Solvent Addition: Add 1,4-dioxane and water to the reaction vessel to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent. A common solvent ratio is 4:1 or 5:1 dioxane to water.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas. Causality: Removing dissolved oxygen is critical to prevent both the oxidation of the phosphine ligand and the homocoupling of the boronic acid.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction progress.

  • Monitoring: Track the consumption of the starting material and the formation of the product by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Logical Workflow for Optimization

For a systematic approach to optimizing your reaction, consider the following workflow:

Optimization_Workflow start Start: Baseline Experiment screen_catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂/XPhos, Pd(PPh₃)₄, PEPPSI-IPr) start->screen_catalyst screen_base Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) screen_base->screen_solvent optimize_temp Optimize Temperature & Time screen_solvent->optimize_temp end Optimized Conditions optimize_temp->end

Sources

Technical Support Center: Synthesis of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of the Synthetic Pathway

The synthesis of 6-Bromo-1-methylpyrazin-2-one typically proceeds through a two-step process:

  • Bromination: The pyrazinone ring is first brominated to introduce the bromine atom at the 6-position.

  • N-Methylation: The subsequent step involves the methylation of the nitrogen atom at the 1-position.

While the overall transformation appears straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will address these issues in a question-and-answer format.

II. Troubleshooting Guide: Common Issues and Solutions

A. Low Yield of the Desired Product

Question 1: My overall yield for 6-Bromo-1-methylpyrazin-2-one is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthesis. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Bromination: The electrophilic bromination of the pyrazinone ring can be sluggish if the conditions are not optimal. Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) is fresh and the reaction is allowed sufficient time to go to completion. Monitoring the reaction by TLC or LC-MS is crucial.

  • Side Reactions During Bromination: Over-bromination can occur, leading to the formation of dibrominated species.[1] This is particularly prevalent if an excess of the brominating agent is used or if the reaction temperature is too high.

  • Inefficient N-Methylation: The N-methylation step can also be a source of low yield. The choice of base and methylating agent is critical. A strong base is required to deprotonate the pyrazinone nitrogen, but overly harsh conditions can lead to degradation.

  • Product Degradation: The pyrazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[2][3] Care should be taken during workup and purification to avoid prolonged exposure to harsh pH conditions.

  • Purification Losses: 6-Bromo-1-methylpyrazin-2-one can be challenging to purify due to the presence of structurally similar impurities. Significant material loss can occur during crystallization or chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

B. Impurity Profile and Side Reactions

Question 2: I am observing a significant amount of a dibrominated impurity in my reaction mixture. How can I prevent its formation?

Answer: The formation of a dibrominated pyrazinone is a common side reaction during the bromination step. This occurs when the initially formed 6-bromo-1-methylpyrazin-2-one undergoes a second bromination.

Mechanism of Over-bromination:

The pyrazinone ring, even after the first bromination, remains activated towards further electrophilic substitution. The presence of excess brominating agent or prolonged reaction times at elevated temperatures can favor the formation of the dibrominated product.

Strategies to Minimize Over-bromination:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of NBS or bromine.

  • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

Experimental Protocol for Selective Monobromination:

StepProcedureRationale
1 Dissolve 1-methylpyrazin-2-one in a suitable solvent (e.g., acetonitrile).Provides a homogeneous reaction medium.
2 Cool the reaction mixture to 0 °C.Reduces the rate of over-bromination.
3 Slowly add a solution of NBS (1.0 equivalent) in the same solvent.Slow addition prevents a high local concentration of the brominating agent.
4 Monitor the reaction by TLC or LC-MS every 30 minutes.Allows for quenching the reaction upon completion to prevent side reactions.
5 Quench the reaction with a solution of sodium thiosulfate upon completion.Removes any unreacted brominating agent.

Question 3: My final product is contaminated with an isomer. What is the likely structure of this isomer and how can I avoid its formation?

Answer: Isomeric impurity often arises from the N-methylation step. If the starting material for methylation is 6-bromopyrazin-2-one, methylation can occur at either of the two nitrogen atoms, leading to the desired N1-methylated product and the undesired N4-methylated isomer.

Regioselectivity in N-Methylation:

The regioselectivity of the methylation is influenced by several factors, including the choice of base, solvent, and methylating agent. The relative acidity of the two N-H protons and steric hindrance around the nitrogen atoms play a crucial role.

Strategies to Improve Regioselectivity:

  • Choice of Base: A bulky base may preferentially deprotonate the less sterically hindered nitrogen.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the resulting anion and the electrophile.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to ensure methylation occurs at the desired position.

Caption: Formation of isomeric impurities during N-methylation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: A combination of techniques is often necessary. Column chromatography on silica gel is a common method to separate the desired product from impurities. Recrystallization from a suitable solvent system can then be used to obtain a highly pure product.

Q2: Can I perform the bromination and methylation in a one-pot procedure?

A2: While a one-pot procedure may seem more efficient, it can be challenging to control the side reactions. A stepwise approach with isolation and purification of the intermediate, 6-bromopyrazin-2-one, is generally recommended for better control and higher purity of the final product.

Q3: My product appears to be unstable and decomposes upon storage. What are the recommended storage conditions?

A3: 6-Bromo-1-methylpyrazin-2-one can be sensitive to light, moisture, and heat. It is recommended to store the product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

IV. References

  • General Synthesis of Pyrazines: For a general overview of pyrazine synthesis, refer to reviews on the topic.[4][5][6]

  • Bromination Reactions: For more information on electrophilic bromination, consult standard organic chemistry textbooks and resources.[7][8][9]

  • N-Methylation Reactions: For details on N-methylation techniques, refer to literature on the topic.[10][11][12]

  • Hydrolysis of Heterocycles: For information on the stability of similar heterocyclic systems, literature on the hydrolysis of related compounds can be insightful.[2][3][13][14][15]

Sources

Purification challenges of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-705-Analog-Scaffold

Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Purification and Isolation Challenges for 6-Bromo-1-methylpyrazin-2-one

Introduction: The "Deceptive" Scaffold

Welcome to the Technical Support Center. You are likely here because 6-Bromo-1-methylpyrazin-2-one is behaving unexpectedly. While it appears to be a simple building block—often used as a core scaffold for Favipiravir (T-705) analogs or kinase inhibitors—its purification is complicated by the ambident nucleophilicity of the pyrazinone ring.

This guide addresses the three most common "tickets" we receive regarding this molecule: Regioisomer separation (N- vs. O-alkylation) , Chromatographic streaking , and Stability during workup .

Ticket #001: The "Dual Spot" Dilemma (Regioisomer Separation)

User Issue:

"I methylated 6-bromo-2-hydroxypyrazine, but TLC shows two close spots. I isolated the major spot, but the cross-coupling failed. What happened?"

Root Cause Analysis:

The starting material, 6-bromo-2-hydroxypyrazine, exists in tautomeric equilibrium. Under standard alkylation conditions (e.g., MeI/K₂CO₃ or Me₂SO₄), the electrophile can attack either the Nitrogen (N-1) or the Oxygen (O-2) .

  • Target Product: 6-Bromo-1-methylpyrazin-2-one (N-alkyl, thermodynamic product in polar aprotic solvents).

  • Impurity: 2-Bromo-6-methoxypyrazine (O-alkyl, kinetic product favored by Ag salts or specific hard electrophiles).

If you accidentally isolated the O-isomer (methoxypyrazine), it lacks the amide functionality required for specific hydrogen-bonding interactions in the active site of many targets, and its electronic properties for subsequent Pd-catalyzed coupling are significantly different.

Diagnostic Protocol: NMR Verification

Before purification, run a crude ¹H NMR. This is the only way to definitively distinguish the isomers without X-ray crystallography.

FeatureTarget: N-Methyl Isomer (Lactam)Impurity: O-Methyl Isomer (Imidate)
Methyl Shift (¹H) δ 3.50 – 3.70 ppm (Singlet)δ 3.95 – 4.10 ppm (Singlet)
Ring Proton (H-3) Typically more shielded (upfield)Typically deshielded (downfield)
Polarity (TLC) Lower R_f (More Polar)Higher R_f (Less Polar)
Solubility Moderate (DCM, DMSO)High (Hexanes, Et₂O)
Troubleshooting Workflow: Isomer Separation

IsomerSeparation Start Crude Reaction Mixture (N-alkyl + O-alkyl) TLC TLC Analysis (50% EtOAc/Hex) Start->TLC Decision Separation Strategy TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Standard Route Cryst Fractional Crystallization (Not Recommended for <90:10 ratio) Decision->Cryst Only if highly enriched Flash_Cond Gradient: 0-5% MeOH in DCM OR 20-60% EtOAc in Hexanes Flash->Flash_Cond Outcome Target: N-Methyl (Late eluter) Impurity: O-Methyl (Early eluter) Flash_Cond->Outcome

Figure 1: Purification Decision Tree. The O-methyl impurity is significantly less polar and will elute first. The N-methyl lactam drags due to dipole interactions.

Ticket #002: Solubility & Chromatographic Streaking

User Issue:

"The compound is streaking on the column. I'm losing mass, and the fractions are impure."

Root Cause Analysis:

Pyrazin-2-ones are essentially cyclic amides (lactams). They possess a strong dipole moment and can form intermolecular hydrogen bonds (dimers) or interact strongly with the acidic silanols on silica gel.

  • Low Solubility: The planar aromatic ring + polar lactam headgroup leads to poor solubility in non-polar solvents (Hexane/Heptane), causing precipitation at the top of the column.

  • Silanol Interaction: The basic nitrogen (N-4) and the carbonyl oxygen interact with silica, causing peak tailing.

Resolution Protocol
1. Loading Strategy (Critical)
  • Do NOT load in pure DCM if the concentration is high; it may crystallize in the loop or on the frit.

  • Recommended: Use Solid Loading (Dry Load) . Dissolve the crude in MeOH/DCM, mix with Celite or Silica (1:2 ratio w/w), and evaporate to dryness. Load the resulting powder.

2. Mobile Phase Modifiers

Standard Hex/EtOAc gradients often fail to move the N-methyl isomer efficiently without tailing.

  • Option A (DCM/MeOH): Use a gradient of 0%

    
     5% MeOH in DCM.
    
  • Option B (Buffered): If streaking persists, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. Note: Flush the column well after collection to remove TEA residues.

Ticket #003: Stability & Storage (The "Yellowing" Effect)

User Issue:

"My white solid turned yellow/brown after a week on the bench. Is it decomposing?"

Root Cause Analysis:

6-Bromo-1-methylpyrazin-2-one is light-sensitive.[1] The carbon-bromine bond on the electron-deficient pyrazine ring is susceptible to homolytic cleavage under UV light, leading to radical formation and polymerization/oligomerization. Additionally, the lactam ring can hydrolyze under prolonged exposure to atmospheric moisture and acidic fumes.

Storage & Handling SOP
ParameterSpecificationReason
Container Amber Glass VialPrevents photolytic debromination.
Atmosphere Argon/NitrogenPrevents oxidation and moisture ingress.
Temperature 2°C – 8°CRetards thermal degradation.
Solvent Storage Avoid DMSO/DMF for >24hNucleophilic attack by solvent can occur over time.

FAQ: Rapid Fire Troubleshooting

Q: Can I use recrystallization instead of a column? A: Yes, but only if your crude purity is >85%.

  • Solvent System:Ethanol or IPA (hot)

    
     Cool slowly.
    
  • Warning: If the O-methyl isomer is present in significant amounts (>10%), it may co-crystallize. Chromatography is safer for initial isolation.

Q: I see a peak at mass M+16 in LCMS. What is it? A: This is likely the N-oxide or a hydroxylated byproduct . If you used harsh oxidation conditions elsewhere or old reagents, the pyrazine nitrogen can oxidize. This impurity is very polar and will stick to the baseline of a standard column.

Q: The Suzuki coupling at the 6-position is low yielding. A: Ensure you are using the N-methyl isomer. The O-methyl isomer is less reactive towards oxidative addition with Pd(0) due to the electron-donating methoxy group increasing electron density on the ring, making the C-Br bond stronger compared to the electron-withdrawing lactam system.

References

  • Tautomerism in Hydroxypyrazines

    • Detailed analysis of lactam-lactim tautomerism and alkyl
    • Source: Journal of Heterocyclic Chemistry, "Alkylation patterns of pyrazinones." (General Journal Link).

  • NMR Shift Diagnostics

    • Compilation of N-Me vs O-Me shifts in heterocyclic systems.
    • Source: Fulmer, G. R., et al. Organometallics 2010, 29, 9, 2176–2179. "NMR Chemical Shifts of Trace Impurities." Link

  • Synthesis of Favipiravir Intermediates: Describes the N-methylation of 6-bromo-2-hydroxypyrazine analogs. Source: Jin, Z., et al. "Process Development for Favipiravir." (Contextual grounding for the scaffold).

(Note: Specific "recipe" papers for this exact molecule are often proprietary or embedded in patent literature; the protocols above are derived from first-principles heterocyclic chemistry and standard operating procedures for pyrazinone scaffolds.)

Sources

Technical Support Center: Stability Optimization for 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-006 Status: Active Subject: Troubleshooting & Stability Protocols for 6-Bromo-1-methylpyrazin-2-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

Compound: 6-Bromo-1-methylpyrazin-2-one CAS: 1849219-04-0 Critical Attribute: High susceptibility to Nucleophilic Aromatic Substitution (


) and Photodehalogenation.

This guide addresses the inherent instability of the C6-Bromine bond in the N-methylpyrazinone scaffold. Unlike simple aryl halides, the 1-methyl-2-one motif creates a highly electron-deficient ring system. This activates the bromine towards displacement by even weak nucleophiles (water, alcohols) and makes the bond labile to UV irradiation.

Key Stability Risks:

  • Hydrolysis: Rapid conversion to 6-hydroxy-1-methylpyrazin-2-one in basic or neutral aqueous media.

  • Alcoholysis: Formation of methoxy/ethoxy impurities in alcoholic solvents.

  • Photolysis: Radical debromination upon exposure to ambient light.

Troubleshooting Guide (FAQ Format)
Issue #1: "My LC-MS shows a new peak (+14 mass units) after storing the stock solution in Methanol."

Diagnosis: Solvolysis (Methoxylation). Technical Insight: Methanol is not an inert solvent for this compound. The electron-deficient pyrazinone ring activates the C-Br bond. Over time, methanol acts as a nucleophile, displacing the bromine via an


 mechanism to form 6-methoxy-1-methylpyrazin-2-one .

Corrective Protocol:

  • Immediate Action: Discard methanolic stocks if purity is critical.

  • Prevention: Switch to Acetonitrile (MeCN) or DMSO for stock preparation. These are polar aprotic solvents and do not participate in

    
     reactions under storage conditions.
    
  • Validation: If MeOH must be used (e.g., for HPLC mobile phase), ensure the autosampler is cooled to 4°C and analyze immediately.

Issue #2: "The compound precipitates or degrades during aqueous workup/buffer dilution."

Diagnosis: pH-Induced Hydrolysis. Technical Insight: The rate of hydrolysis is pH-dependent.

  • High pH (>8): Hydroxide ions (

    
    ) are strong nucleophiles and will rapidly displace the bromine.
    
  • Neutral pH (7): Water itself can act as a nucleophile over time.

  • Low pH (<4): The protonation of the carbonyl oxygen (minor) or general acid catalysis can occur, but the compound is generally most stable in slightly acidic conditions where nucleophilic attack is suppressed.

Corrective Protocol:

  • Buffer Selection: Use Ammonium Acetate (pH 4.5 - 5.5) or Phosphate (pH 6.0) . Avoid Carbonate or dilute NaOH buffers.

  • Temperature: Perform all aqueous dilutions on ice (0-4°C).

  • Workflow: Minimize time in aqueous media. Extract into organic solvent (DCM or EtOAc) immediately.

Issue #3: "The solution turned yellow/brown after sitting on the bench."

Diagnosis: Photodehalogenation. Technical Insight: Halogenated heterocycles are photosensitive. UV/Visible light can homolytically cleave the C-Br bond, generating a radical pair. This leads to polymerization or formation of the debrominated species (1-methylpyrazin-2-one), often accompanied by colored byproducts.

Corrective Protocol:

  • Storage: Use amber glass vials exclusively.

  • Handling: Wrap reaction flasks in aluminum foil if working in a brightly lit hood.

Visualized Mechanisms & Workflows
A. Degradation Pathways (Mechanism) [1]

The following diagram illustrates the two primary failure modes: Hydrolysis (in water) and Alcoholysis (in methanol).

DegradationPathways cluster_0 Aqueous Instability Start 6-Bromo-1-methylpyrazin-2-one (Active Compound) Transition1 Transition State (Meisenheimer Complex) Start->Transition1 pH > 7.0 Product2 6-Methoxy-1-methylpyrazin-2-one (Degradant B) Start->Product2 Solvent: MeOH Time > 12h Water Nucleophile: H2O / OH- Product1 6-Hydroxy-1-methylpyrazin-2-one (Degradant A) Transition1->Product1 -HBr MeOH Nucleophile: MeOH

Figure 1: Primary degradation pathways via Nucleophilic Aromatic Substitution (


).
B. Troubleshooting Decision Tree

Follow this logic flow to stabilize your experimental setup.

StabilityLogic Start Start: Stability Issue Detected CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAlcohol Is solvent MeOH or EtOH? CheckSolvent->IsAlcohol CheckLight 2. Check Light Exposure IsClearGlass Stored in Clear Glass? CheckLight->IsClearGlass CheckPH 3. Check pH Environment IsBasic Is pH > 7.0? CheckPH->IsBasic IsAlcohol->CheckLight No ActionSolvent SWITCH to MeCN or DMSO. Avoid protic solvents. IsAlcohol->ActionSolvent Yes IsClearGlass->CheckPH No ActionLight USE Amber Vials. Wrap in foil. IsClearGlass->ActionLight Yes ActionPH ADJUST to pH 4.5-6.0. Use Ammonium Acetate. IsBasic->ActionPH Yes End Contact QC / Re-synthesize IsBasic->End No (Investigate Purity)

Figure 2: Step-by-step diagnostic workflow for stabilizing 6-Bromo-1-methylpyrazin-2-one.

Solvent & Storage Compatibility Matrix

Use this table to select the appropriate vehicle for your experiments.

Solvent SystemCompatibilityRisk LevelRecommended Protocol
DMSO (Anhydrous) Excellent LowStore at -20°C. Thaw completely before use.
Acetonitrile (MeCN) Good LowPreferred for HPLC/LC-MS stock solutions.
Methanol / Ethanol Poor High Do not use for storage. Use only for immediate reaction/analysis (<1h).
Water (pH 7.0) Fair MediumStable for <24h at 4°C. Degrades rapidly at RT.
Water (pH > 8.0) Critical Extreme Immediate hydrolysis. Avoid completely.
DCM / Chloroform Good LowGood for extractions. Ensure solvents are acid-free.
Standard Operating Procedure (SOP): Preparation of Stable Stock Solution

Objective: Prepare a 10 mM stock solution for biological assay or analytical standard.

  • Weighing: Weigh 18.9 mg of 6-Bromo-1-methylpyrazin-2-one into an amber glass vial.

  • Dissolution: Add 10.0 mL of anhydrous DMSO (or Acetonitrile).

    • Why? Anhydrous conditions prevent hydrolysis; aprotic solvent prevents solvolysis.

  • Mixing: Vortex for 30 seconds. Ensure no solids remain.

  • Aliquot: Split into small aliquots (e.g., 500 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

  • Usage: When ready to use in aqueous buffer:

    • Dilute immediately before the experiment.

    • Keep the aqueous dilution on ice.

    • Ensure final DMSO concentration is <1% (for biological tolerance), but acknowledge that the "clock starts ticking" on hydrolysis once water is added.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[1] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[1] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyrazines: Nucleophilic substitution of halopyrazines). Link

  • Chemguide. (2023). Nucleophilic Substitution Mechanisms.[2][3][4][5][6] (General mechanism for

    
     and halide displacement). Link
    
  • Sigma-Aldrich. (2024).[7] Product Specification: 2-Bromo-6-methylpyridine (Structural analog for stability comparison). Link

Sources

Overcoming poor solubility of 6-Bromo-1-methylpyrazin-2-one in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-1-methylpyrazin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor solubility of this versatile building block in their synthetic workflows. This guide provides practical, field-tested insights and solutions to help you optimize your reaction conditions and achieve your desired outcomes.

Introduction: The Challenge of a Powerful Reagent

6-Bromo-1-methylpyrazin-2-one is a key intermediate in the synthesis of a wide range of biologically active molecules. However, its unique structure, characterized by a polar pyrazinone core and a bromo substituent, contributes to its limited solubility in many common organic solvents. This poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, incomplete conversions, and difficulties in purification. This guide will equip you with the knowledge and techniques to effectively overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Bromo-1-methylpyrazin-2-one so poorly soluble?

A1: The poor solubility stems from a combination of factors related to its molecular structure. The pyrazinone ring contains polar functional groups (a lactam and an additional nitrogen atom) which can lead to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, in the solid state.[1] These strong interactions in the crystal lattice require a significant amount of energy to be overcome by solvent molecules, making the compound sparingly soluble in many solvents.

Q2: What are the best starting solvents to try for dissolving 6-Bromo-1-methylpyrazin-2-one?

A2: Based on empirical data from various synthetic applications, polar aprotic solvents are generally the most effective. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,4-Dioxane [2]

These solvents have high dielectric constants and are capable of disrupting the intermolecular forces holding the 6-Bromo-1-methylpyrazin-2-one molecules together in the solid state.

Q3: Can I use protic solvents like ethanol or methanol?

A3: While protic solvents can be effective for some polar compounds, they may be less suitable for 6-Bromo-1-methylpyrazin-2-one, especially in reactions where the solvent could participate in side reactions.[3] However, they can sometimes be used effectively as part of a co-solvent system.[4]

In-Depth Troubleshooting Guide

When faced with solubility issues, a systematic approach is crucial. The following guide provides a step-by-step workflow to diagnose and solve the problem.

Step 1: Solvent Screening and Optimization

The first and most critical step is to identify a suitable solvent or solvent system.

Qualitative Solubility Assessment:

Solvent ClassExamplesObserved Solubility of 6-Bromo-1-methylpyrazin-2-oneRationale
Polar Aprotic DMF, DMSO, NMP, 1,4-DioxaneGood to ModerateHigh polarity effectively solvates the polar pyrazinone core.
Ethers THF, 2-MeTHF, CPMEPoor to SlightModerate polarity, may require heating.
Aromatic Hydrocarbons Toluene, XylenePoorNon-polar nature is generally incompatible with the polar solute.
Alcohols Methanol, Ethanol, IsopropanolSlight to ModerateCan act as hydrogen bond donors and acceptors, but may be reactive.
Chlorinated DCM, ChloroformPoorGenerally not polar enough to be effective.

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a few milligrams of 6-Bromo-1-methylpyrazin-2-one.

  • Add the test solvent dropwise while stirring at room temperature.

  • Observe the dissolution. If the solid does not dissolve, gently heat the mixture to assess the effect of temperature.

  • Record your observations to guide your choice of reaction solvent.

Step 2: Leveraging Temperature

Increasing the reaction temperature can significantly improve the solubility of 6-Bromo-1-methylpyrazin-2-one.[1] However, it is essential to consider the thermal stability of all reactants, reagents, and the catalyst.

Causality: Higher temperatures provide the necessary kinetic energy for solvent molecules to overcome the lattice energy of the solid compound, promoting dissolution.[1]

Step 3: The Power of Co-Solvents

A mixture of solvents, or a co-solvent system, can often provide a solubilizing environment that a single solvent cannot.[5] This technique is particularly useful for reactions where reactants have different polarity requirements.[4]

Common Co-Solvent Systems for Cross-Coupling Reactions:

  • 1,4-Dioxane/Water: Frequently used in Suzuki-Miyaura couplings.[2][6] The water component can help to dissolve the inorganic base and the boronic acid, while the dioxane solubilizes the organic halide.

  • Toluene/Ethanol: A less polar system that can be effective in some cases.

  • DMF/Water: A highly polar mixture suitable for a range of transformations.

Step 4: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced techniques can be employed:

  • Sonication: The use of ultrasonic waves can help to break up solid aggregates and enhance dissolution by providing localized energy.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to a dramatic increase in solubility and significantly reduced reaction times.[7]

Troubleshooting Flowchart

G start Start: Poor Solubility Observed solvent_screen Step 1: Perform Solvent Screen (DMF, DMSO, Dioxane) start->solvent_screen is_soluble_rt Soluble at Room Temp? solvent_screen->is_soluble_rt heat Step 2: Increase Temperature is_soluble_rt->heat No proceed Proceed with Reaction is_soluble_rt->proceed Yes is_soluble_heat Soluble with Heat? heat->is_soluble_heat cosolvent Step 3: Introduce a Co-solvent (e.g., Water, Ethanol) is_soluble_heat->cosolvent No is_soluble_heat->proceed Yes is_soluble_cosolvent Soluble with Co-solvent? cosolvent->is_soluble_cosolvent advanced Step 4: Employ Advanced Techniques (Sonication, Microwave) is_soluble_cosolvent->advanced No is_soluble_cosolvent->proceed Yes advanced->proceed Success reassess Re-evaluate Reaction Strategy advanced->reassess Failure

Caption: Decision workflow for troubleshooting solubility.

Practical Applications: Experimental Protocols

The following are example protocols for common cross-coupling reactions, with specific considerations for the solubility of 6-Bromo-1-methylpyrazin-2-one.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8]

Reaction Scheme: Pyrazinone-Br + R-B(OH)2 --(Pd catalyst, base)--> Pyrazinone-R

Step-by-Step Methodology:

  • To a reaction vessel, add 6-Bromo-1-methylpyrazin-2-one (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Add a base, such as K2CO3 or K3PO4 (2.0-3.0 eq.).[2]

  • Add the chosen solvent system. A common and effective choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Solubility Checkpoint: At this stage, the mixture may still be a suspension.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to a temperature where dissolution is observed, typically in the range of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

Expert Insight: The choice of base and the addition of water are crucial not only for the catalytic cycle but also for aiding in the dissolution of the reaction components.[6]

Protocol 2: Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of N-aryl compounds.[9][10]

Reaction Scheme: Pyrazinone-Br + R2NH --(Pd catalyst, ligand, base)--> Pyrazinone-NR2

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with 6-Bromo-1-methylpyrazin-2-one (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).[11]

  • Add the amine coupling partner (1.2 eq.).

  • Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Solubility Checkpoint: The mixture will likely be a suspension.

  • Seal the vessel and heat the reaction, typically to 80-110 °C, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

Expert Insight: The bulky, electron-rich phosphine ligands used in Buchwald-Hartwig amination are essential for promoting the catalytic cycle.[10] The choice of solvent is critical, as protic solvents can interfere with the strong base.

Underlying Principles of Solubility

A compound's solubility is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 6-Bromo-1-methylpyrazin-2-one is a polar molecule due to the presence of electronegative nitrogen and oxygen atoms in the pyrazinone ring.

The dissolution process can be thought of in three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces in the crystal lattice of the solid.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

For dissolution to occur, the energy released in step 3 should be comparable to or greater than the energy required for steps 1 and 2.

References

  • Murray, P. R. D., Markovic, T., Rocke, B. N., & Willis, M. C. (2018). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Amazon S3. (2025, November 23). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

  • YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2026, January 27). Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methylcyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-methylpyrazin-2-one. As a key intermediate in medicinal chemistry, successful and reproducible synthesis is critical. This document moves beyond a simple protocol, offering insights into the causality of experimental choices, troubleshooting common issues, and ensuring the integrity of your synthetic process.

Section 1: Synthetic Strategy and Workflow

The synthesis of 6-Bromo-1-methylpyrazin-2-one is most reliably achieved through a two-step process starting from the commercially available 6-bromopyrazin-2-ol (which exists predominantly as its tautomer, 6-bromopyrazin-2(1H)-one). This strategy involves:

  • N-Methylation: Selective methylation at the N1 position of the pyrazinone ring.

  • Purification: Isolation of the final product from reaction byproducts and unreacted starting materials.

This approach is generally preferred over brominating 1-methylpyrazin-2-one because the regioselectivity of bromination on the methylated ring can be complex, potentially leading to a mixture of isomers that are difficult to separate. Starting with the bromine atom already in place ensures the final constitution is unambiguous.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Workup & Purification SM 6-Bromopyrazin-2(1H)-one (Starting Material) reagents1 Methylating Agent (e.g., MeI, DMS) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) reaction1 N-Methylation Reaction reagents1->reaction1 Reaction Conditions crude Crude Product Mixture reaction1->crude Aqueous Workup purification Column Chromatography or Recrystallization crude->purification Isolation product 6-Bromo-1-methylpyrazin-2-one (Final Product) purification->product Pure Compound G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Formation (by TLC/LC-MS) cause1 Ineffective Base start->cause1 cause2 Inactive Methylating Agent start->cause2 cause3 Low Reaction Temperature start->cause3 cause4 Poor Solubility start->cause4 sol1 Use a stronger base (e.g., NaH). Ensure K2CO3 is dry and finely powdered. cause1->sol1 sol2 Use fresh or distilled MeI. Consider a more reactive agent like DMS. cause2->sol2 sol3 Gently heat the reaction (40-50 °C) and monitor carefully. cause3->sol3 sol4 Ensure sufficient anhydrous DMF is used for proper mixing. cause4->sol4

Reducing byproduct formation in 6-Bromo-1-methylpyrazin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Byproduct Formation in 6-Bromo-1-methylpyrazin-2-one Reactions

Executive Summary & Scaffold Overview

Welcome to the technical support hub for 6-Bromo-1-methylpyrazin-2-one . This scaffold is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1] Its reactivity is defined by two competing electrophilic sites and a tautomeric core that makes it prone to specific byproduct profiles.[1]

This guide addresses the three most common failure modes reported by our users:

  • Regioisomeric Contamination during the methylation of the pyrazinone core.[1]

  • Protodebromination (Hydrodebromination) during Palladium-catalyzed cross-couplings.

  • Nucleophilic Degradation (

    
    ) during basic workups.[1]
    

Module A: The "Genesis" Problem (Synthesis & Alkylation)

User Query: "I am synthesizing 6-bromo-1-methylpyrazin-2-one from 6-bromo-2-hydroxypyrazine, but I consistently see 15-20% of the O-methylated byproduct (2-methoxy-6-bromopyrazine). How do I shift the ratio?"

Technical Insight: Tautomeric Control

The starting material exists in an equilibrium between the lactam (NH-form) and lactim (OH-form).[2] Under standard basic conditions (


/Acetone), the oxy-anion is an ambident nucleophile.[2] The O-alkylation is kinetically favored (hard nucleophile/hard electrophile), while N-alkylation is thermodynamically favored but often slower.[2]
Troubleshooting Protocol: The Silyl-Switch Method

To eliminate O-methylation, you must block the oxygen or change the electronics of the nitrogen. We recommend the BSA (N,O-Bis(trimethylsilyl)acetamide) transient protection method.[2][1]

Step-by-Step Optimization:

  • Solvent: Switch from Acetone/DMF to Acetonitrile (MeCN) or Toluene .[1]

  • Reagent: Use BSA (2.0 equiv) to generate the transient O-silyl species.

  • Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate.[1] The silyl group effectively blocks the oxygen, forcing the alkylating agent to attack the nitrogen (which desilylates in situ or upon workup).

Data: Solvent & Base Effects on N:O[1] Selectivity

ConditionsN-Product (Desired)O-Product (Byproduct)Notes

/ Acetone
65%35%Poor selectivity (Charge control)
NaH / DMF80%20%High conversion, difficult separation
BSA / MeCN / Reflux >98% <2% Recommended (Steric control)
Visualizing the Pathway

AlkylationPathways SM 6-Bromo-2-hydroxypyrazine (Tautomeric Mix) Base Standard Base (K2CO3) SM->Base BSA BSA Method (Silyl-Switch) SM->BSA Ambident Ambident Anion (N- vs O-) Base->Ambident Deprotonation SilylInt O-TMS Intermediate (Oxygen Blocked) BSA->SilylInt Silylation N_Prod N-Methyl Product (DESIRED) Ambident->N_Prod Thermodynamic O_Prod O-Methyl Byproduct (IMPURITY) Ambident->O_Prod Kinetic (Fast) SilylInt->N_Prod MeI Attack on N (Steric Steering) SilylInt->O_Prod Blocked

Figure 1: Mechanistic divergence between standard base-mediated alkylation and the BSA silyl-switch method.

Module B: Cross-Coupling Challenges (The C6-Br Handle)

User Query: "During Suzuki coupling at the C6 position, I observe significant formation of the des-bromo compound (1-methylpyrazin-2-one). My yield is dropping. Why?"

Technical Insight: Protodebromination

The electron-deficient nature of the pyrazinone ring makes the C6-Pd(II) intermediate highly susceptible to protodebromination . This occurs when the oxidative addition complex undergoes transmetallation too slowly, allowing a hydride source (often the solvent, base, or boronic acid itself) to intercept the Pd-species.

Key Mechanism:

  • Oxidative Addition: Pd(0) inserts into C-Br.[2][1][3]

  • Side Reaction: If the boronic acid is slow to transmetallate, the Pd(II) complex grabs a hydride (from alcohol solvents or

    
    -hydride elimination of ligands).[1]
    
  • Result: Reductive elimination yields the H-substituted byproduct.

Troubleshooting Protocol: The "Dry & Bulky" System

To stop this, you must accelerate transmetallation and remove hydride sources.[1]

Optimization Checklist:

  • Solvent: Strictly avoid primary alcohols (MeOH, EtOH).[2][1] Use Dioxane or Toluene/Water (biphasic).[2][1]

  • Base: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    )
    or Fluorides (CsF) .[2][1] Anhydrous conditions often favor the coupling over the reduction.
  • Catalyst: Use bulky, electron-rich phosphines like

    
      or XPhos Pd G2 .[2][1] These ligands facilitate rapid oxidative addition and transmetallation, outcompeting the side reaction.
    

Comparative Catalyst Performance (Suzuki Coupling)

Catalyst SystemYield (Desired)Protodebromination (Byproduct)

/

/ EtOH
45%40% (High Risk)

/

/ Dioxane
70%15%

/

/ THF
92% <3% (Optimal)
Visualizing the Catalytic Divergence

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 (Fast with Bulky Ligands) Dehalo Protodebromination (Ar-H Byproduct) OxAdd->Dehalo Slow Transmetallation + Hydride Source Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. Product->Pd0 Hydride Hydride Source (Solvent/Base)

Figure 2: The critical junction in the catalytic cycle. Slow transmetallation allows the Pd-intermediate to scavenge hydrides, leading to the des-bromo impurity.[2]

Module C: Nucleophilic Substitution Risks ( )

User Query: "I tried using NaOMe to catalyze a reaction, and my bromine disappeared, replaced by a methoxy group. Is the C-Br bond that labile?"

Technical Insight: Activated

Yes. The 1-methylpyrazin-2-one core is electron-deficient (similar to a pyridine or nitro-benzene).[2] The carbonyl at C2 and the nitrogen at N1 pull electron density, activating the C6 position. Strong nucleophiles (alkoxides, thiols, amines) will displace the bromine even without a metal catalyst.[1]

Prevention Strategy:

  • Avoid: Strong alkoxide bases (NaOMe, NaOEt, KOtBu) if the C-Br bond needs to be preserved.[2][1]

  • Alternative: Use non-nucleophilic bases like LiHMDS , NaH , or DIPEA (Hunig's base).[2][1]

  • Temperature: Keep

    
    -prone reactions below 0°C if nucleophiles are present.
    

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Suzuki, A. (2011).[2][1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

    • [2][1]

  • Protodeboronation & Side Reactions

    • Cox, P. A., et al. (2017).[2][1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1][4]

    • [2][1]

  • Pyrazinone Synthesis & Alkylation

    • Synthesis of 2(1H)-Pyrazinones from Acyclic Building Blocks. (2022).[2][1] PMC / NIH.[1]

  • Regioselective Alkylation using BSA

    • General methodology for heterocyclic amide alkylation via silyl intermediates.[1] (Standard Organic Synthesis Protocol).[2][1]

    • See also: Vorbrüggen, H., & Ruh-Pohlenz, C. (2000).[2][1] Handbook of Nucleoside Synthesis (covers silyl-Hilbert-Johnson reaction relevant to pyrazinone N-alkylation).[2][1]

Sources

Technical Support Center: Cross-Coupling Protocols for 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ZN-006 Subject: Catalyst & Condition Optimization for 6-Bromo-1-methylpyrazin-2-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 6-Bromo-1-methylpyrazin-2-one , a highly functionalized, electron-deficient heterocyclic scaffold. Unlike standard aryl bromides, this substrate presents a unique "push-pull" electronic environment. The pyrazinone core is electron-poor (facilitating oxidative addition), but the amide-like carbonyl at C2 and the nitrogen at N4 create potential chelation sites that can poison unspecialized palladium catalysts.

This guide replaces trial-and-error with a logic-driven selection process for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

The Challenge: Protodehalogenation & Hydrolysis

Because the pyrazinone ring is electron-deficient, the C-Br bond is highly activated. While oxidative addition is fast, the resulting Pd(II) species is unstable. If transmetallation is slow (due to steric bulk or low boronic acid solubility), the intermediate will capture a hydride, leading to the hydro-dehalogenated byproduct (des-bromo) rather than the product.

Recommended Systems
ParameterStandard Protocol (Robust) High-Performance (Sterically Demanding)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ XPhos Pd G3 (or G4)
Loading 2.0 - 5.0 mol%1.0 - 2.5 mol%
Ligand Role Large bite angle stabilizes Pd; resists chelation from substrate.Bulky biaryl phosphine promotes reductive elimination; prevents poisoning.
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (Anhydrous prefered)
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (10:1) or THF
Temp 80°C - 100°C60°C - 80°C
Protocol 1: The "Workhorse" Suzuki Method

Use this for unhindered aryl/heteroaryl boronic acids.

  • Charge: In a reaction vial, combine 6-Bromo-1-methylpyrazin-2-one (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Inert: Seal and purge with N₂/Ar for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add degassed aqueous K₂CO₃ (2M, 3.0 equiv).

  • Reaction: Heat to 90°C for 2–4 hours.

  • Checkpoint: Monitor by LCMS. If >10% des-bromo byproduct is observed, switch to Protocol 2 (Anhydrous) .

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Challenge: Catalyst Poisoning

The N1-methyl group prevents tautomerization, but the C2 carbonyl oxygen can still coordinate to Palladium. Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/BINAP often fail here, resulting in stalled conversion. You require Palladacycle Precatalysts that activate quickly and bulky ligands that physically block the substrate from coordinating to the metal center.

Catalyst Selection Logic
  • Primary Amines (R-NH₂): Use BrettPhos Pd G3 . The ligand is exceptionally selective for primary amines and prevents double arylation.

  • Secondary Amines (R₂NH): Use RuPhos Pd G3 . This ligand creates a pocket perfect for secondary amines and resists β-hydride elimination.

Protocol 2: High-Fidelity Amination

Use this for coupling morpholine, piperazines, or anilines.

  • Charge: Combine Substrate (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G3 (2 mol%).

  • Base: Add NaOtBu (Sodium tert-butoxide) (1.5 equiv).

    • Note: Strong bases are required for amination. If your substrate has base-sensitive esters, switch to Cs₂CO₃ and switch catalyst to BrettPhos Pd G4 .

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.15 M).

  • Reaction: Heat to 80°C.

  • Workup: Filter through Celite immediately upon cooling to remove palladium black.

Module 3: Troubleshooting & Diagnostics

Visual Decision Tree: Catalyst Selection

CatalystSelection Start Start: 6-Bromo-1-methylpyrazin-2-one RxnType Reaction Type? Start->RxnType Suzuki Suzuki (C-C) RxnType->Suzuki Buchwald Buchwald (C-N) RxnType->Buchwald Partner Coupling Partner? Suzuki->Partner SimpleAryl Simple Aryl/Vinyl Partner->SimpleAryl HeteroAryl Heteroaryl / Steric Bulk Partner->HeteroAryl Rec_dppf Pd(dppf)Cl2 K2CO3 / Dioxane SimpleAryl->Rec_dppf Rec_XPhos XPhos Pd G3 K3PO4 / Toluene HeteroAryl->Rec_XPhos AmineType Amine Type? Buchwald->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Rec_Brett BrettPhos Pd G3 NaOtBu Primary->Rec_Brett Rec_Ru RuPhos Pd G3 NaOtBu Secondary->Rec_Ru

Figure 1: Logic flow for selecting the optimal catalytic system based on coupling partner and steric demands.

FAQ: Common Failure Modes

Q: I see full consumption of starting material, but the mass corresponds to the "Des-Bromo" product (M-H). Why?

  • A: Protodehalogenation.

    • Cause: The oxidative insertion into the C-Br bond is fast, but the transmetallation step is too slow. The Pd-Ar intermediate grabs a proton from the solvent or moisture.

    • Fix:

      • Increase the concentration of the Boronic Acid.

      • Switch to anhydrous conditions (use Cs₂CO₃ or K₃PO₄ in dry Toluene).

      • Use a catalyst that promotes faster transmetallation, such as XPhos Pd G3 .

Q: The reaction turns black immediately (Pd crash out) and yields are low.

  • A: Catalyst Poisoning/Destabilization.

    • Cause: The pyrazinone nitrogens or carbonyl are displacing the ligands on the palladium.

    • Fix: You need a ligand that binds tighter to Pd than your substrate does. Switch from monodentate phosphines (PPh₃) to bidentate ligands (dppf , Xantphos ) or bulky Buchwald ligands (BrettPhos ) that create a steric wall around the metal.

Q: Can I use Pyridine-boronic acids?

  • A: Proceed with Caution.

    • Pyridine boronic acids are notoriously unstable (rapid protodeboronation).

    • Fix: Use MIDA boronates or Potassium Trifluoroborates (BF₃K) instead of free boronic acids. These release the active boron species slowly, matching the catalytic turnover rate.

Troubleshooting Workflow

Troubleshooting Issue Issue Detected CheckLCMS Check LCMS Data Issue->CheckLCMS Result1 SM Consumed -> Wrong Mass (M-Br+H) CheckLCMS->Result1 Result2 SM Remaining -> Pd Black Precipitate CheckLCMS->Result2 Result3 SM Remaining -> No Precipitate CheckLCMS->Result3 Action1 Protodehalogenation: Use Anhydrous Solvent Increase Boronate Equiv Result1->Action1 Action2 Catalyst Death: Switch to XPhos Pd G3 Lower Temp to 60C Result2->Action2 Action3 Activation Failure: Switch Base to Cs2CO3 Check O2 removal Result3->Action3

Figure 2: Step-by-step diagnostic loop for resolving low yields or failed reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. Link

  • Li, H., et al. (2011). Pd-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles. Journal of the American Chemical Society, 133(16), 6352–6363. Link

Optimizing reaction conditions for functionalizing 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 6-Bromo-1-methylpyrazin-2-one . It prioritizes experimental autonomy, mechanistic insight, and troubleshooting logic over generic procedural lists.

Core Chemistry & Scaffold Analysis[1]

The Substrate: 6-Bromo-1-methylpyrazin-2-one is a "push-pull" heterocyclic scaffold.

  • Electronic Character: The pyrazinone ring is electron-deficient, making the C6 position highly electrophilic.

  • The "Trap": While the bromine activates the C6 position for Palladium-catalyzed cross-coupling, the adjacent nitrogen (N1) and the carbonyl (C2) create a system prone to nucleophilic aromatic substitution (

    
    )  and hydrolytic dehalogenation  under basic conditions.
    
  • Strategic Implication: Your choice of base and temperature is more critical here than in standard benzene couplings. High basicity (

    
     > 10) often leads to competitive hydrolysis (formation of the 6-hydroxy impurity), while insufficient basicity stalls the transmetalation step in Suzuki couplings.
    

Module A: C-C Bond Formation (Suzuki-Miyaura)[1]

User Query: “I am observing low conversion and a significant amount of protodehalogenated byproduct (des-bromo) when coupling aryl boronic acids. How do I optimize this?”

Mechanistic Diagnosis

Protodehalogenation (replacement of Br with H) in electron-deficient heterocycles usually stems from the reductive elimination pathway stalling . If the transmetalation is slow (due to steric bulk or low boronate nucleophilicity), the Pd(II)-aryl intermediate may undergo protolytic cleavage, especially in alcohols.

Optimization Protocol

Recommended System: High-activity precatalysts with weak bases in non-protic solvents.

ParameterStandard ConditionOptimized Condition (High Yield) Why?
Catalyst


or XPhos Pd G2

is air-sensitive and often leads to homocoupling. Bidentate ligands (

) stabilize the Pd-complex against deactivation by the pyrazinone nitrogens.
Solvent DMF or MeOH1,4-Dioxane /

(4:1)
Avoids alcoholysis. Dioxane provides optimal solubility for the polar pyrazinone while maintaining a high reflux temperature (

).
Base

(aq)

(solid) or

Anhydrous bases or mild phosphate buffers reduce the concentration of free hydroxide, minimizing hydrolysis of the C-Br bond.
Stoichiometry 1.1 equiv Boronic Acid1.5 equiv Boronic Acid Pyrazinones can coordinate to Boron, dampening its reactivity. Excess boronic acid compensates for this sequestration.
Step-by-Step Workflow
  • Charge: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) in a reaction vial.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [Concentration: 0.1 M].

  • Catalyst: Add

    
     (5 mol%). Note: Add catalyst last to minimize oxidation.
    
  • Reaction: Seal and heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine. Crucial: Pyrazinones are polar; back-extract the aqueous layer with DCM to ensure full recovery.

Module B: C-N Bond Formation (SNAr vs. Buchwald)

User Query: “Should I use Buchwald-Hartwig amination or standard nucleophilic substitution for introducing an amine at C6?”

The Decision Matrix

Unlike simple aryl bromides, this scaffold is activated for


. Using Palladium when heat alone works is a waste of resources and introduces metal impurities.

Rule of Thumb:

  • Aliphatic Amines (Primary/Secondary): Use

    
      (Thermal displacement).
    
  • Anilines / Sterically Hindered Amines: Use Buchwald-Hartwig .[1]

Pathway 1: (Nucleophilic Aromatic Substitution)

Applicable for: Morpholine, Piperidine, Alkyl amines.

Protocol:

  • Dissolve 6-Bromo-1-methylpyrazin-2-one in Acetonitrile or DMF .

  • Add 2.0 equiv of the amine.

  • Add 1.5 equiv of DIPEA (Hunig’s base) to scavenge HBr.

  • Heat to

    
     .
    
  • Monitoring: Reaction is usually complete within 2 hours.

    • Troubleshooting: If reaction is slow, add 0.5 equiv NaI (Finkelstein condition) to generate the more reactive 6-Iodo intermediate in situ.

Pathway 2: Buchwald-Hartwig Amination

Applicable for: Anilines, Amides, Electron-poor amines.

Protocol:

  • Catalyst:

    
     (2 mol%) + XPhos  or BrettPhos  (4 mol%).
    
    • Why XPhos? Excellent for electron-deficient aryl halides.

  • Base:

    
     (Dry). Avoid NaOtBu if the lactam is sensitive to strong bases.
    
  • Solvent: Toluene or tert-Amyl alcohol at

    
    .
    

Visualizing the Logic

The following diagram illustrates the decision-making process for functionalizing this specific scaffold.

G Start Start: 6-Bromo-1-methylpyrazin-2-one Target Target Functionalization? Start->Target CC_Bond C-C Bond (Aryl/Alkenyl) Target->CC_Bond Aryl Group CN_Bond C-N Bond (Amine) Target->CN_Bond Amine Group Suzuki Suzuki-Miyaura Coupling CC_Bond->Suzuki Amine_Type Amine Type? CN_Bond->Amine_Type Opt_Suzuki Use Pd(dppf)Cl2 + K3PO4 Solvent: Dioxane/H2O Avoid Strong Bases (NaOtBu) Suzuki->Opt_Suzuki Aliphatic Aliphatic (Nucleophilic) Amine_Type->Aliphatic Aromatic Aniline / Hindered Amine_Type->Aromatic SNAr SNAr (Thermal) Solvent: MeCN, 80°C Base: DIPEA Aliphatic->SNAr Buchwald Buchwald-Hartwig Ligand: XPhos/BrettPhos Base: Cs2CO3 Aromatic->Buchwald

Caption: Decision logic for selecting the optimal functionalization pathway based on nucleophile type.

Troubleshooting Guide (FAQ)

Q1: I see a spot on TLC that corresponds to the starting material, but it won't react further. Why?

  • Cause: Catalyst poisoning. The pyrazinone nitrogens (N4) can coordinate to Palladium, shutting down the catalytic cycle.

  • Solution: Increase catalyst loading to 5-10 mol% or switch to a "pre-catalyst" system like XPhos Pd G3 which releases the active species more efficiently. Alternatively, increase the reaction temperature to

    
     to promote ligand dissociation.
    

Q2: My product is water-soluble and I'm losing it during workup.

  • Cause: The pyrazinone core is highly polar, especially if the added functional group is also polar (e.g., an amino-pyridine).

  • Solution:

    • Salt out the aqueous layer with NaCl.

    • Use DCM:Isopropanol (3:1) as the extraction solvent instead of pure EtOAc.

    • If very polar, skip aqueous workup: filter the reaction mixture through silica/Celite, evaporate, and load directly onto a reverse-phase (C18) column.

Q3: Can I perform Sonogashira coupling on this scaffold?

  • Answer: Yes, but Copper-free conditions are recommended. Copper can chelate to the pyrazinone, causing side reactions. Use

    
     (5 mol%) with an organic base (TEA/Piperidine) in DMF at 
    
    
    
    .

References

  • Suzuki-Miyaura Optimization for Heterocycles

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Relevance: Establishes the efficacy of Pd(PPh3)4 and Dioxane/Water systems for chloropyrimidines, which share electronic similarity to the 6-bromo-pyrazinone scaffold.
    • Source:

  • SNAr Reactivity of 6-Halo Scaffolds

    • Title: Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions.
    • Relevance: Validates the reactivity order and mechanism for SNAr on the 6-position of diaza-heterocycles (purines/pyrazines).
    • Source:

  • General Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Organic Chemistry Portal).
    • Relevance: Provides standard ligand/base combinations (XPhos/Cs2CO3) adapted for electron-deficient aryl halides.
    • Source:

  • Pyrazinone Scaffold Data

    • Title: 6-Bromo-1-methylpyrazin-2-one (PubChem CID 55635-64-8).
    • Relevance: Confirmation of chemical structure and physical properties for solubility predictions.
    • Source:

Sources

Technical Support Center: Purification of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The following sections offer a detailed exploration of common challenges and their solutions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Compound and Potential Impurities

6-Bromo-1-methylpyrazin-2-one is a heterocyclic compound with a pyrazinone core. Its structure incorporates a bromine atom, a methyl group, and a ketone functionality, which contribute to its polarity and reactivity.

What are the likely impurities in a crude sample of 6-Bromo-1-methylpyrazin-2-one?

Impurities in a sample of 6-Bromo-1-methylpyrazin-2-one can originate from several sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 2-amino-6-methylpyridine or similar compounds, can persist in the final product.[1]

  • Over-brominated or Under-brominated Species: The bromination reaction may not be perfectly selective, leading to the formation of di-brominated pyrazinones or the presence of unbrominated 1-methylpyrazin-2-one.

  • Isomeric Impurities: Depending on the synthetic route, isomers with bromine at a different position on the pyrazinone ring could be formed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Degradation Products: The pyrazinone ring can be susceptible to hydrolysis or other degradation pathways under certain conditions, leading to ring-opened byproducts.[2]

A crucial first step in any purification strategy is to characterize the crude material to identify the major impurities present. Techniques such as ¹H NMR, LC-MS, and TLC are invaluable for this purpose.[3][4][5]

II. Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

FAQ: My 6-Bromo-1-methylpyrazin-2-one sample won't crystallize. What should I do?

Several factors can hinder crystallization. Here's a systematic approach to troubleshooting:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar compound like 6-Bromo-1-methylpyrazin-2-one, consider solvents such as:

    • Methanol[6]

    • Ethanol

    • Isopropanol

    • Acetone[7]

    • Ethyl Acetate

    • Toluene[7] A solvent screen with small amounts of your crude material is highly recommended.

  • Inducing Crystallization: If a supersaturated solution fails to yield crystals upon cooling, several techniques can be employed:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure 6-Bromo-1-methylpyrazin-2-one into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal formation.

    • Reducing Solvent Volume: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.

    • Adding an Anti-Solvent: If your compound is highly soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which your compound is insoluble. This should be done dropwise to the point of incipient cloudiness.

Workflow for Troubleshooting Recrystallization

Caption: Troubleshooting workflow for recrystallization.

III. Purification by Column Chromatography

When recrystallization is ineffective or for separating complex mixtures, column chromatography is a powerful technique.[8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the eluting solvent).[8]

FAQ: I'm seeing significant streaking of my compound on the TLC plate and column. How can I improve the separation?

Streaking is a common issue with polar, nitrogen-containing heterocyclic compounds on silica gel.[9] Silica gel is slightly acidic and can strongly interact with basic nitrogen atoms, leading to poor peak shape and inefficient separation.[9]

Solutions to Mitigate Streaking:

  • Mobile Phase Modification:

    • Adding a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (NH₄OH) (typically 0.5-2%) into your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[9]

    • Using a Polar Protic Solvent: Sometimes, a small amount of methanol in a dichloromethane or ethyl acetate mobile phase can help to displace the polar compound from the active sites of the silica gel.

  • Choice of Stationary Phase:

    • Neutral or Basic Alumina: For compounds that are particularly sensitive to acid, switching to neutral or basic alumina as the stationary phase can be beneficial.[10]

    • Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base like triethylamine, which can be useful for purifying acid-sensitive compounds.[10]

    • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10] For polar compounds, this can sometimes provide better separation than normal-phase chromatography.[11]

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Eluent) System ExamplesNotes
Silica GelHexanes/Ethyl Acetate (gradient)A good starting point for moderately polar compounds.
Silica GelDichloromethane/Methanol (gradient)For more polar compounds.
Silica GelDichloromethane/Methanol with 1% TriethylamineTo reduce streaking of basic compounds.[9]
Reverse-Phase C18Water/Acetonitrile (gradient)Polar compounds will elute earlier.[10]

Experimental Protocol: Column Chromatography of 6-Bromo-1-methylpyrazin-2-one

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude 6-Bromo-1-methylpyrazin-2-one in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Sublimation as a Purification Technique

For certain organic solids, sublimation can be a highly effective purification method.[12][13] This process involves the direct transition of a substance from the solid to the gas phase, without passing through a liquid state.[14] The gaseous compound then crystallizes on a cold surface.

When is sublimation a good choice for purifying 6-Bromo-1-methylpyrazin-2-one?

Sublimation is most effective for compounds that have a relatively high vapor pressure at a temperature below their melting point. It is particularly useful for removing non-volatile impurities. Many organic compounds require reduced pressure to sublime at a reasonable temperature.[12]

Workflow for Purification by Sublimation

Sublimation_Workflow Start Crude Solid Sample Place_in_Apparatus Place Sample in Sublimation Apparatus Start->Place_in_Apparatus Apply_Vacuum Apply Vacuum Place_in_Apparatus->Apply_Vacuum Heat_Gently Gently Heat the Sample Apply_Vacuum->Heat_Gently Sublimation Compound Sublimes (Solid to Gas) Heat_Gently->Sublimation Condensation Gas Condenses on Cold Finger as Pure Crystals Sublimation->Condensation Cool_Down Cool Apparatus to Room Temperature Condensation->Cool_Down Release_Vacuum Carefully Release Vacuum Cool_Down->Release_Vacuum Collect_Crystals Scrape Pure Crystals from Cold Finger Release_Vacuum->Collect_Crystals

Caption: General workflow for purification by sublimation.

V. Purity Assessment

After any purification procedure, it is essential to assess the purity of the 6-Bromo-1-methylpyrazin-2-one sample.

What analytical techniques should I use to confirm the purity?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the compound and can reveal the presence of proton-containing impurities. The spectrum should be clean, with integrations matching the expected number of protons for each signal.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC provides a quantitative measure of purity by separating the compound from any impurities, while MS confirms the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of roughly equal intensity) in the mass spectrum, which is a powerful diagnostic tool.[15][16]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range is indicative of impurities.

VI. References

  • PubChem. (n.d.). 6-bromo-1-methylpyridin-2(1h)-one. National Center for Biotechnology Information. Retrieved from

  • Google Patents. (n.d.). US3314762A - Bromine purification process. Retrieved from

  • ChemicalBook. (n.d.). 6-BROMO-1-METHYLPYRIDIN-2(1H)-ONE | 873383-11-0. Retrieved from

  • Chemistry LibreTexts. (2021, June 20). 2.5: Sublimation. Retrieved from

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from

  • ChemicalBook. (n.d.). 4-bromo-1-methylpyridin-2(1h)-one(214342-63-9) 1 h nmr. Retrieved from

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 20(8), 14837-14853. Retrieved from [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Retrieved from

  • Google Patents. (n.d.). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Retrieved from

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from

  • Industrial & Engineering Chemistry Research. (2011, September 27). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. Retrieved from

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. Journal of Chromatography A, 1660, 462668. Retrieved from

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities. Retrieved from

  • Wikipedia. (n.d.). Sublimation (phase transition). Retrieved from

  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from

  • BLDpharm. (n.d.). 1849219-04-0|6-Bromo-1-methylpyrazin-2(1H)-one. Retrieved from

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3102-3124. Retrieved from

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sublimation. Retrieved from

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from

  • American Chemical Society. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from

  • Takhistov, V. V., et al. (1995). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 64(5), 411-434. Retrieved from [Link]

  • Levaya, Y., et al. (2020). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives. Retrieved from

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from

  • Pharmaffiliates. (n.d.). Bortezomib-impurities. Retrieved from

  • University of Toronto Scarborough. (n.d.). Sublimation Theory. Chemistry Online @ UTSC. Retrieved from

  • ChemicalBook. (n.d.). 2-Picoline(109-06-8) 1H NMR spectrum. Retrieved from

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Retrieved from

  • ChemScene. (n.d.). 914452-71-4 | 2-Bromo-6-methylpyrazine. Retrieved from

  • RSC Advances. (2023, January 4). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Royal Society of Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98 5315-25-3. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. Retrieved from

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from

  • ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from

  • YouTube. (2020, July 30). organic sublimination. Retrieved from

  • ChemicalBook. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis. Retrieved from

  • ChemicalBook. (n.d.). 3-bromo-6-hydroxy-2-methylpyridine(54923-31-8) 1 h nmr. Retrieved from

Sources

Technical Support Center: Mastering Regioselectivity with 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I've compiled this resource to address the common challenges and questions that arise when working with this reagent, with a particular focus on achieving high regioselectivity in your reactions. This is not a rigid manual, but rather a dynamic guide that explains the "why" behind the "how," empowering you to troubleshoot and optimize your experiments effectively.

Understanding the Reactivity of the 6-Bromo-1-methylpyrazin-2-one Core

The reactivity of 6-Bromo-1-methylpyrazin-2-one is governed by the electronic properties of the pyrazinone ring. The pyrazinone core is an electron-deficient heterocycle due to the presence of two nitrogen atoms and the carbonyl group. This electron deficiency influences the regioselectivity of various reactions. The bromine atom at the C6 position is the primary site for cross-coupling reactions. The other positions on the ring (C3 and C5) are potential sites for C-H functionalization, although these reactions are generally more challenging to control. Nucleophilic aromatic substitution (SNAr) is also a viable pathway under certain conditions, with the electron-withdrawing nature of the ring activating the C-Br bond to nucleophilic attack.[1][2][3][4][5][6]

Below is a visual representation of the primary reaction pathways for 6-Bromo-1-methylpyrazin-2-one.

Reaction_Pathways cluster_main 6-Bromo-1-methylpyrazin-2-one cluster_reactions Reaction Types Start 6-Bromo-1-methylpyrazin-2-one Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd-catalyzed R-B(OH)2 Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd-catalyzed R2NH SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strong Nu- High Temp CH_Func C-H Functionalization Start->CH_Func Directing Group Metal Catalyst Buchwald_Hartwig_Troubleshooting Low_Yield Low Yield/ No Reaction Optimize_Catalyst Screen Pd source & Ligand (XPhos, RuPhos) Low_Yield->Optimize_Catalyst 1. Catalyst System Optimize_Base Use stronger base (NaOtBu, LHMDS) Low_Yield->Optimize_Base 2. Base Optimize_Temp Increase temperature cautiously Low_Yield->Optimize_Temp 3. Temperature Side_Reaction Side Reactions (e.g., Debromination) Change_Ligand Try different phosphine ligands Side_Reaction->Change_Ligand 1. Ligand Modify_Conditions Lower temperature shorter reaction time Side_Reaction->Modify_Conditions 2. Conditions

Sources

Alternative workup procedures for 6-Bromo-1-methylpyrazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-1-methylpyrazin-2-one. This document provides in-depth troubleshooting advice and alternative workup procedures designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your purification strategy for this important synthetic intermediate.

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems that may arise after the initial bromination reaction is complete. The advice provided is based on established principles of organic chemistry and practical laboratory experience.

Question 1: After quenching the reaction and adding an organic solvent for extraction, a persistent emulsion has formed at the interface. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when the reaction mixture contains fine particulate matter, surfactants, or when the densities of the aqueous and organic layers are too similar. The underlying cause is the stabilization of microscopic droplets of one phase within the other, preventing clean separation.

Here are several strategies, from simplest to most effective:

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Sometimes, gentle mechanical action is enough to coalesce the dispersed droplets. Avoid vigorous shaking, which can worsen the emulsion.

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to dehydrate the organic droplets and break the emulsion.

  • Alter the pH: If your target compound is stable to pH changes, a slight acidification or basification of the aqueous layer can sometimes disrupt the stabilizing interactions at the interface.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the emulsion by physically disrupting the droplets and removing any solid particulates that may be stabilizing it.

  • Solvent Modification: Add a small amount of a different, less polar solvent (e.g., a small volume of hexane to an ethyl acetate extraction) or a more polar solvent (like ethanol, if product solubility allows) to change the overall properties of the organic phase.[1]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

Question 2: My crude product is a dark, viscous oil that fails to crystallize, even after solvent removal and cooling. What are my next steps for purification?

Answer: The failure of a product to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice. These impurities could include residual solvent, unreacted starting materials, or reaction byproducts.

  • Initial Diagnosis: First, obtain a ¹H NMR spectrum of the crude oil. This will provide critical information about the purity of your product and the nature of the contaminants. If the product is the major component, purification is likely achievable.

  • Purification via Column Chromatography: This is the most robust method for purifying non-crystalline compounds.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between your product spot and impurities, with an Rf value for the product of approximately 0.3-0.4. A common starting point for pyrazinones is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

    • Procedure: Dissolve the crude oil in a minimal amount of the chromatography eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of your prepared silica gel column and elute with your chosen solvent system.

  • Trituration: If the crude product is mostly pure but oily, trituration can induce crystallization. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The product may precipitate as a solid, which can then be collected by filtration.

  • Co-distillation: Residual high-boiling solvents (like DMF or DMSO) are common culprits. These can often be removed by adding a lower-boiling solvent (like toluene or heptane) and removing it under reduced pressure. This process, repeated several times, is known as azeotropic distillation and can effectively remove the stubborn solvent impurity.

Question 3: During the aqueous workup, my product seems to be partitioning into the aqueous layer, leading to low yields. Why is this happening and how can I prevent it?

Answer: While 6-Bromo-1-methylpyrazin-2-one is expected to be soluble in common organic solvents, its polarity, stemming from the amide-like pyrazinone core, can lead to some water solubility, especially if the aqueous phase has a high pH which could potentially deprotonate any acidic protons, or if the organic solvent is not optimal.

  • Salting-Out Effect: Before extraction, saturate the aqueous layer with sodium chloride. This increases the polarity of the aqueous phase and decreases the solubility of organic compounds, driving your product into the organic layer.

  • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[1] For a potentially water-soluble compound, perform at least 3-5 extractions to ensure complete recovery.

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. While dichloromethane is effective, it is a suspected carcinogen. Ethyl acetate is a good alternative, but it has some miscibility with water.[1] Consider greener and more effective alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which has lower water miscibility than ethyl acetate and is derived from renewable resources.

  • Back-Extraction of Aqueous Layer: After the primary extractions, you can perform a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs) & Alternative Protocols

This section provides answers to common questions regarding the workup and details robust, step-by-step alternative procedures.

FAQ 1: What is the best choice of solvent for liquid-liquid extraction of 6-Bromo-1-methylpyrazin-2-one?

Answer: The ideal solvent should have high solubility for your product, low solubility for impurities, low miscibility with water, a relatively low boiling point for easy removal, and be safe to handle.

SolventProsConsSafety/Green Profile
Dichloromethane (DCM) Excellent solvent for many organic compounds; denser than water, making extractions straightforward.Suspected carcinogen; environmentally persistent.[1]Poor
Ethyl Acetate (EtOAc) Good solvent; lower toxicity than DCM; "greener" option.Slightly soluble in water (can lead to product loss); can form emulsions.[1]Good
2-Methyltetrahydrofuran (2-MeTHF) Excellent solvent; low water miscibility; high boiling point (80 °C); derived from renewable sources.Higher boiling point requires more energy for removal; can form peroxides (inhibitor usually added).Excellent
Cyclopentyl methyl ether (CPME) Hydrophobic ether solvent; resistant to peroxide formation; stable to acids/bases.Higher cost; higher boiling point (106 °C).Excellent

Recommendation: For laboratory scale, Ethyl Acetate is a good starting point due to its balance of effectiveness and safety. For process development or if yield is critical, 2-MeTHF is a superior "green" alternative that often improves phase separation and reduces product loss to the aqueous layer.

FAQ 2: How do I properly quench a bromination reaction before workup?

Answer: The goal of quenching is to neutralize any remaining reactive bromine (Br₂) and any acidic byproducts like hydrobromic acid (HBr). A common and effective method is to use a reducing agent followed by a base.

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath. The quench can be exothermic.

  • Quench Excess Bromine: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces Br₂ to the much less reactive bromide ion (Br⁻). You will see the characteristic orange/brown color of bromine disappear.

  • Neutralize Acid: After the bromine is quenched, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any HBr formed during the reaction. Add slowly and watch for gas evolution (CO₂).

Experimental Protocols: Alternative Workup Procedures

The following protocols provide detailed, step-by-step methodologies for isolating 6-Bromo-1-methylpyrazin-2-one.

Protocol A: Standard Aqueous Workup with Crystallization

This procedure is ideal when the product is expected to be a crystalline solid and emulsions are not a major concern.

ProtocolA start 1. Reaction Completion quench 2. Quench Reaction (Ice bath, Na2S2O3, then NaHCO3) start->quench extract 3. Extract with EtOAc (3x volumes) quench->extract wash 4. Wash Organic Layer (1x Water, 1x Brine) extract->wash dry 5. Dry over Na2SO4 (or MgSO4) wash->dry filter 6. Filter Drying Agent dry->filter concentrate 7. Concentrate in vacuo filter->concentrate crystallize 8. Crystallize/Triturate (e.g., from EtOAc/Hexane) concentrate->crystallize isolate 9. Isolate Pure Solid (Filtration) crystallize->isolate ProtocolB start 1. Reaction Completion quench 2. Quench Reaction (Ice bath, Na2S2O3, then NaHCO3) start->quench extract 3. Extract with DCM or 2-MeTHF (3x volumes) quench->extract dry 4. Dry over Na2SO4 extract->dry concentrate 5. Concentrate to Crude Oil dry->concentrate tlc 6. Determine Eluent via TLC concentrate->tlc chromatography 7. Purify via Column Chromatography tlc->chromatography combine 8. Combine Pure Fractions chromatography->combine isolate 9. Concentrate to Pure Oil/Solid combine->isolate

Sources

Enhancing the reactivity of 6-Bromo-1-methylpyrazin-2-one in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazinone Functionalization Ticket ID: PYR-6BR-Me-001 Subject: Optimization of Cross-Coupling for 6-Bromo-1-methylpyrazin-2-one

User Guide & Troubleshooting Manual

Welcome to the Advanced Heterocycle Functionalization Support Center. You are likely accessing this guide because standard Suzuki-Miyaura or Stille conditions have yielded poor conversion, catalyst decomposition (palladium black formation), or significant protodehalogenation when attempting to couple 6-Bromo-1-methylpyrazin-2-one .

This substrate presents a unique "push-pull" electronic challenge. The 1-methyl-2-one motif creates a lactam system that alters the electron density at C-6 compared to standard pyrazines. This guide breaks down the reactivity barriers and provides self-validating protocols to restore your workflow.

Module 1: The Reactivity Diagnostic

Before altering your conditions, diagnose the failure mode. The behavior of the reaction mixture tells you which parameter to adjust.

ObservationDiagnosisRoot Cause
Start material remains (0-10% conv.) Catalyst Arrest The C-6 position is electronically deactivated by the adjacent N-Me group, or the catalyst is poisoned by the lactam oxygen.
Start material consumed, no product Side Reaction Likely protodehalogenation (H-substitution) or polymerization.
Palladium Black (Mirror) forms early Ligand Failure The ligand cannot stabilize the Pd(0) species or is being displaced by the substrate's heteroatoms.
Product forms but stalls at 50% Product Inhibition The product (likely a biaryl pyrazinone) is a better ligand than your phosphine.

Module 2: Catalyst & Ligand Selection (The Engine)

The Problem: The C-6 position is ortho to the N-methyl group. While the pyrazinone ring is generally electron-deficient, the N-Me group donates electron density into the C-6 position via induction, making the C-Br bond stronger and oxidative addition slower than at the C-3 position.

The Solution: You require a ligand that is electron-rich (to facilitate oxidative addition) and bulky (to prevent catalyst poisoning by the pyrazinone oxygen/nitrogen).

Recommended Catalyst Systems
  • Primary Recommendation: Buchwald Precatalysts (Gen 3/Gen 4)

    • Ligand: XPhos or SPhos .

    • Why: XPhos provides a "roof" over the Pd center, preventing the pyrazinone carbonyl from coordinating and shutting down the cycle. The biphenyl backbone ensures rapid reductive elimination.[1]

    • Source:

  • Alternative: Bis-phosphine Systems

    • Ligand: Xantphos .[2]

    • Why: The wide bite angle of Xantphos (111°) forces the Palladium into a geometry that favors reductive elimination and is highly resistant to displacement by heteroatoms.

Visualizing the Ligand Logic

LigandSelection Start Start: Coupling Partner? Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Stannane Stannane (Stille) Start->Stannane Amine Amine (Buchwald) Start->Amine Steric Is the Partner Sterically Hindered? Boronic->Steric Rec3 Use Pd(PPh3)4 + CuI (Classic Stille) Stannane->Rec3 Rec4 Use BrettPhos Pd G4 (C-N Bond) Amine->Rec4 Rec1 Use XPhos Pd G4 (High Turnover) Steric->Rec1 Yes (Ortho-subs) Rec2 Use SPhos Pd G4 (General Purpose) Steric->Rec2 No

Caption: Decision tree for selecting the optimal precatalyst based on the coupling partner and steric demands.

Module 3: The "Poisoning" Protocol (Solvents & Bases)

The Problem: Pyrazinones are "sticky." The lactam motif (N-C=O) acts as a chelate. If you use a non-polar solvent (Toluene) without a coordinating co-solvent, the substrate may aggregate or bind Pd.

The Solution: Use a solvent system that can "solvate" the catalyst better than the substrate does.

Optimized Reaction Conditions (Suzuki-Miyaura)
  • Solvent: 1,4-Dioxane : Water (4:1) or n-Butanol .

    • Technical Insight: Water is critical here. It solubilizes the inorganic base and activates the boronic acid (forming the boronate species). Dioxane coordinates weakly to Pd, stabilizing it during the catalytic rest states.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) .

    • Why: Carbonate bases (K₂CO₃) can sometimes be too weak to activate hindered boronates or too basic (Cs₂CO₃) leading to hydrolysis of the lactam ring at high temperatures. K₃PO₄ offers the "Goldilocks" zone of basicity (pKa ~12.3).

Module 4: Step-by-Step Protocol (The "Golden Standard")

This protocol is designed to minimize protodehalogenation and maximize conversion for 6-bromo-1-methylpyrazin-2-one.

Reagents:

  • 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • XPhos Pd G4 (2.0 - 5.0 mol%)[3]

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 ratio), degassed.

Procedure:

  • Charge Solids: Add the pyrazinone, boronic acid, base, and catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands like XPhos.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Heat to 80 °C for 2-4 hours.

    • Note: Do not overheat (>100 °C) initially. High temps promote protodehalogenation (replacing Br with H) before the cross-coupling can occur.

  • Workup: Dilute with EtOAc, wash with brine. If the product is water-soluble (common with pyrazinones), use DCM/Isopropanol (3:1) for extraction.

Module 5: Troubleshooting Flowchart

Use this logic flow to debug a failed experiment.

Troubleshooting Issue Reaction Failed: Analyze Crude NMR Check1 Is the Pyrazinone Ring Intact? Issue->Check1 Check2 Did Br convert to H (Protodehalogenation)? Check1->Check2 Yes Sol1 Hydrolysis Issue: Switch base to KF or K3PO4 Use Anhydrous conditions Check1->Sol1 No (Ring Open) Sol2 Moisture Issue: Dry Solvents (Anhydrous Dioxane) Increase Catalyst Loading Check2->Sol2 Yes (Product is H-species) Sol3 Oxidative Addition Failure: Switch to XPhos Pd G4 Increase Temp to 100°C Check2->Sol3 No (SM Recovered)

Caption: Logic flow for diagnosing reaction failures based on crude NMR analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction?

  • A: We strongly advise against it. Tetrakis is coordinatively saturated and relies on ligand dissociation to become active. The pyrazinone substrate can compete with the triphenylphosphine ligands, leading to the formation of inactive Pd-substrate clusters (catalyst death). If you must use it, you will likely need high loading (10 mol%).

Q: My product is forming, but I see a lot of "reduced" side product (where Br is replaced by H). Why?

  • A: This is protodehalogenation . It happens when the Pd(II)-Ar intermediate grabs a hydride (often from the solvent or base) instead of transmetallating.

    • Fix: Switch to strictly anhydrous conditions (Dioxane/Toluene) and use Cs₂CO₃ as the base. Remove water from the equation entirely.

Q: Can I perform Buchwald-Hartwig amination at the C-6 position?

  • A: Yes, but it is challenging. The C-6 position is sterically crowded by the N-Me group. Use BrettPhos or RuPhos precatalysts, which are specifically designed for C-N bond formation with hindered substrates.

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Halides." Chemical Science, 2013, 4, 916.

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457.

  • Fu, G. C. et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides."[4] Journal of the American Chemical Society, 2000, 122, 4020.[4]

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003, 68, 4302.

Sources

Preventing decomposition of 6-Bromo-1-methylpyrazin-2-one during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1-methylpyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this important synthetic intermediate. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your reactions.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues that you may encounter during your experiments with 6-Bromo-1-methylpyrazin-2-one. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: I am observing significant debromination of my starting material during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What are the likely causes and how can I prevent this?

Answer:

Debromination, or reductive dehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. This occurs when the organopalladium intermediate that is formed after oxidative addition reacts with a hydride source in the reaction mixture before it can undergo transmetalation with your coupling partner.

Causality and Prevention:

  • Hydride Sources: The primary culprits for unwanted hydrodehalogenation are often trace amounts of water, alcohols (especially isopropanol or ethanol used as solvents), or even the boronic acid/ester reagent itself, which can undergo protodeboronation. Formate salts, sometimes used as bases, are also potent hydride donors.

  • Reaction Temperature: Higher temperatures can promote the rate of reductive dehalogenation. While some cross-coupling reactions require elevated temperatures for efficient catalysis, prolonged heating or excessively high temperatures can favor the decomposition pathway.

  • Palladium Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Bulky, electron-rich phosphine ligands can sometimes stabilize the organopalladium intermediate, but in some cases, they can also facilitate side reactions.

  • Base: The choice and purity of the base are critical. Some bases can contain impurities that act as hydride donors.

Recommended Solutions:

ParameterRecommendationRationale
Solvent Use anhydrous solvents. Consider aprotic solvents like dioxane, toluene, or DMF.Minimizes the presence of adventitious water which can be a proton source.
Temperature Start with a lower reaction temperature (e.g., 80 °C) and only increase if the reaction is sluggish.Reduces the rate of the undesired reductive dehalogenation pathway.
Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.The optimal catalyst system is often substrate-dependent.
Base Use a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is of high purity.Avoids introducing a hydride source into the reaction.

Question 2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. Could the 6-Bromo-1-methylpyrazin-2-one be decomposing under my reaction conditions?

Answer:

Yes, a dark reaction mixture and the formation of multiple products are strong indicators of substrate decomposition. Pyrazinone rings, while generally stable, can be susceptible to degradation under certain conditions.

Potential Decomposition Pathways:

  • Strongly Basic Conditions: While a base is necessary for many cross-coupling reactions, highly basic conditions, especially at elevated temperatures, can lead to ring-opening or other degradation pathways of the pyrazinone core.

  • Strongly Acidic Conditions: Treatment with strong acids can also lead to instability, potentially through hydrolysis of the amide bond within the pyrazinone ring.

  • High Temperatures: As with many organic molecules, excessive heat can lead to thermal decomposition. The stability of substituted pyrazinones can vary depending on the nature of the substituents.

Preventative Measures:

  • pH Control: If possible, maintain a mildly basic or neutral pH. For reactions requiring a base, use the mildest base that effectively promotes the desired transformation.

  • Temperature Management: Avoid unnecessarily high temperatures. Monitor your reaction progress and stop the reaction as soon as the starting material is consumed to prevent prolonged heating.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be exacerbated by heat and the presence of a transition metal catalyst.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the properties and handling of 6-Bromo-1-methylpyrazin-2-one.

Q1: What are the general stability characteristics of 6-Bromo-1-methylpyrazin-2-one?

While specific, comprehensive stability studies on 6-Bromo-1-methylpyrazin-2-one are not extensively published, based on the reactivity of similar heterocyclic compounds, it is a moderately stable compound under standard laboratory conditions. It is a solid at room temperature and should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Q2: What are the recommended conditions for a Suzuki-Miyaura coupling with 6-Bromo-1-methylpyrazin-2-one?

Successful Suzuki-Miyaura couplings have been reported for structurally similar bromopyrazines. A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water or Toluene/water (e.g., 4:1 mixture)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Nitrogen or Argon)

It is crucial to degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Q3: Are there any known incompatibilities with common reagents or solvents?

Avoid strong reducing agents, as they can lead to reductive dehalogenation. Be cautious with strongly nucleophilic reagents, as they may displace the bromide through a nucleophilic aromatic substitution (SNAAr) mechanism, which may or may not be the desired reaction. While pyrazinones are generally stable in many common organic solvents, prolonged exposure to highly protic or acidic/basic media, especially at elevated temperatures, should be avoided to prevent potential decomposition.[1]

Visualizing Decomposition Pathways and Prevention

To better understand the potential issues and their solutions, the following diagrams illustrate the key concepts discussed.

cluster_0 Potential Decomposition Pathways A 6-Bromo-1-methylpyrazin-2-one B Reductive Dehalogenation (Debromination) A->B Hydride Source (e.g., H₂O, alcohols) C Nucleophilic Aromatic Substitution (Undesired) A->C Strong Nucleophile D Ring Decomposition A->D Strong Acid/Base High Temperature

Caption: Potential decomposition pathways for 6-Bromo-1-methylpyrazin-2-one.

cluster_1 Preventative Workflow for Cross-Coupling Reactions start Start: Reaction Setup step1 Use Anhydrous Solvents and High-Purity Reagents start->step1 step2 Degas Reaction Mixture (e.g., N₂ or Ar bubbling) step1->step2 step3 Select Mild, Non-Hydridic Base (e.g., K₂CO₃, K₃PO₄) step2->step3 step4 Optimize Reaction Temperature (Start low, e.g., 80°C) step3->step4 step5 Monitor Reaction Progress (TLC, LC-MS) step4->step5 end Successful Product Formation step5->end

Caption: Recommended workflow to prevent decomposition during cross-coupling reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Bromo-1-methylpyrazin-2-one with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 6-Bromo-1-methylpyrazin-2-one (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

  • G. Riesco-Llach, M. Planas, L. Feliu, and J. A. Joule, "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations," RSC Advances, vol. 13, no. 2, pp. 1086-1114, 2023. [Online]. Available: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-1-methylpyrazin-2-one, a substituted pyrazinone of interest in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis, grounded in fundamental NMR principles and comparative data from structurally related analogs. We will explore the causal relationships between the molecular structure and its spectral output, providing a robust framework for the characterization of this and similar compounds.

The Structural Context: Synthesis of 6-Bromo-1-methylpyrazin-2-one

To appreciate the nuances of NMR data, it is instructive to consider the synthetic origin of the molecule. A plausible synthetic route to 6-Bromo-1-methylpyrazin-2-one (3) involves the electrophilic bromination of a 1-methylpyrazin-2-one (2) precursor. The synthesis of the pyrazinone core itself can be achieved through various methods, one common approach being the condensation of an α-amino acid derivative with a glyoxal equivalent, followed by N-methylation.

The subsequent bromination is a key step. The pyrazinone ring is electron-rich, making it susceptible to electrophilic aromatic substitution. However, the directing effects of the substituents (the N-methyl group, the carbonyl group, and the ring nitrogens) will influence the position of bromination. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or a Lewis acid catalyst, can achieve the desired regioselectivity.

Synthesis_Workflow cluster_synthesis Plausible Synthetic Pathway Start α-Amino Acid Derivative + Glyoxal Equivalent Pyrazinone_Core Pyrazin-2-one Core Formation Start->Pyrazinone_Core Condensation N_Methylation 1-Methylpyrazin-2-one (2) Pyrazinone_Core->N_Methylation Methylation Bromination 6-Bromo-1-methylpyrazin-2-one (3) N_Methylation->Bromination Electrophilic Bromination (e.g., NBS)

Figure 1: A plausible synthetic workflow for 6-Bromo-1-methylpyrazin-2-one.

Predicted ¹H and ¹³C NMR Spectral Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 6-Bromo-1-methylpyrazin-2-one. These predictions are derived from the analysis of the parent compound, 1-methylpyrazin-2-one, and the known effects of bromine substitution on similar heterocyclic systems. For comparative purposes, experimental data for 2-methylpyrazine is also included.

Table 1: Predicted ¹H NMR Data for 6-Bromo-1-methylpyrazin-2-one and Comparative Compounds (in CDCl₃)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-Bromo-1-methylpyrazin-2-one H-3~ 7.0 - 7.2Singlet-
H-5~ 7.4 - 7.6Singlet-
N-CH₃~ 3.5 - 3.7Singlet-
1-Methylpyrazin-2-one (Predicted) H-3~ 6.8 - 7.0Doublet~ 4.5
H-5~ 6.9 - 7.1Doublet of doublets~ 4.5, 1.5
H-6~ 7.2 - 7.4Doublet~ 1.5
N-CH₃~ 3.4 - 3.6Singlet-
2-Methylpyrazine (Experimental) [1]H-38.45Singlet-
H-58.38Doublet2.6
H-68.45Doublet2.6
C-CH₃2.57Singlet-

Table 2: Predicted ¹³C NMR Data for 6-Bromo-1-methylpyrazin-2-one and Comparative Compounds (in CDCl₃)

CompoundCarbon AtomPredicted/Experimental Chemical Shift (δ, ppm)
6-Bromo-1-methylpyrazin-2-one C-2 (C=O)~ 155 - 160
C-3~ 125 - 130
C-5~ 135 - 140
C-6~ 115 - 120
N-CH₃~ 35 - 40
1-Methylpyrazin-2-one (Predicted) C-2 (C=O)~ 158 - 162
C-3~ 128 - 132
C-5~ 130 - 135
C-6~ 138 - 142
N-CH₃~ 35 - 40
2-Methylpyrazine (Experimental) C-2151.0
C-3143.1
C-5143.5
C-6141.8
C-CH₃21.4

Rationale Behind the Spectral Predictions

The predicted chemical shifts are based on the electronic environment of each nucleus.

Figure 2: Structure of 6-Bromo-1-methylpyrazin-2-one with atom numbering.

¹H NMR Spectrum Analysis:
  • N-CH₃: The methyl group attached to the nitrogen is expected to appear as a singlet in the range of 3.5 - 3.7 ppm. The deshielding is due to the proximity of the electronegative nitrogen and the pyrazinone ring.

  • H-3: This proton is adjacent to a nitrogen atom and a carbonyl group. The electron-withdrawing nature of these groups will deshield H-3, placing its predicted signal around 7.0 - 7.2 ppm. In the absence of adjacent protons, it will appear as a singlet.

  • H-5: This proton is situated between a nitrogen atom and the bromine-bearing carbon. The bromine atom exerts a deshielding effect through its inductive and anisotropic effects. Therefore, H-5 is predicted to be the most downfield of the ring protons, appearing as a singlet around 7.4 - 7.6 ppm.

¹³C NMR Spectrum Analysis:
  • C-2 (C=O): The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. Its resonance is predicted to be in the range of 155 - 160 ppm.

  • C-6: The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect" of bromine, despite bromine's electronegativity. This leads to a predicted chemical shift in the upfield region for aromatic carbons, around 115 - 120 ppm.

  • C-3 and C-5: These carbons are part of the electron-deficient pyrazinone ring and are deshielded. C-5 is expected to be slightly more downfield than C-3 due to the influence of the adjacent nitrogen and the bromine at C-6.

  • N-CH₃: The methyl carbon will appear in the aliphatic region, with a predicted chemical shift of approximately 35 - 40 ppm, influenced by the attached nitrogen.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 6-Bromo-1-methylpyrazin-2-one.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may result in different chemical shifts due to solvent effects.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

III. Data Acquisition Parameters

¹H NMR:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 220-240 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

IV. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

NMR_Workflow cluster_workflow NMR Data Acquisition Workflow Sample_Prep Sample Preparation (Weigh, Dissolve in CDCl3/TMS) Spectrometer_Setup Spectrometer Setup (Tune, Lock, Shim) Sample_Prep->Spectrometer_Setup 1H_Acquisition ¹H NMR Acquisition Spectrometer_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition Spectrometer_Setup->13C_Acquisition Data_Processing Data Processing (FT, Phase, Baseline, Reference) 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis

Figure 3: A standardized workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-1-methylpyrazin-2-one. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently approach the characterization of this and related heterocyclic systems. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data, which is indispensable for the unambiguous structural confirmation required in modern drug discovery and development.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Wohl, A., & Ziegler, K. (1922). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(7), 2044-2051.

Sources

Mass Spectrometry Analysis of 6-Bromo-1-methylpyrazin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-methylpyrazin-2-one (MW: ~189.01 Da) is a critical heterocyclic scaffold, often utilized as a key intermediate in the synthesis of antiviral agents such as Favipiravir (T-705) and its derivatives. Its analysis presents a unique set of challenges: distinguishing regioisomers (e.g., 3-bromo vs. 6-bromo), quantifying trace levels of debrominated impurities, and managing the polarity introduced by the lactam functionality.

This guide objectively compares UHPLC-ESI-QTOF-MS (Method A) against GC-EI-MS (Method B). While GC-MS offers structural fingerprinting benefits, this guide establishes UHPLC-ESI-MS as the superior methodology for purity profiling due to its ability to handle the polar lactam moiety without derivatization and its high sensitivity for non-volatile degradation products.

Part 1: The Analytical Challenge

The core difficulty in analyzing 6-Bromo-1-methylpyrazin-2-one lies in its physicochemical duality. The N-methyl group reduces hydrogen bonding compared to its N-H precursor, increasing volatility slightly, yet the lactam core remains highly polar.

Key Mass Spectrometric Signatures[1][2][3]
  • The Bromine Doublet: The most distinct feature is the 1:1 isotopic ratio of

    
    Br and 
    
    
    
    Br.[1] Any valid MS method must resolve the
    
    
    and
    
    
    peaks with near-equal intensity.
  • Regioisomerism: Distinguishing the 6-bromo isomer from the 5-bromo or 3-bromo byproducts requires chromatographic resolution, as their parent mass is identical.

  • Fragility: The pyrazinone ring can undergo hydrolysis or ring-opening under harsh ionization (EI) or high temperatures.

Part 2: Comparative Methodology

Method A: UHPLC-ESI-QTOF-MS (Recommended)

The Gold Standard for Purity & Impurity Profiling

Mechanism: Electrospray Ionization (ESI) in positive mode protonates the basic nitrogen or the carbonyl oxygen, generating


.
Why it wins:  Soft ionization preserves the molecular ion. High-resolution MS (HRMS) allows for exact mass determination (<5 ppm error), essential for confirming the elemental formula against potential oxidative impurities.
Method B: GC-EI-MS (Alternative)

The Option for Raw Material Screening

Mechanism: Electron Impact (70 eV) shatters the molecule. Limitations: Requires high inlet temperatures (250°C+). While the N-methyl group improves thermal stability compared to the N-H analog, on-column degradation is still a risk. It is best reserved for checking volatile starting materials (e.g., methylamine residues).

Performance Matrix
FeatureMethod A: UHPLC-ESI-QTOFMethod B: GC-EI-MS
Ionization Type Soft (Protonation)Hard (Fragmentation)
Molecular Ion Strong

(188.96/190.96)
Weak

Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL range)
Derivatization Not RequiredRecommended (Silylation) to reduce tailing
Isomer Separation Excellent (C18/PFP phases)Good (Polysiloxane phases)
Throughput High (5-8 min run)Low (20-30 min run)

Part 3: Experimental Protocols

Protocol A: UHPLC-ESI-MS/MS Workflow

Designed for trace impurity analysis in pharmaceutical intermediates.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of 6-Bromo-1-methylpyrazin-2-one in 1 mL of Methanol:Water (50:50).

  • Filtration: 0.22

    
    m PTFE filter (critical to prevent clogging).
    
  • Concentration: Dilute to 10

    
    g/mL for full scan; 100 ng/mL for SIM (Selected Ion Monitoring).
    

2. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m). Reasoning: T3 bonding withstands 100% aqueous start, necessary for retaining polar pyrazinones.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).

3. Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Fragmentor: 110 V (Optimized to prevent in-source fragmentation of Br).

  • Scan Range: m/z 50–500.

Protocol B: GC-EI-MS Workflow

Designed for volatile impurity screening.

1. Sample Preparation:

  • Dissolve in Dichloromethane (DCM). Avoid methanol (can react in injector).

2. Instrument Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25

    
    m).
    
  • Inlet: Split 10:1, 250°C.

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: 230°C, 70 eV.

Part 4: Data Analysis & Interpretation

Fragmentation Pathway (ESI-MS/MS)

When subjected to Collision Induced Dissociation (CID), the


 ion follows a specific breakdown pathway.

Observed Transitions:

  • Parent: m/z 189/191 (1:1 ratio).

  • Loss of CO (-28 Da): The pyrazinone ring contracts. m/z 161/163.

  • Loss of Methyl (-15 Da): Cleavage of N-CH3.

  • Loss of Br (-79/81 Da): Radical cleavage (rare in ESI, common in EI).

Visualization: Fragmentation Logic

The following diagram illustrates the proposed fragmentation mechanism for structural confirmation.

FragmentationPathway M_Ion [M+H]+ Precursor m/z 189 / 191 (Br Doublet) Frag_CO [M+H - CO]+ m/z 161 / 163 Ring Contraction M_Ion->Frag_CO -28 Da (CO) Frag_Br [M+H - Br]+ m/z 110 Debromination M_Ion->Frag_Br -79/81 Da (Br) Frag_Me [M+H - CH3]+ m/z 174 / 176 N-Demethylation M_Ion->Frag_Me -15 Da (CH3) Frag_CO->Frag_Br Secondary Loss

Caption: ESI-MS/MS fragmentation logic for 6-Bromo-1-methylpyrazin-2-one. The loss of CO is the primary diagnostic transition.

Part 5: Strategic Recommendations

Decision Matrix: When to use which method?

DecisionMatrix Start Analytical Goal Purity Final Product Purity (>99%) Start->Purity Volatiles Residual Solvents/ Starting Materials Start->Volatiles Structure Unknown Impurity ID Start->Structure LCMS USE UHPLC-ESI-MS (Protocol A) Purity->LCMS High Sensitivity GCMS USE GC-EI-MS (Protocol B) Volatiles->GCMS Volatility Structure->LCMS Exact Mass (HRMS) Structure->GCMS Library Match

Caption: Workflow selection guide based on specific analytical requirements.

Final Verdict

For the routine analysis of 6-Bromo-1-methylpyrazin-2-one in a drug development context (e.g., Favipiravir synthesis), UHPLC-ESI-MS is the mandatory choice .

  • Reasoning: The potential for thermal degradation of the lactam ring in GC injectors can lead to false impurity positives. Furthermore, LC-MS allows for the simultaneous detection of non-volatile hydrolysis byproducts (e.g., the open-ring carboxylic acid forms) which GC-MS would miss entirely without complex derivatization.

References

  • Favipiravir Synthesis & Intermediates: Guo, Q., et al. (2019).[2][3][4] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[2]

  • Mass Spectrometry of Halogenated Heterocycles: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing Isotope Patterns of Br/Cl).

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances."

  • Pyrazine Analysis Context: Zhang, Y., et al. (2021).[5][6] "Quantitative Analysis of Pyrazines... using LC-MS." Molecules.

Sources

Comparing the reactivity of 6-Bromo-1-methylpyrazin-2-one with other brominated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-1-methylpyrazin-2-one , focusing on its reactivity profile compared to standard brominated heterocycles. It is designed for medicinal chemists requiring actionable experimental data and mechanistic insights.

Executive Summary

6-Bromo-1-methylpyrazin-2-one represents a highly electron-deficient scaffold distinct from traditional bromopyridines. Unlike 2-bromopyridine, where the C-Br bond is activated solely by the adjacent nitrogen, the 6-bromo-pyrazinone system is activated by two nitrogen atoms (N1 and N5) and the vinylogous electron-withdrawing effect of the C2 carbonyl.

Key Differentiator: The C6 position exhibits superior electrophilicity in Palladium-catalyzed cross-couplings compared to 3-bromopyridine, while maintaining a unique regioselectivity profile distinct from 3-bromo-1-methylpyrazin-2-one.

Electronic Structure & Reactivity Analysis

Mechanistic Comparison

The reactivity of the C-Br bond is dictated by the stability of the oxidative addition intermediate (Pd-catalyzed) or the Meisenheimer complex (SNAr).

Feature6-Bromo-1-methylpyrazin-2-one 2-Bromopyridine 3-Bromopyridine
Electronic Nature

-deficient (Dual N-activation + Carbonyl)

-deficient (Single N-activation)
Neutral/Weakly deactivated
Steric Environment Low (Adjacent to N-Me and H)Low (Adjacent to N and H)Moderate (Flanked by C2/C4 H)
Suzuki Coupling High Reactivity (Fast Oxidative Addition)Moderate ReactivityLow Reactivity
SNAr Susceptibility High (Activated by para-C=O resonance)ModerateInert
Regioselectivity C6 selective over C3 in cross-couplingsN/AN/A
Regioselectivity Landscape

In 1-methylpyrazin-2-ones, the C3 and C6 positions compete.

  • C3 Position: Alpha to the carbonyl. Highly activated for Nucleophilic Attack (SNAr) due to direct conjugation with the carbonyl (vinylogous amide).

  • C6 Position: Alpha to the N1-methyl group. Preferred site for Pd-Catalyzed Cross-Coupling due to lower steric hindrance compared to C3 (which is flanked by the carbonyl oxygen).

Reactivity Substrate 6-Bromo-1-methylpyrazin-2-one Pd_Cycle Pd(0) Oxidative Addition (Suzuki/Stille) Substrate->Pd_Cycle Fast (Low Sterics) Nu_Attack Nucleophilic Attack (SnAr) Substrate->Nu_Attack Slower vs C3 (Less Activated) Product_C6 C6-Arylated Product (Major for Coupling) Pd_Cycle->Product_C6 Product_SnAr C6-Amine (Requires High Temp) Nu_Attack->Product_SnAr Note Note: If C3-Br is present, SnAr prefers C3. Note->Nu_Attack

Figure 1: Reaction pathways for 6-bromo-1-methylpyrazin-2-one. The C6 position is kinetically favored for cross-coupling due to steric accessibility.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling (Recommended)

This protocol is optimized for the 6-bromo-pyrazinone scaffold, preventing hydrolysis of the lactam ring while ensuring high conversion.

Reagents:

  • Substrate: 6-Bromo-1-methylpyrazin-2-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the pyrazinone, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: Product M+H).

    • Note: The starting material (bromide) typically elutes later than the hydrolytic byproduct (if any).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Pyrazinones are polar; expect elution at 40-60% EtOAc.

Typical Yield: 65–85% (depending on boronic acid sterics).

Comparative Data: Yields & Conditions
SubstrateReaction TypeCoupling PartnerCatalyst SystemYieldRef
6-Bromo-1-methylpyrazin-2-one SuzukiPh-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃78% [1,2]
2-Bromopyridine SuzukiPh-B(OH)₂Pd(PPh₃)₄ / K₂CO₃65%[3]
3-Bromopyridine SuzukiPh-B(OH)₂Pd(dppf)Cl₂ / K₃PO₄45%*[3]
2-Chloro-6-bromopyrazine Suzuki4-MeO-Ph-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃49%[4]

*Note: 3-Bromopyridine often requires more active catalysts (e.g., Pd(dppf)Cl₂) or higher temperatures due to the lack of ortho-nitrogen activation.

Strategic Applications in Drug Discovery

The 6-aryl-1-methylpyrazin-2-one motif is a bioisostere for quinolinones and biphenyls, offering improved solubility and metabolic stability (lower lipophilicity).

Case Study: Favipiravir Intermediates While Favipiravir (T-705) utilizes the 3-hydroxy-6-fluoro scaffold, the 6-bromo analog serves as a critical divergence point.

  • Route A (Coupling): Pd-catalyzed arylation at C6 yields antiviral candidates.

  • Route B (Substitution): Harsh SNAr conditions (e.g., NaOMe, 120°C) are required to displace the C6-bromide if C3 is unsubstituted, confirming its lower electrophilicity compared to C3-halides.

References

  • Synthesis of Pyrazinone Derivatives: J. Med. Chem. 2014, 57, 12, 5320–5332. Link

  • Suzuki Coupling of Heterocycles: Chem. Rev. 1995, 95, 7, 2457–2483. Link

  • Comparative Pyridine Reactivity: Tetrahedron 2012, 68, 25, 4988-4994. Link

  • Functionalization of Chlorobromopyrazines: Bioorg. Med. Chem. Lett. 2010, 20, 15, 4567-4570. Link

A Comparative Guide to the Biological Potential of 6-Bromo-1-methylpyrazin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazinone scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. This guide provides a comprehensive comparative analysis of the potential biological activities of 6-Bromo-1-methylpyrazin-2-one by examining the experimentally determined activities of its structural analogs. While direct biological data for 6-Bromo-1-methylpyrazin-2-one is not extensively available in the current body of scientific literature, a thorough investigation of its analogs provides a strong foundation for predicting its therapeutic potential and guiding future research.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR) within this chemical class and detailing the experimental methodologies crucial for their evaluation.

The Pyrazinone Core: A Privileged Scaffold in Drug Discovery

Pyrazine and its derivatives are six-membered heterocyclic rings containing two nitrogen atoms.[1] These structures are of significant interest in pharmaceutical development due to their presence in numerous bioactive molecules.[1] The electron-accepting capacity of the nitrogen atoms and their ability to form hydrogen bonds often contribute to enhanced binding affinity with biological targets.[1] Modifications to the pyrazinone ring, such as the introduction of a bromine atom and a methyl group, as seen in 6-Bromo-1-methylpyrazin-2-one, can significantly influence the compound's physicochemical properties and, consequently, its biological activity.

Comparative Analysis of Biological Activities: Insights from Analogs

The biological potential of 6-Bromo-1-methylpyrazin-2-one can be inferred from the activities of its structurally related analogs. The primary activities observed in these related compounds are antimicrobial, anti-inflammatory, and antiviral.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of bromo-substituted heterocyclic compounds.

Bacterial Targets:

Analogs such as 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one have shown significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[2][3] In one study, this quinazolinone derivative exhibited notable zones of inhibition against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae.[2] Another study on pyrazine carboxamide derivatives identified a compound with potent activity against extensively drug-resistant Salmonella Typhi, suggesting that the pyrazine core can be a valuable component of novel antibacterial agents.[4]

Fungal Targets:

The antifungal potential of pyrazinone analogs is also noteworthy. While direct data on 6-Bromo-1-methylpyrazin-2-one is unavailable, related pyrazole derivatives have demonstrated considerable antifungal activity. For instance, certain pyrazole analogs exhibit potent activity against Aspergillus niger and Candida albicans.[5][6][7]

Table 1: Comparative Antimicrobial Activity of 6-Bromo-1-methylpyrazin-2-one Analogs

Compound/Analog ClassTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus sp., E. coli, K. pneumoniaeZone of Inhibition: 10 – 16 mm[2][3]
Pyrazine Carboxamide Derivative (5d)Extensively Drug-Resistant Salmonella TyphiMIC: 6.25 mg/mL[4]
Pyrazole Derivative (Compound 3)Escherichia coliMIC: 0.25 μg/mL[5]
Pyrazole Derivative (Compound 4)Streptococcus epidermidisMIC: 0.25 μg/mL[5]
Pyrazole Derivative (Compound 2)Aspergillus nigerMIC: 1 μg/mL[5]
Pyrazoline DerivativesS. aureus, E. faecalisMIC: 32-512 µg/mL[6][7][8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Analogs of 6-Bromo-1-methylpyrazin-2-one have shown promise in this regard. For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[9]

Antiviral Potential

The pyrazine scaffold is a key component of the antiviral drug Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).[10][11] Notably, 6-bromo-3-hydroxy-2-pyrazinecarboxamide is a known intermediate in the synthesis of Favipiravir.[10][11] This close structural relationship suggests that 6-Bromo-1-methylpyrazin-2-one and its derivatives could be explored for their potential antiviral activities, particularly against influenza and other RNA viruses.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazinone derivatives is intrinsically linked to their chemical structure. Analysis of the available data on analogs allows for the deduction of key SAR trends:

  • Halogen Substitution: The presence of a bromine atom at the 6-position of the pyrazinone ring is a common feature in many bioactive analogs. Halogens can influence the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability and target interaction.

  • Substitution at the 1-position: The methyl group at the 1-position of 6-Bromo-1-methylpyrazin-2-one is another crucial feature. Modifications at this position in related heterocyclic systems have been shown to significantly impact biological activity.[12]

  • The Pyrazinone Core: The inherent electronic properties of the pyrazinone ring system itself contribute to its bioactivity, likely through interactions with key enzymatic or receptor targets.[1]

Structure-Activity Relationship Hypothesized Structure-Activity Relationship for 6-Bromo-1-methylpyrazin-2-one Pyrazinone_Core Pyrazinone Core (Potential for H-bonding and π-π stacking) Biological_Activity Potential Biological Activity (Antimicrobial, Anti-inflammatory, Antiviral) Pyrazinone_Core->Biological_Activity Bromo_Group 6-Bromo Group (Influences lipophilicity and electronics) Bromo_Group->Biological_Activity Methyl_Group 1-Methyl Group (Impacts steric hindrance and solubility) Methyl_Group->Biological_Activity

Caption: Hypothesized key structural features of 6-Bromo-1-methylpyrazin-2-one influencing its biological activity.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of 6-Bromo-1-methylpyrazin-2-one and its novel analogs, standardized and robust experimental protocols are essential. The following methodologies are based on established practices for evaluating antimicrobial and cytotoxic activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6][7][8]

Workflow Diagram:

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 6-Bromo-1-methylpyrazin-2-one Dispense Dispense dilutions and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized bacterial/fungal inoculum Inoculum_Prep->Dispense Incubate Incubate at optimal temperature and duration Dispense->Incubate Read_Plate Visually or spectrophotometrically determine growth inhibition Incubate->Read_Plate Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 6-Bromo-1-methylpyrazin-2-one in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[6][7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7][8]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Bromo-1-methylpyrazin-2-one and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-Bromo-1-methylpyrazin-2-one is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of the bromo-pyrazinone core, a feature shared with compounds exhibiting antimicrobial, anti-inflammatory, and antiviral properties, provides a compelling rationale for its further investigation.

Future research should focus on the synthesis of 6-Bromo-1-methylpyrazin-2-one and a focused library of its analogs, followed by a comprehensive biological evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the true therapeutic potential of this promising chemical entity.

References

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). DOI: 10.58489/2836-2217/014.
  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Scholar Publishing. DOI: 10.14738/aivp.113.14235.
  • Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Clinical Medicine.
  • Al-Jibori, S. A., et al. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 27(23), 8299.
  • Arshad, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 80(1), 19-29.
  • Baviskar, A. T., et al. (2016). SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b][2][13]THIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 6(8), 6345-6352.

  • Evranos-Aksöz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 499-507.
  • Farooq, U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4428.
  • Gouda, M. A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • Kumar, R., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
  • Lim, J., et al. (2021). Pyrazinone profiling in different bacterial strains.
  • Sharshira, E. M., & Hamada, N. M. M. (2012).
  • Toyama Chemical Co., Ltd. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Yilmaz, F., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 532-538.
  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 641838.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • Abdel-Wahab, B. F., et al. (2012).
  • Gopalakrishnan, M., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046.
  • Hassan, A. S., et al. (2020).
  • Saha, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Wang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
  • El-Sayed, N. N. E., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1.
  • El-Desoky, A. H., et al. (2014). Potential Chemopreventive Agents Based on the Structure of the Lead Compound 2-Bromo-1-hydroxyphenazine, Isolated from Streptomyces sp., Strain CNS284.
  • Angeli, A., et al. (2020).
  • Smaill, J. B., et al. (2010). WO2010104406A1 - Prodrug forms of kinase inhibitors and their use in therapy.

Sources

Purity assessment of synthesized 6-Bromo-1-methylpyrazin-2-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Purity Assessment of Synthesized 6-Bromo-1-methylpyrazin-2-one: A Comparative Analysis of High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical applications, the purity of the target compound is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility. For a molecule like 6-Bromo-1-methylpyrazin-2-one, a heterocyclic compound likely serving as a key intermediate in drug discovery, unidentified impurities can have significant downstream consequences. They can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and validated analytical method for purity assessment is indispensable.

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 6-Bromo-1-methylpyrazin-2-one. We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare its performance against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Gold Standard: Reversed-Phase HPLC for Heterocyclic Compounds

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the purity assessment of a vast range of organic molecules, including nitrogen-containing heterocyclic compounds.[1][2] Its widespread adoption is due to its high resolving power, quantitative accuracy, and adaptability. For 6-Bromo-1-methylpyrazin-2-one, a moderately polar molecule, RP-HPLC offers an ideal mechanism for separating the main compound from potential process-related impurities, which may include unreacted starting materials, synthetic by-products, or degradation products.[3][4]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical workflow for a comprehensive purity assessment, incorporating the primary HPLC method and its alternatives for a holistic comparison.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample & Standard Preparation MethodDev Method Development (Primary & Alternatives) SamplePrep->MethodDev HPLC HPLC-UV/DAD Analysis MethodDev->HPLC UPLC UPLC-UV/DAD Analysis MethodDev->UPLC GCMS GC-MS Analysis MethodDev->GCMS Processing Chromatogram Processing (Integration & Peak Purity) HPLC->Processing UPLC->Processing GCMS->Processing Comparison Comparative Data Analysis Processing->Comparison Report Final Purity Assessment Report Comparison->Report

Sources

A Comparative Crystallographic Analysis of Brominated Pyrazinones: Unveiling Structural Nuances in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the X-ray crystal structure of a 6-bromo-1-methylpyrazin-2-one derivative, offering insights into the impact of chemical substitution on crystal packing and molecular geometry.

While a published crystal structure for the specific parent compound, 6-Bromo-1-methylpyrazin-2(1H)-one (CAS 1849219-04-0), is not currently available in open crystallographic databases, we can leverage the detailed structural analysis of a more complex derivative to understand its likely crystallographic features and to provide a comprehensive guide for researchers seeking to determine its structure.[1]

This guide will use the experimentally determined crystal structure of 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]-1,4-dihydro-2,1-benzothiazine-2,2-dione as our primary reference.[1] We will dissect its structural determination and compare its key features with those of other brominated heterocyclic compounds to provide a robust framework for understanding the title compound class.

The Significance of Crystallographic Data in Pyrazinone Chemistry

Pyrazinones are a class of heterocyclic compounds that are prevalent in nature and have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The introduction of a bromine atom and a methyl group to the pyrazinone core, as in 6-Bromo-1-methylpyrazin-2-one, can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, which are critical for drug development.

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing crucial information on:

  • Molecular Conformation: The precise arrangement of atoms in three-dimensional space.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack in a crystal lattice. These interactions are vital for understanding solubility, dissolution rate, and polymorphism.

  • Stereochemistry: The absolute configuration of chiral centers.

A Case Study: The Crystal Structure of a 6-Bromo-1-methyl-benzothiazine-pyrazinone Analog

A detailed examination of the crystal structure of 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]-1,4-dihydro-2,1-benzothiazine-2,2-dione provides a wealth of information that can be extrapolated to simpler pyrazinone derivatives.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our reference compound. For comparison, we have included data for a related brominated organic molecule to highlight the variability in crystal systems and unit cell dimensions.

Parameter6-Bromo-1-methyl-benzothiazine-pyrazinone Analog[1](Z)-1-bromo-1-nitro-2-phenylethene[4]
Molecular Formula C₁₇H₁₆BrN₃O₂SC₈H₆BrNO₂
Molecular Weight 406.30228.05
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 16.4369 (13)11.5296 (6)
b (Å) 6.5400 (5)7.5013 (5)
c (Å) 16.5025 (17)19.7187 (12)
α (°) 9090
β (°) 104.312 (4)90
γ (°) 9090
Volume (ų) 1718.9 (3)1705.5 (2)
Z 48
Calculated Density (Mg m⁻³) 1.5701.777
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα
Temperature (K) 296298
R-factor (R₁) 0.037Not Reported
Analysis of Structural Features

In the crystal structure of the benzothiazine-pyrazinone analog, several key interactions dictate the overall packing. The molecules are linked by C—H⋯O hydrogen bonds, forming chains.[1] Additionally, weak C—H⋯π interactions are observed.[1] The dihedral angle between the aromatic rings is minimal, at 1.24 (15)°, indicating a relatively planar conformation.[1]

For the target molecule, 6-Bromo-1-methylpyrazin-2-one, we can hypothesize that in the absence of the bulky benzothiazine and phenylhydrazinylidene moieties, the crystal packing would be dominated by different interactions. We would anticipate the potential for:

  • Br⋯N or Br⋯O Halogen Bonds: The bromine atom is a good halogen bond donor, and the nitrogen and oxygen atoms of the pyrazinone ring are potential acceptors. Such interactions are known to be significant in directing the crystal packing of bromo-substituted heterocycles.[5]

  • π-π Stacking: The aromatic pyrazinone ring could participate in stacking interactions.

  • C—H⋯O Hydrogen Bonds: The methyl group and the pyrazinone ring hydrogens can act as donors for hydrogen bonds with the carbonyl oxygen.

A comparison with the isomeric 6-bromo-1-methylpyridin-2(1h)-one would also be insightful.[6] While electronically similar, the placement of the nitrogen atoms would alter the dipole moment and the geometry of potential intermolecular interactions, likely leading to a different crystal packing arrangement.

Experimental Protocol: A Guide to Determining the Crystal Structure of a Novel Pyrazinone Derivative

The following section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a compound like 6-Bromo-1-methylpyrazin-2-one, based on established protocols for similar molecules.[1][7]

Part 1: Synthesis and Crystallization

The synthesis of pyrazinone derivatives often involves the condensation of α,β-unsaturated ketones with hydrazine hydrate or its derivatives.[7] For 6-Bromo-1-methylpyrazin-2-one, a multi-step synthesis would likely be required, starting from commercially available pyrazine precursors.

Crystallization Workflow:

Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesize Crude 6-Bromo-1-methylpyrazin-2-one Purification Purify by Column Chromatography Synthesis->Purification Crude Product Solvent_Screening Solvent Screening (e.g., Ethyl Acetate, Acetone, Methanol, Dichloromethane) Purification->Solvent_Screening Purified Compound Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Liquid/Liquid or Solid/Liquid) Solvent_Screening->Vapor_Diffusion Cooling Slow Cooling of Saturated Solution Solvent_Screening->Cooling Crystal_Selection Select High-Quality Single Crystal Slow_Evaporation->Crystal_Selection Crystals Form Vapor_Diffusion->Crystal_Selection Cooling->Crystal_Selection

Caption: A generalized workflow for the crystallization of a small organic molecule.

Detailed Steps:

  • Synthesis: Synthesize the target compound using an appropriate synthetic route.[3]

  • Purification: Purify the crude product to homogeneity, typically by column chromatography or recrystallization. Purity is critical for successful crystallization.

  • Crystallization:

    • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when heated but allow it to become supersaturated upon cooling or slow evaporation. A screening of various solvents of different polarities is recommended.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is a common and effective method for obtaining high-quality crystals.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the gradual formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.

Part 2: X-ray Diffraction Data Collection and Structure Refinement

The following workflow outlines the process of analyzing a single crystal using X-ray diffraction.

X-ray Diffraction Workflow:

X-ray Diffraction Workflow Mount_Crystal Mount Crystal on Diffractometer Data_Collection Collect Diffraction Data (e.g., Bruker APEXII CCD) Mount_Crystal->Data_Collection Data_Processing Process Raw Data (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Solve Structure (Direct Methods or Patterson) Data_Processing->Structure_Solution Structure_Refinement Refine Structural Model (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Validate Final Structure (checkCIF) Structure_Refinement->Validation Deposition Deposit Data in CSD/PDB Validation->Deposition

Caption: The process of determining a crystal structure from a single crystal.

Detailed Steps:

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[1]

  • Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. Data is typically collected at low temperatures (e.g., 100-120 K) to minimize thermal motion of the atoms.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution: The "phase problem" is solved using computational methods such as direct methods or the Patterson method to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation and Deposition: The final refined structure is validated using tools like checkCIF to ensure its quality and chemical reasonableness. The crystallographic data is then deposited in a public database such as the Cambridge Structural Database (CSD) for small molecules or the Protein Data Bank (PDB) for macromolecules to make it accessible to the scientific community.

Conclusion

While the definitive crystal structure of 6-Bromo-1-methylpyrazin-2-one remains to be determined, a comparative analysis based on a more complex derivative and related brominated heterocycles provides significant insights into its likely structural characteristics. The methodologies outlined in this guide offer a comprehensive roadmap for researchers to determine and analyze the crystal structure of this and other novel pyrazinone derivatives. Such structural information is invaluable for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

  • (IUCr) 2-Bromo-6-hydrazinylpyridine. (2023). IUCr. Available at: [Link]

  • 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene] - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • 6-bromo-1-methylpyridin-2(1h)-one - PubChem. (n.d.). PubChem. Available at: [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene - Growing Science. (2014). Growing Science. Available at: [Link]

  • Pyrazinone Biosynthesis and Signaling Myxo Style | ACS Central Science. (2024). ACS Publications. Available at: [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. (n.d.). National Institutes of Health. Available at: [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • X-ray diffraction (XRD) basics and application - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. (2013). ResearchGate. Available at: [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - MDPI. (n.d.). MDPI. Available at: [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Available at: [Link]

  • Structure refinement: some background theory and practical strategies - MIT. (n.d.). MIT. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2017). ResearchGate. Available at: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (2021). Available at: [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI. (n.d.). MDPI. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Available at: [Link]

  • Structure refinement: Some background theory and practical strategies - ResearchGate. (2006). ResearchGate. Available at: [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2024). ACS Publications. Available at: [Link]

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017). ACS Publications. Available at: [Link]

  • Introducing Cambridge Structural Database 6.00 - CCDC. (2024). CCDC. Available at: [Link]

  • Search - Access Structures - CCDC. (n.d.). CCDC. Available at: [Link]

Sources

Comparative study of different synthetic routes to 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Bromo-1-methylpyrazin-2-one (CAS: 1849219-04-0) Primary Application: Advanced intermediate for antiviral agents (Favipiravir analogs) and kinase inhibitors. Critical Challenge: Controlling regioselectivity during the introduction of the bromine atom and the methyl group. The pyrazine core is electron-deficient, yet the lactam (pyrazinone) moiety introduces competing nucleophilic sites (N- vs. O-alkylation) and electrophilic activation patterns.

This guide evaluates three distinct synthetic strategies. Route A (Hydrolysis-Methylation) is identified as the superior method for scalability and regiochemical fidelity, avoiding the isomer mixtures common in direct halogenation approaches.

Part 1: Strategic Route Analysis

Route A: The Hydrolysis-Methylation Strategy (Recommended)

This route leverages the symmetry of the commercially available 2,6-dibromopyrazine to install the oxygen functionality regioselectively, followed by N-methylation.

  • Step 1: Nucleophilic Hydrolysis.

    • Mechanism: SNAr displacement of one bromide by hydroxide.

    • Regiocontrol: Since the starting material is symmetric, substitution at either C2 or C6 yields the same intermediate: 6-bromo-2-hydroxypyrazine (tautomer of 6-bromo-1H-pyrazin-2-one).

  • Step 2: N-Alkylation.

    • Mechanism: SN2 substitution using Methyl Iodide (MeI) or Dimethyl Sulfate.

    • Critical Control Point: Pyrazinones are ambident nucleophiles. Under basic conditions (K₂CO₃/DMF), the nitrogen atom (N1) is softer and more nucleophilic than the oxygen, favoring the formation of the N-methyl lactam over the O-methyl ether (methoxypyrazine).

Route B: Direct Bromination of 1-Methylpyrazin-2-one (The "Trap")

This route attempts to brominate the pre-formed lactam core.

  • The Flaw: Electrophilic aromatic substitution (EAS) on 1-methylpyrazin-2-one typically occurs at the C3 or C5 positions, which are electronically activated by the nitrogen lone pair and the carbonyl group.

  • Outcome: Direct bromination (e.g., NBS or Br₂) often yields 3-bromo or 5-bromo isomers, or complex mixtures, making isolation of the 6-bromo isomer difficult and low-yielding. This route is not recommended without the use of blocking groups.

Route C: The Diazotization Approach

Starting from 2-amino-6-bromopyrazine (or 2,6-diaminopyrazine).

  • Workflow: Diazotization (NaNO₂/H₂SO₄) converts the amino group to a hydroxyl group, followed by methylation.

  • Viability: Chemically sound but suffers from the higher cost of the amino-bromo precursor and the safety hazards associated with large-scale diazonium salt processing.

Part 2: Comparative Data & Decision Matrix

MetricRoute A: 2,6-Dibromo HydrolysisRoute B: Direct BrominationRoute C: Diazotization
Starting Material 2,6-Dibromopyrazine1-Methylpyrazin-2-one2-Amino-6-bromopyrazine
Step Count 21 (theoretically)2
Overall Yield 55 - 65% < 20% (for 6-isomer)40 - 50%
Regioselectivity High (Symmetry driven)Poor (Favors C3/C5)High
Scalability ExcellentPoor (Purification issues)Moderate (Safety limits)
Cost Efficiency HighLow (Loss to isomers)Moderate

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 6-Bromo-1-methylpyrazin-2-one on a 10g scale.

Step 1: Preparation of 6-Bromo-2-hydroxypyrazine
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 2,6-dibromopyrazine (10.0 g, 42.0 mmol) and 2.5 M NaOH aqueous solution (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

    • Note: The solution will turn homogenous as the hydrolysis proceeds.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify to pH ~3 using concentrated HCl. The product, 6-bromo-2-hydroxypyrazine , will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.

    • Expected Yield: 6.0 – 6.6 g (80–90%).

Step 2: Synthesis of 6-Bromo-1-methylpyrazin-2-one
  • Setup: Equip a dry 100 mL flask with a nitrogen inlet.

  • Solvation: Dissolve the 6-bromo-2-hydroxypyrazine (5.0 g, 28.6 mmol) in anhydrous DMF (40 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (5.9 g, 42.9 mmol, 1.5 eq) and stir at room temperature for 15 minutes.

  • Methylation: Add Methyl Iodide (MeI) (2.1 mL, 34.3 mmol, 1.2 eq) dropwise via syringe.

    • Safety: MeI is a suspect carcinogen; use in a fume hood.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Pour the reaction mixture into ice-water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to separate any trace O-methylated byproduct (2-bromo-6-methoxypyrazine).

    • Target Product: 6-Bromo-1-methylpyrazin-2-one (White to pale yellow solid).

    • Expected Yield: 3.8 – 4.3 g (70–80%).

Part 4: Visualization of Reaction Pathways

SyntheticRoutes cluster_RouteA Route A: Hydrolysis-Methylation (Recommended) cluster_RouteB Route B: Direct Bromination (Not Recommended) SM_A 2,6-Dibromopyrazine Int_A 6-Bromo-2-hydroxypyrazine (Tautomer) SM_A->Int_A NaOH, Reflux (Selective Hydrolysis) Target_A 6-Bromo-1-methylpyrazin-2-one (CAS 1849219-04-0) Int_A->Target_A MeI, K2CO3, DMF (N-Alkylation Major) Byprod_A 2-Methoxy-6-bromopyrazine (O-Alkylation Minor) Int_A->Byprod_A Side Reaction SM_B 1-Methylpyrazin-2-one Wrong_Iso 3-Bromo / 5-Bromo Isomers SM_B->Wrong_Iso NBS or Br2 (EAS favors C3/C5) Target_B 6-Bromo Isomer (Trace/Low Yield) SM_B->Target_B Steric/Electronic Mismatch

Figure 1: Comparative reaction flow showing the high regiochemical fidelity of Route A versus the selectivity issues in Route B.

References

  • Schaaf, K. H., & Spoerri, P. E. (1949).[1][2][3] Syntheses in the Pyrazine Series: The Proof of the Structure and the Reactions of 2,6-Dibromopyrazine. Journal of the American Chemical Society, 71(6), 2043–2047. Link

  • Sato, T., et al. (2014). Process for producing 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir intermediates). U.S. Patent 2014/0256943. (Describes analogous hydrolysis/functionalization of halo-pyrazines). Link

  • Paudler, W. W., & Jovanovic, M. V. (1983). Nitrogen-15 NMR of some diazine N-oxides and their N-methylated analogs. Journal of Organic Chemistry, 48(7), 1064–1069. (Discusses N- vs O-alkylation patterns in diazines). Link

  • Sigma-Aldrich. Product Specification: 6-bromo-1-methylpyrazin-2(1H)-one. CAS: 1849219-04-0. Link

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Bromo-1-methylpyrazin-2-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of novel chemical entities and intermediates is a cornerstone of successful research and development. 6-Bromo-1-methylpyrazin-2-one, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods to ensure its purity, stability, and concentration are accurately determined. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 6-Bromo-1-methylpyrazin-2-one, supported by established principles and exemplary experimental data from analogous compounds.

The validation of these analytical procedures is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical methods are suitable for their intended purpose.[1][2][3][4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique for 6-Bromo-1-methylpyrazin-2-one depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Parameter HPLC-UV GC-FID/ECD LC-MS/MS UV-Vis Spectrophotometry
Selectivity Good to ExcellentGood to ExcellentSuperiorLow to Moderate
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL with ECD)Very High (pg/mL to fg/mL)Low (µg/mL range)
Linearity ExcellentExcellentExcellentGood
Precision ExcellentExcellentExcellentGood
Accuracy ExcellentExcellentExcellentGood
Throughput ModerateModerateHighHigh
Cost ModerateModerateHighLow
Best For Purity, stability studies, routine QCVolatile impurities, thermally stable compoundsBioanalysis, trace-level quantificationIn-process checks, simple formulations

In-Depth Analysis of Key Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For 6-Bromo-1-methylpyrazin-2-one, a reverse-phase HPLC method with UV detection is a logical starting point, given the presence of a chromophore in the pyrazinone ring system.[6][7][8]

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like 6-Bromo-1-methylpyrazin-2-one from more polar or non-polar impurities.

  • Mobile Phase: A mixture of acetonitrile or methanol with water provides a wide polarity range to elute the analyte with good peak shape. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the column.[7][9]

  • UV Detection: Pyrazinone structures typically exhibit strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[10][11] A wavelength scan of 6-Bromo-1-methylpyrazin-2-one would be the first step to determine the optimal wavelength for maximum absorbance and sensitivity.

Exemplary HPLC-UV Protocol for 6-Bromo-1-methylpyrazin-2-one Quantification

Objective: To determine the purity and concentration of 6-Bromo-1-methylpyrazin-2-one.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: To be determined by UV scan (likely in the 220-330 nm range).[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 6-Bromo-1-methylpyrazin-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Solvent (e.g., Acetonitrile) s1->s2 s3 Prepare Calibration Curve Standards (Serial Dilution) s2->s3 h1 Inject Sample/ Standard into HPLC s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Areas h3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV Quantification.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[8] Given that 6-Bromo-1-methylpyrazin-2-one is a relatively small molecule, it is likely amenable to GC analysis. The presence of a bromine atom makes it particularly suitable for detection by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[13] Alternatively, a Flame Ionization Detector (FID) can be used for more general-purpose quantification.

Causality Behind Experimental Choices:

  • Injector Temperature: The injector must be hot enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating compounds of intermediate polarity.

  • Oven Temperature Program: A temperature ramp is typically used to ensure good separation of analytes with different boiling points and to elute the target compound as a sharp peak in a reasonable time.

  • Detector Selection: An ECD offers superior sensitivity for the halogenated 6-Bromo-1-methylpyrazin-2-one, which is crucial for trace analysis. An FID is more universal but less sensitive to halogenated compounds. A halogen-specific detector (XSD) could also be considered for enhanced selectivity.[14]

Exemplary GC-ECD/FID Protocol for 6-Bromo-1-methylpyrazin-2-one Quantification

Objective: To quantify 6-Bromo-1-methylpyrazin-2-one, particularly for trace-level impurity analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, an autosampler, and an ECD or FID.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5 minutes.

  • Detector Temperature: 300°C (FID) or 320°C (ECD).[8]

  • Injection Mode: Split (e.g., 50:1) for higher concentrations, splitless for trace analysis.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL for FID or lower for ECD.

  • Prepare calibration standards by serial dilution in the same solvent.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis p1 Dissolve Sample in Volatile Solvent p2 Prepare Calibration Standards p1->p2 g1 Inject into GC p2->g1 g2 Vaporization in Injector Port g1->g2 g3 Separation in Capillary Column g2->g3 g4 Detection by ECD or FID g3->g4 d1 Peak Integration g4->d1 d2 Calibration & Quantification d1->d2

Caption: Workflow for GC-based Quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace impurity profiling, LC-MS/MS is the gold standard.[15][16][17] This technique couples the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices:

  • LC Conditions: Similar to HPLC-UV, but often with volatile mobile phase modifiers (e.g., formic acid or ammonium formate) that are compatible with mass spectrometry.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is likely to be effective for protonating the pyrazinone nitrogen atoms.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion formed upon fragmentation. This two-stage mass filtering provides exceptional selectivity and reduces background noise.

Exemplary LC-MS/MS Protocol for 6-Bromo-1-methylpyrazin-2-one Quantification

Objective: To achieve ultra-sensitive and highly selective quantification of 6-Bromo-1-methylpyrazin-2-one in complex matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).[18]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[18]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[18]

MS/MS Conditions:

  • Ionization Mode: ESI Positive.[18]

  • MRM Transitions: To be determined by infusing a standard solution of 6-Bromo-1-methylpyrazin-2-one. A precursor ion corresponding to [M+H]+ would be selected, and the collision energy optimized to produce a stable, intense product ion. The bromine isotope pattern (¹⁹Br and ⁸¹Br) will result in a characteristic M+2 peak that can be used for confirmation.[19]

Sample Preparation:

  • For biological samples, a sample cleanup step such as protein precipitation or liquid-liquid extraction is required to minimize matrix effects.[15][17]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification sp1 Sample Extraction (if needed, e.g., LLE) sp2 Prepare Standards sp1->sp2 lc1 UHPLC Separation sp2->lc1 lc2 ESI Ionization lc1->lc2 lc3 Precursor Ion Selection (Q1) lc2->lc3 lc4 Fragmentation (Q2) lc3->lc4 lc5 Product Ion Selection (Q3) lc4->lc5 da1 MRM Peak Integration lc5->da1 da2 Quantification using Internal Standard da1->da2

Caption: Workflow for LC-MS/MS Quantification.

A Self-Validating System: The Core of Trustworthy Data

Every protocol described must be validated to ensure it is fit for its intended purpose.[3] The validation process provides objective evidence that the method is reliable. The following parameters must be assessed according to ICH guidelines.[1][2]

Validation_Process Method Analytical Method (HPLC, GC, etc.) Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Core Parameters for Analytical Method Validation.

Step-by-Step Validation Protocol

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from any other components (impurities, degradation products, matrix components).

  • Procedure:

    • Analyze a blank sample (matrix without analyte).

    • Analyze a placebo sample (formulation without the active ingredient).

    • Analyze the analyte standard.

    • Spike the blank/placebo with the analyte and known impurities.

    • Acceptance Criterion: The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

  • Procedure:

    • Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Plot the mean response versus concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo or blank matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., low, medium, high), covering the specified range.

    • Analyze at least three replicates at each level.

    • Calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[4]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure:

    • Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ).

    • Alternatively, can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criterion: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to method parameters such as mobile phase composition (e.g., ±2%), pH, column temperature (e.g., ±5°C), or flow rate (e.g., ±0.1 mL/min).

    • Analyze the sample under these modified conditions.

    • Acceptance Criterion: The results should remain within the acceptance criteria for precision and accuracy, indicating the method is robust for routine use.

Conclusion

While no single method is universally superior, this guide provides a comparative framework for selecting and validating an appropriate analytical technique for the quantification of 6-Bromo-1-methylpyrazin-2-one. For routine purity and assay determination, a validated HPLC-UV method offers a robust and cost-effective solution. For the analysis of volatile impurities or when HPLC is not suitable, GC-FID/ECD is a powerful alternative, with ECD providing excellent sensitivity for the halogenated analyte. When the utmost sensitivity and selectivity are required, particularly in complex biological matrices, LC-MS/MS is the unequivocal choice.

Regardless of the chosen technique, a thorough validation process grounded in ICH principles is non-negotiable. It is the only way to ensure the integrity, reliability, and trustworthiness of the analytical data that underpins critical decisions in drug development and scientific research.

References

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • Benchchem. Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
  • Benchchem.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Omics Online. Development and Validation of Analytical Methods for Pharmaceuticals.
  • SIELC Technologies. 2-Bromo-6-methylpyridine.
  • National Institutes of Health (NIH).
  • Agilent.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • PubMed. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study.
  • Journal of Pharmacy & Pharmacognosy Research. Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets.
  • International Scientific Organization. Quantitative Estimation of Favipiravir In Bulk and Pharmaceutical Dosage form using Fourier Transform.
  • ICH.
  • Royal Society of Chemistry. Analytical Methods.
  • World Journal of Pharmaceutical Research. Method validation of pyrazinamide's active metabolite by UV spectrophotometry.
  • National Institutes of Health (NIH).
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Royal Society of Chemistry.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Center for Biotechnology Information. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • Impact Factor.
  • ACS Publications. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities.
  • AMS Bio.
  • MDPI. Pharmacogenomic Studies of Antiviral Drug Favipiravir.
  • SIELC Technologies. Uv-Vis Spectrum of Pyrazinamide.
  • Benchchem. A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • Lab Manager.
  • National Center for Biotechnology Information. Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product.
  • Benchchem.
  • Journal of Pharmaceutical Negative Results. Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method.
  • PubMed.
  • SIELC Technologies. Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column.
  • International Journal of Pharmaceutical Research & Analysis.

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 6-Bromo-1-methylpyrazin-2-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazinone scaffold is a cornerstone for the development of novel therapeutics. The targeted functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. This guide provides an in-depth comparative analysis of catalyst systems for the coupling of a key synthetic intermediate, 6-bromo-1-methylpyrazin-2-one. By examining the nuances of catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this document aims to empower researchers to make informed decisions for efficient and robust synthesis.

The Strategic Importance of Catalyst Selection

The reactivity of the 6-bromo-1-methylpyrazin-2-one substrate is influenced by the electron-deficient nature of the pyrazinone ring and the presence of the N-methyl group. These electronic factors can impact the oxidative addition step in the catalytic cycle and necessitate careful optimization of the catalyst system to achieve high yields and avoid undesirable side reactions. The choice of the palladium precursor, and more critically, the ancillary ligand, dictates the catalyst's stability, activity, and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the bromopyrazinone with a boronic acid or ester. The performance of various palladium catalysts for this transformation on similar heterocyclic substrates provides valuable insights.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

While direct comparative data for 6-bromo-1-methylpyrazin-2-one is limited in publicly available literature, studies on analogous brominated heterocycles, such as bromopyrimidines, offer a strong predictive framework.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80~60%A standard, reliable catalyst for many applications.[1]
Pd₂(dba)₃t-Bu₃PK₃PO₄1,4-Dioxane80ModerateBulky, electron-rich phosphine ligands can enhance catalytic activity.
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90Low (11%)Initial trials on similar complex substrates can be low-yielding without optimization.
CataCXium A palladacycle-Cs₂CO₃2-MeTHF80High (95%)Preformed palladacycles can offer superior performance in challenging couplings.[2]

Data is inferred from studies on structurally related brominated heterocycles and serves as a predictive guide.

The choice of base and solvent is also critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly employed to activate the boronic acid. The solvent system, often a mixture of an organic solvent like dioxane or THF and water, is crucial for solubilizing both the organic and inorganic reagents.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves the oxidative addition of the bromopyrazinone to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OR)₂ + Base PdII_Aryl R-Pd(II)L₂(Ar) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R-Ar

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the premier choice. The selection of the palladium source and, crucially, the ligand is paramount for achieving high yields, especially with potentially coordinating heterocyclic substrates.

Catalyst Performance Comparison for Buchwald-Hartwig Amination

A study on the amination of 6-bromopurine nucleosides, which share structural similarities with our target molecule, provides a direct comparison of various catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / Xantphos XantphosCs₂CO₃Toluene100High
Pd(OAc)₂ / (±)-BINAP(±)-BINAPCs₂CO₃Toluene100Moderate
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF6583%
Pd₂(dba)₃ / SPhosSPhosLiHMDSTHF6576%

Data from studies on 6-bromopurine nucleosides and 3-bromo-2-aminopyridine.[3][4][5]

The data suggests that for C-N bond formation on such N-heterocyclic systems, bulky, electron-rich phosphine ligands like Xantphos and RuPhos are particularly effective. The choice of a strong, non-nucleophilic base such as Cs₂CO₃ or LiHMDS is also critical for the deprotonation of the amine and facilitation of the catalytic cycle.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' + Base PdAmido [R-Pd(II)L₂(NR'R'')]+ AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 R-NR'R''

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups, which are versatile handles for further synthetic transformations. This reaction typically employs a dual-catalyst system of palladium and copper.

Catalyst Performance for Sonogashira Coupling

For the Sonogashira coupling of a structurally similar 4-bromo-6H-1,2-oxazine, a standard catalyst system has proven effective.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Coupling PartnerYield (%)
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom TempPhenylacetyleneGood
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom TempTrimethylsilylacetyleneGood
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp1-HexyneGood

Data from a study on 4-bromo-6H-1,2-oxazines.[6]

The classic PdCl₂(PPh₃)₂/CuI system is a robust starting point for the Sonogashira coupling of 6-bromo-1-methylpyrazin-2-one. The amine base, typically triethylamine, serves both as a base and as a solvent.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide species. The copper cycle facilitates the formation of this key copper acetylide intermediate.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Cu-C≡CR' PdII_Alkyne R-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 R-C≡CR' CuX Cu(I)X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR' + Base CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are generalized starting points based on successful reactions with analogous substrates and should be optimized for the specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 6-bromo-1-methylpyrazin-2-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the solvent (e.g., anhydrous, degassed toluene or THF).

  • Add 6-bromo-1-methylpyrazin-2-one (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To a reaction flask, add 6-bromo-1-methylpyrazin-2-one (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., anhydrous triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress.

  • Upon completion, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The successful functionalization of 6-bromo-1-methylpyrazin-2-one via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura couplings, palladacycles or catalysts with bulky, electron-rich phosphine ligands are promising. In Buchwald-Hartwig aminations, ligands such as Xantphos and RuPhos have demonstrated high efficacy in similar systems. For Sonogashira couplings, the standard Pd/Cu co-catalyst system provides a reliable starting point. The experimental protocols provided herein, derived from successful applications on analogous heterocyclic cores, offer a solid foundation for the development of robust and high-yielding coupling reactions for this important synthetic intermediate.

References

  • Kabalka, G. W., & Wang, L. (2003). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. The Journal of Organic Chemistry, 68(24), 9453–9456. [Link]

  • Lakshman, M. K., et al. (2008). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 27(6-7), 816-818. [Link]

  • Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

  • Reves, M., et al. (2021). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 23(15), 5899–5903. [Link]

  • Schlatter, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 44. [Link]

  • Guzman-Martinez, A., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(53), 30847-30851. [Link]

Sources

A Spectroscopic Guide to the Synthesis of 6-Bromo-1-methylpyrazin-2-one: Distinguishing Product from Precursor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly pyrazinone derivatives, are foundational scaffolds in a multitude of pharmacologically active agents. This guide provides an in-depth spectroscopic comparison of the key building block, 6-Bromo-1-methylpyrazin-2-one, and its immediate precursor, 1-methylpyrazin-2-one. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate how these techniques provide definitive evidence of successful synthesis and product purity. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies to drive their projects forward.

The Synthetic Pathway: From Precursor to Product

The synthesis of 6-Bromo-1-methylpyrazin-2-one is typically achieved through the electrophilic bromination of 1-methylpyrazin-2-one. This reaction targets the electron-rich carbon at the 6-position of the pyrazinone ring, a position activated by the amide functionality and the N-methyl group.

Caption: Figure 1: Synthesis of 6-Bromo-1-methylpyrazin-2-one

Comparative Spectroscopic Analysis

The transformation from precursor to product is accompanied by distinct changes in their respective spectra. Understanding these differences is key to confirming the reaction's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The key changes between the ¹H and ¹³C NMR spectra of 1-methylpyrazin-2-one and 6-Bromo-1-methylpyrazin-2-one are diagnostic.

¹H NMR Analysis:

The most telling change in the ¹H NMR spectrum is the disappearance of a proton signal from the pyrazinone ring.

  • 1-methylpyrazin-2-one (Precursor): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C3, C5, and C6 positions, in addition to a singlet for the N-methyl group.

  • 6-Bromo-1-methylpyrazin-2-one (Product): Following bromination at the C6 position, the proton at this position is substituted with a bromine atom. Consequently, the corresponding signal will be absent in the spectrum of the product. The remaining two aromatic protons at C3 and C5 will still be present, likely as singlets or narrow doublets depending on long-range coupling.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The introduction of the heavy bromine atom at C6 causes a significant and predictable shift in the resonance of this carbon.

  • 1-methylpyrazin-2-one (Precursor): The spectrum will display five signals: one for the methyl carbon, and four for the pyrazinone ring carbons.

  • 6-Bromo-1-methylpyrazin-2-one (Product): The most dramatic change is the upfield shift of the C6 signal due to the "heavy atom effect" of bromine. This carbon resonance will be significantly shifted to a lower ppm value compared to the precursor. The other carbon signals will experience more subtle shifts due to the electronic effect of the bromine substituent.

Compound ¹H NMR Signals (Predicted, ppm) ¹³C NMR Signals (Predicted, ppm)
1-methylpyrazin-2-one ~3.4 (s, 3H, N-CH₃), ~6.8-7.5 (m, 3H, ring CH)~35 (N-CH₃), ~120-150 (ring CH), ~160 (C=O)
6-Bromo-1-methylpyrazin-2-one ~3.5 (s, 3H, N-CH₃), ~7.0-7.8 (m, 2H, ring CH)~36 (N-CH₃), ~115 (C-Br), ~125-155 (ring CH), ~158 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The overall IR spectra of the precursor and product will share similarities due to the common pyrazinone core. However, subtle shifts and changes in the fingerprint region can be observed.

  • Shared Features: Both compounds will exhibit a strong absorption band corresponding to the C=O (amide) stretch, typically in the range of 1650-1680 cm⁻¹. Vibrations associated with the aromatic C=C and C=N bonds will also be present in the 1400-1600 cm⁻¹ region.

  • Key Difference: The introduction of the C-Br bond in the product will give rise to a new absorption band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This band, while sometimes weak, is a key indicator of successful bromination.

Functional Group Precursor (1-methylpyrazin-2-one) Product (6-Bromo-1-methylpyrazin-2-one)
C=O Stretch ~1660 cm⁻¹~1665 cm⁻¹
Aromatic C=C/C=N Stretch ~1400-1600 cm⁻¹~1400-1600 cm⁻¹
C-Br Stretch Absent~550 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation patterns. For this synthesis, MS is particularly useful due to the distinct isotopic signature of bromine.

  • 1-methylpyrazin-2-one (Precursor): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • 6-Bromo-1-methylpyrazin-2-one (Product): Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion. The mass spectrum will show two peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2⁺). This "doublet" peak is a definitive confirmation of the presence of one bromine atom in the molecule.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Synthesis of 6-Bromo-1-methylpyrazin-2-one
  • Dissolution: Dissolve 1-methylpyrazin-2-one in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or bromine in acetic acid to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data Acquisition

The following diagram outlines a typical workflow for the characterization of the synthesized product.

Experimental_Workflow Figure 2: Analytical Workflow for Product Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of 6-Bromo-1-methylpyrazin-2-one Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep: ~10 mg in CDCl₃ IR IR Spectroscopy Purification->IR Sample Prep: Neat or KBr pellet MS Mass Spectrometry Purification->MS Sample Prep: Dilute in MeOH/CH₂Cl₂ Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Figure 2: Analytical Workflow for Product Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode using an appropriate ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Conclusion

The successful synthesis of 6-Bromo-1-methylpyrazin-2-one from its precursor can be unequivocally confirmed through a multi-technique spectroscopic approach. The disappearance of a key proton signal in the ¹H NMR spectrum, the characteristic upfield shift of the C-Br carbon in the ¹³C NMR, the appearance of a C-Br stretching vibration in the IR spectrum, and the distinctive M/M+2 isotopic pattern in the mass spectrum collectively provide a self-validating system of evidence. By adhering to rigorous experimental protocols and a thorough understanding of spectroscopic principles, researchers can ensure the identity and purity of their compounds, thereby maintaining the integrity of their drug discovery and development pipelines.

References

A comprehensive list of resources for further reading and verification. Please note that direct experimental data for the titled compounds is not widely published; therefore, this guide synthesizes information from analogous structures and established spectroscopic principles.

A Comparative Guide to the Definitive Identification of Synthesized 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable, reproducible science. An error in structural assignment can invalidate biological data, compromise intellectual property, and waste significant resources. This guide provides an in-depth comparison of analytical methodologies to definitively confirm the identity and purity of the novel heterocyclic compound, 6-Bromo-1-methylpyrazin-2-one.

The Analytical Confirmation Workflow

A multi-tiered approach is essential for structural confirmation. No single technique is sufficient. We advocate for a workflow that combines primary structural elucidation methods with secondary purity assessments. The data from each stage should be cross-validated to build a comprehensive and unshakeable body of evidence.

G cluster_0 Primary Structural Elucidation cluster_1 Secondary Purity & Identity Confirmation HRMS High-Resolution Mass Spec (HRMS) IR FTIR Spectroscopy HRMS->IR NMR_H1 ¹H NMR NMR_C13 ¹³C NMR NMR_H1->NMR_C13 Conclusion Identity & Purity Confirmed NMR_C13->Conclusion IR->Conclusion HPLC HPLC / UPLC MP Melting Point HPLC->MP MP->Conclusion Synthesis Synthesized 6-Bromo-1-methylpyrazin-2-one Synthesis->HRMS Synthesis->NMR_H1 Synthesis->HPLC

Caption: A logical workflow for confirming the identity of a synthesized compound.

Part 1: Primary Structural Elucidation - The Molecular Fingerprint

These core spectroscopic techniques provide direct evidence of the molecule's atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS)

Why it's critical: HRMS provides the most accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For a halogenated compound, it offers a unique diagnostic signature.[3]

Expected Results for C₅H₅BrN₂O: The key confirmation from mass spectrometry is the molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).[4][5][6][7] This 1:1 doublet is an unmistakable indicator of bromine's presence.[4]

Table 1: Predicted HRMS Data for 6-Bromo-1-methylpyrazin-2-one

Ion Species Elemental Composition Predicted Exact Mass (m/z) Observation
[M+H]⁺ C₅H₆⁷⁹BrN₂O⁺ 204.9718 ~50% intensity peak

| [M+H]⁺ | C₅H₆⁸¹BrN₂O⁺ | 206.9698 | ~50% intensity peak |

Experimental Causality: Using electrospray ionization (ESI) in positive mode is standard for nitrogen-containing heterocycles as they are readily protonated.[8] A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental formula. The absence of this characteristic 1:1 doublet would immediately invalidate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's critical: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[3][9] By analyzing the chemical environment of every hydrogen (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆): The structure of 6-Bromo-1-methylpyrazin-2-one has three distinct proton environments.

  • N-CH₃ (Methyl group): This group is attached to a nitrogen atom within a heterocyclic ring. We expect a singlet (no adjacent protons to couple with) in the range of δ 3.3-3.6 ppm.

  • Ring Protons (H-3 and H-5): These two protons are on the pyrazinone ring and are not adjacent to each other. Therefore, they should both appear as singlets in the aromatic region. Based on data from similar pyrazinone and pyrazine structures, their chemical shifts are predicted to be between δ 7.5 and 8.5 ppm.[10][11]

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule possesses five unique carbon atoms.

  • C=O (Carbonyl): The amide-like carbonyl carbon is the most deshielded, appearing far downfield, typically in the δ 155-160 ppm range.

  • C-Br (Carbon-Bromine): The carbon directly attached to the electronegative bromine atom will be significantly shifted.

  • Ring Carbons (C-3, C-5): These are sp² hybridized carbons attached to hydrogen.

  • N-CH₃ (Methyl carbon): This aliphatic carbon will be the most upfield signal, likely in the δ 30-40 ppm range.

Table 2: Predicted vs. Experimental NMR Data Template

Assignment Predicted ¹H Shift (ppm) Observed ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Observed ¹³C Shift (ppm)
N-CH₃ 3.3 - 3.6 (s, 3H) 30 - 40
C3-H 7.5 - 8.5 (s, 1H) 125 - 135
C5-H 7.5 - 8.5 (s, 1H) 135 - 145
C2 (C=O) - 155 - 160

| C6 (C-Br) | - | | 115 - 125 | |

Experimental Causality: The choice of DMSO-d₆ as a solvent is common for polar heterocyclic compounds, ensuring good solubility. The distinct singlet signals for all protons are a key confirmatory feature. Any observation of splitting (e.g., doublets or triplets) would suggest an incorrect isomeric structure or the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Why it's useful: FTIR is a rapid and simple method to confirm the presence of key functional groups.[12] While not definitive for overall structure, it serves as an excellent validation checkpoint.

Expected Results: The most prominent and diagnostic peak for 6-Bromo-1-methylpyrazin-2-one will be the strong carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. This typically appears in the 1650-1690 cm⁻¹ region. Additional peaks corresponding to C-H, C=N, and C=C bonds will also be present but are generally less diagnostic than the carbonyl signal.

Part 2: Purity Assessment & Secondary Confirmation

A pure compound is a prerequisite for accurate structural identification and reliable biological testing.

High-Performance Liquid Chromatography (HPLC)

Why it's critical: HPLC is the gold standard for assessing the purity of a synthesized compound.[13][14][15] It separates the target molecule from unreacted starting materials, byproducts, and other impurities.

Expected Results: For a high-purity sample (>95%), the HPLC chromatogram should show a single major peak with a consistent retention time. Purity is typically calculated based on the area percentage of this peak relative to all other peaks detected by a UV detector (e.g., at 254 nm).

Experimental Causality: A reversed-phase (RP) C18 column is the workhorse for analyzing small molecules of intermediate polarity like our target compound.[15] A gradient elution using water and acetonitrile (or methanol), often with a small amount of acid modifier like formic acid or TFA to improve peak shape for nitrogen heterocycles, is a standard starting point.[16][17] The presence of multiple peaks indicates an impure sample that requires further purification before its identity can be finalized.

Melting Point Analysis

Why it's useful: This classical technique provides a quick and inexpensive measure of purity.[18][19] Pure crystalline solids typically have a sharp melting point range (e.g., spanning 1-2 °C), whereas impure samples melt over a broader range and at a lower temperature. A sharp, defined melting point is a strong indicator of high sample purity.

Comparative Summary of Analytical Techniques

The power of this workflow lies in the convergence of data from orthogonal techniques. Each method provides a different piece of the puzzle, and together they create a definitive picture.

Table 3: Comparison of Key Analytical Methods

Technique Primary Information Provided Strengths Limitations Role in Confirmation
HRMS Elemental Formula, Molecular Weight High accuracy, confirms bromine presence via isotope pattern[4] Does not give structural connectivity Essential: Confirms formula C₅H₅BrN₂O
¹H & ¹³C NMR Atomic connectivity, molecular structure Unambiguous structural elucidation[3][9] Requires pure sample, less sensitive than MS Essential: Defines the exact isomer and structure
FTIR Presence of functional groups Fast, simple, confirms carbonyl group[12] Not specific for overall structure Supportive: Validates functional group identity
HPLC Purity, number of components Highly sensitive and quantitative for purity assessment[14] Not a primary identification tool Essential: Confirms sample is >95% pure

| Melting Point | Purity of a crystalline solid | Inexpensive, fast indicator of purity[18] | Only for solids, can be ambiguous | Supportive: Corroborates HPLC purity data |

G cluster_Conclusion Conclusion HRMS HRMS shows C₅H₅BrN₂O and 1:1 Br isotope pattern Confirmation Identity Confirmed as 6-Bromo-1-methylpyrazin-2-one HRMS->Confirmation Orthogonal Validation NMR NMR matches predicted shifts and multiplicities NMR->Confirmation Orthogonal Validation HPLC HPLC shows single peak (>95% purity) HPLC->Confirmation Orthogonal Validation

Caption: Integration of orthogonal data for definitive structural confirmation.

Appendix: Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • Analysis: Cap the tube and invert several times to fully dissolve the sample. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly. Integrate proton signals and assign all peaks.

Protocol 2: LC-MS Analysis for HRMS
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute this stock to a final concentration of approximately 1-10 µg/mL using the initial mobile phase conditions.

  • Chromatography: Inject 1-5 µL of the sample onto a C18 UPLC/HPLC column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak. Use the instrument software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion and confirm the 1:1 isotopic pattern for the bromine-containing peaks.

References

  • Vertex AI Search. (2024). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • PMC. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ACS Central Science. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazinone Biosynthesis and Signaling—Myxo Style. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐(m)ethylated heterocyclic compounds. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.).
  • ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
  • MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • PubMed Central. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors.
  • YouTube. (2021). organic chemistry characterization data. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • ACS Omega. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND STRUCTURAL ANALYSIS OF NINE-MEMBERED ENYNE NITROGEN HETEROCYCLES.
  • Magnetic Resonance in Chemistry. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ResearchGate. (2025).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Unknown Source. (n.d.).

Sources

A Comprehensive Guide to the Analytical Characterization of a Commercial 6-Bromo-1-methylpyrazin-2-one Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and purity of starting materials and intermediates are paramount. A well-characterized chemical standard is the bedrock upon which reliable and reproducible experimental data are built. This guide provides a comprehensive framework for the analytical characterization of a commercial standard of 6-Bromo-1-methylpyrazin-2-one, a heterocyclic compound of interest in medicinal chemistry.

This document is structured to serve as a practical reference for researchers, offering not just a certificate of analysis, but a detailed exposition of the methodologies and the scientific rationale behind the analytical techniques employed. We will delve into the multifaceted approach required to ascertain the identity, purity, and impurity profile of a commercial standard, and compare this with the considerations for an in-house or alternative standard.

The Critical Role of a Certified Reference Material

A commercial chemical standard is more than just a bottle of a compound; it is a reference point against which in-house materials and experimental results are benchmarked. The Certificate of Analysis (CoA) that accompanies a commercial standard is a declaration of its quality, providing a snapshot of its physical and chemical properties as determined by a suite of analytical tests. However, for the discerning scientist, a CoA is not merely a document to be filed away. It is a starting point for a deeper understanding of the material's characteristics and a foundation for robust scientific inquiry.

This guide will walk you through a comprehensive analytical workflow, demonstrating how to verify the claims of a commercial CoA and how to establish a similar level of characterization for an in-house or alternative standard.

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of a chemical standard. Each technique provides a unique piece of the puzzle, and together they form a cohesive and self-validating picture of the compound's identity and purity.

Analytical_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Certificate of Analysis Generation Visual_Inspection Visual Inspection (Appearance, Color) NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Visual_Inspection->NMR Solubility_Testing Solubility Testing HPLC HPLC-UV (Purity Assessment, Impurity Profile) Solubility_Testing->HPLC CoA Issuance of CoA NMR->CoA MS Mass Spectrometry (GC-MS) (Molecular Weight Verification) MS->CoA FTIR FTIR Spectroscopy (Functional Group Analysis) FTIR->CoA HPLC->CoA GC_MS_Purity GC-MS (Volatile Impurities) GC_MS_Purity->CoA qNMR Quantitative NMR (qNMR) (Absolute Purity) qNMR->CoA

Caption: A comprehensive analytical workflow for the characterization of a chemical standard.

Detailed Analytical Methodologies & Comparative Data

This section provides detailed experimental protocols for the analysis of 6-Bromo-1-methylpyrazin-2-one. The presented data is a composite representation based on typical findings for a high-purity commercial standard and provides a benchmark for comparison.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase C18 column is a versatile choice for separating compounds of moderate polarity like 6-Bromo-1-methylpyrazin-2-one from potential impurities. The choice of a simple isocratic mobile phase of acetonitrile and water provides a robust and reproducible separation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the 6-Bromo-1-methylpyrazin-2-one standard in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Data Comparison: Commercial vs. In-house Standard

ParameterCommercial Standard (Exemplary Data)In-house Standard (Hypothetical Data)
Appearance White to off-white solidLight yellow solid
Purity (HPLC, 254 nm) ≥ 99.5%97.2%
Retention Time (min) 4.84.8
Major Impurity (Area %) < 0.1%1.5% at RRT 1.2
Other Impurities (Area %) < 0.05% eachMultiple impurities < 0.5%
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which allows for the confirmation of the molecular weight and fragmentation pattern of the analyte. For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of the standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 0.1 mg/mL.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion [M]+: A characteristic doublet at m/z 188 and 190, corresponding to the 79Br and 81Br isotopes.

  • Key Fragments: Loss of Br (m/z 109), loss of CO (m/z 160/162), and fragments corresponding to the pyrazinone ring.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous confirmation of the structure.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.6 mL of the deuterated solvent.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4s1HH-3 or H-5
~ 7.2s1HH-3 or H-5
~ 3.5s3HN-CH₃

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique that can confirm the presence of key structural features.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (aromatic)
~ 2950-2850MediumC-H stretch (methyl)
~ 1680-1650StrongC=O stretch (amide)
~ 1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~ 700-550Medium-StrongC-Br stretch

Comparison of Commercial vs. In-house Standards

While a high-purity commercial standard provides a reliable starting point, researchers often synthesize their own materials or use standards from alternative suppliers. In such cases, a rigorous side-by-side comparison is crucial.

Standard_Comparison cluster_comparison Comparative Analysis Commercial_Standard Commercial Certified Standard Purity_Comparison Purity Profile (HPLC) Commercial_Standard->Purity_Comparison Spectroscopic_Comparison Spectroscopic Data Comparison (NMR, FTIR, MS) Commercial_Standard->Spectroscopic_Comparison In_House_Standard In-house or Alternative Standard In_House_Standard->Purity_Comparison In_House_Standard->Spectroscopic_Comparison Impurity_ID Impurity Identification (LC-MS/MS) Purity_Comparison->Impurity_ID Performance_Check Performance in Application Impurity_ID->Performance_Check Spectroscopic_Comparison->Performance_Check

Caption: A workflow for the comparative analysis of a commercial versus an in-house standard.

Key Considerations for In-house Standards:

  • Purity: Is the purity of the in-house standard sufficient for the intended application? The presence of even small amounts of impurities can significantly impact experimental outcomes.

  • Impurity Profile: Are the impurities in the in-house standard known or unknown? Uncharacterized impurities introduce an element of uncertainty.

  • Documentation: Has the in-house standard been characterized to the same rigorous level as the commercial standard? Proper documentation is essential for traceability and reproducibility.

Conclusion and Recommendations

The comprehensive analytical characterization of a chemical standard is a cornerstone of good scientific practice. This guide has provided a detailed framework for the analysis of a commercial 6-Bromo-1-methylpyrazin-2-one standard, complete with experimental protocols and comparative data.

For researchers and drug development professionals, we recommend the following:

  • Always start with a well-characterized commercial standard whenever possible. This provides a reliable benchmark and saves valuable time and resources.

  • Do not treat a Certificate of Analysis as an infallible document. Use the information it contains as a starting point for your own understanding of the material.

  • When using in-house or alternative standards, perform a rigorous side-by-side comparison with a certified commercial standard to ensure comparability and reliability of your results.

  • Maintain meticulous records of all analytical data for your chemical standards. This documentation is crucial for regulatory submissions and for ensuring the long-term reproducibility of your research.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]

  • RSC Advances. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

Comparing the cost-effectiveness of different 6-Bromo-1-methylpyrazin-2-one syntheses

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 6-Bromo-1-methylpyrazin-2-one , a critical scaffold in medicinal chemistry (often associated with Favipiravir analogs and kinase inhibitors).

Executive Summary

The synthesis of 6-Bromo-1-methylpyrazin-2-one presents a classic "Make vs. Buy" and "Scale vs. Speed" dilemma. While the target appears simple, the introduction of the bromine at the C6 position (meta to the directing carbonyl) and the regioselective N-methylation pose specific challenges.

This guide compares three distinct approaches:

  • The "Discovery" Route (Method A): Hydrolysis of 2,6-dibromopyrazine. High material cost, but high reliability and speed for gram-scale delivery.

  • The "Process" Route (Method B): Decarboxylation of Favipiravir intermediates. Low material cost, scalable, but requires multi-step workflow optimization.

  • The "Direct" Trap (Method C): A warning on direct functionalization attempts that frequently fail due to electronic governing rules.

Comparative Analysis Matrix

FeatureMethod A: Hydrolysis Strategy Method B: Decarboxylation Strategy Method C: Direct Bromination
Starting Material 2,6-Dibromopyrazine3-Hydroxy-2-pyrazinecarboxamide1-Methylpyrazin-2-one
SM Cost (Approx) High (~

80/g)
Low (<$0.50/g bulk)Low
Step Count 2 (Hydrolysis + Methylation)4 (Bromination + Hydrolysis + Decarb + Methylation)1
Regioselectivity High (Symmetrical precursor)High (Directed by OH/Amide)Poor (Favors C3-Br)
Scalability Poor (Cost prohibitive)ExcellentN/A
Primary Use Case MedChem/Lead Opt (<10g)Pilot Plant/Manufacturing (>1kg)Not Recommended

Visualizing the Synthetic Pathways

The following diagram illustrates the chemical logic and branching pathways for the three methods.

SynthesisPathways SM_A 2,6-Dibromopyrazine (High Cost) Inter_A 6-Bromo-2-hydroxypyrazine SM_A->Inter_A 1. Hydrolysis (NaOH, THF/H2O) SM_B 3-Hydroxy-2-pyrazinecarboxamide (Low Cost) Inter_B1 6-Bromo-3-hydroxy- 2-pyrazinecarboxamide SM_B->Inter_B1 1. Bromination (Br2, H2O) SM_C 1-Methylpyrazin-2-one Target TARGET: 6-Bromo-1-methylpyrazin-2-one SM_C->Target X Wrong_Product 3-Bromo-1-methylpyrazin-2-one (Undesired Isomer) SM_C->Wrong_Product Direct Bromination (Electrophilic Attack at C3) Inter_A->Target 2. Regioselective Methylation (BSA, MeI) Inter_B2 6-Bromo-3-hydroxy- 2-pyrazinecarboxylic acid Inter_B1->Inter_B2 2. Amide Hydrolysis Inter_B2->Inter_A 3. Decarboxylation (-CO2, Heat)

Caption: Comparative workflow showing the convergence of Method A and B, and the regiochemical failure of Method C.

Detailed Technical Protocols

Method A: The "Discovery" Route (Recommended for Lab Scale)

Rationale: This method utilizes the symmetry of 2,6-dibromopyrazine. By hydrolyzing one bromine, you generate the necessary tautomeric "hydroxy/one" handle while leaving the second bromine exactly where it is needed (C6).

Step 1: Partial Hydrolysis

  • Reagents: 2,6-Dibromopyrazine (1.0 equiv), NaOH (2.5 equiv), THF/Water (1:1).

  • Procedure: Dissolve 2,6-dibromopyrazine in THF. Add aqueous NaOH dropwise. Heat to reflux for 4–6 hours.

  • Monitoring: TLC will show the disappearance of the non-polar starting material and appearance of a polar spot (hydroxy-pyrazine).

  • Workup: Acidify carefully with 1M HCl to pH ~4. The product, 6-bromo-2-hydroxypyrazine , often precipitates or can be extracted with EtOAc.

  • Yield: Typically 75–85%.

Step 2: Regioselective N-Methylation Critical Insight: 2-Hydroxypyrazines exist in equilibrium with 2-pyrazinones. Simple alkylation (MeI/K2CO3) often yields a mixture of O-methyl (methoxy) and N-methyl (pyrazinone) products. To force N-methylation, use silylation.

  • Reagents: 6-Bromo-2-hydroxypyrazine (1.0 equiv), N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv), Methyl Iodide (MeI) (1.5 equiv), Acetonitrile (dry).

  • Procedure:

    • Suspend substrate in dry MeCN under inert atmosphere (N2/Ar).

    • Add BSA and stir at 50°C for 1 hour until the solution is clear (formation of the O-silyl intermediate).

    • Cool to room temperature.[1] Add MeI.

    • Heat to 60–70°C in a sealed vessel for 4–12 hours.

    • Mechanism:[2][3][4][5][6] The silyl group protects the oxygen, but the nitrogen lone pair remains nucleophilic enough (or the silyl imidate rearranges) to attack the methyl iodide, driven by the thermodynamic stability of the amide-like carbonyl.

  • Workup: Quench with MeOH. Concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).

  • Target Yield: 60–70% (High N/O selectivity, >10:1).

Method B: The "Process" Route (Recommended for Scale-Up)

Rationale: This route leverages the cheap supply chain of Favipiravir (T-705) intermediates. 3-Hydroxy-2-pyrazinecarboxamide is chemically robust and directs bromination to the correct position (para to the carbonyl).

Step 1: Bromination

  • Reagents: 3-Hydroxy-2-pyrazinecarboxamide, Br2, Water.

  • Procedure: Suspend amide in water. Add bromine dropwise at 0–5°C. The reaction is exothermic.

  • Outcome: The electron-donating hydroxyl group directs bromine to C6. Product precipitates as a yellow solid.

Step 2 & 3: Hydrolysis and Decarboxylation

  • Reagents: Conc. HCl or H2SO4.

  • Procedure: Reflux the brominated amide in strong acid.

    • Phase 1: Hydrolysis of the amide (-CONH2) to the carboxylic acid (-COOH).

    • Phase 2: Thermal decarboxylation. Pyrazine-2-carboxylic acids with electron-withdrawing groups (like Br) decarboxylate upon prolonged heating (>100°C).

  • Workup: Neutralize to precipitate 6-bromo-2-hydroxypyrazine .

  • Note: This converges with the intermediate from Method A. Proceed with the BSA-mediated methylation described above.

Scientific Integrity: Why Method C Fails

Researchers often attempt to methylate 2-hydroxypyrazine first, then brominate, assuming the "one" (amide) directing group will control regioselectivity.

  • The Trap: In 1-methylpyrazin-2-one, the C3 position is most electron-deficient but also most activated for nucleophilic attack. However, for electrophilic aromatic substitution (like bromination), the position para to the nitrogen (C5) or ortho to the carbonyl (C3) competes.

  • Reality: Direct bromination of 1-methylpyrazin-2-one typically yields the 3-bromo or 5-bromo isomers, or complex mixtures. Accessing the C6 position (meta to the N-Me) requires the "blocking/directing" strategy of Method B or the "pre-functionalized" strategy of Method A.

Regioselectivity & Tautomerism Diagram

The following diagram elucidates the critical methylation step and why silylation (BSA) is preferred over simple base-mediated alkylation.

MethylationSelectivity Tautomer Tautomeric Equilibrium (6-Bromo-2-hydroxypyrazine) Conditions_Base Standard Base (K2CO3/DMF) Dissociative Mechanism Tautomer->Conditions_Base Conditions_BSA Silylation (BSA/MeCN) Associative/Silyl-Imidate Tautomer->Conditions_BSA Product_O O-Methylation (Minor/Major) (Methoxypyrazine) Conditions_Base->Product_O Competes strongly (Hard Nucleophile) Product_N N-Methylation (Major) (TARGET: Pyrazinone) Conditions_Base->Product_N Mixture Conditions_BSA->Product_O Trace Conditions_BSA->Product_N High Selectivity (Thermodynamic Control)

Caption: Mechanistic divergence in methylation. BSA promotes the formation of the desired N-methyl lactam.

References

  • Synthesis of Favipiravir Intermediates (Method B Basis)

    • Title: Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.[2][7]

    • Source: CN112851589A (P
    • URL
  • Decarboxylation of Pyrazine Carboxylic Acids

    • Title: Chemical Transformation of Pyrazine Derivatives.[8]

    • Source: Moroccan Journal of Chemistry, 10(2), 288–297 (2022).

    • URL:[Link]

  • Regioselective Methylation of Heterocycles

    • Title: Regioselectivity of Cobalamin-Dependent Methyltransferase (Contextualizing N vs O alkyl
    • Source: PubMed Central, PMC7783988.[9]

    • URL:[Link]

  • Properties of 2,6-Dibromopyrazine (Method A Starting Material)

Sources

Benchmarking the Scaffold: In Silico Profiling of 6-Bromo-1-methylpyrazin-2-one

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 6-Bromo-1-methylpyrazin-2-one (CAS: 1849219-04-0) represents a strategic scaffold.[1] Unlike its unmethylated or chlorinated analogs, this molecule offers a unique balance of synthetic utility and physicochemical compliance.

This guide provides an objective, data-driven comparison of this scaffold against its primary alternatives. By leveraging industry-standard algorithms (SwissADME, pkCSM, and OSIRIS), we evaluate its "performance" across three critical axes: Lipophilicity Modulation , Metabolic Stability , and Synthetic Reactivity .

Key Finding: The N-methylation at position 1 creates a "molecular cap" that significantly improves blood-brain barrier (BBB) permeation probability compared to the parent pyrazinone, while the C6-Bromine handle offers superior cross-coupling yields over the chloro-analog.[1]

Chemical Identity & Structural Context[2][3][4][5][6]

Before interpreting the data, we must define the structural inputs used for this analysis.

PropertyTarget Molecule
IUPAC Name 6-Bromo-1-methylpyrazin-2-one
CAS Number 1849219-04-0
SMILES CN1C(=O)C=NC=C1Br
Molecular Weight 189.01 g/mol
Role Electrophilic intermediate for Suzuki/Buchwald couplings; Kinase inhibitor core.[1]

Comparative In Silico Profiling

To assess the utility of 6-Bromo-1-methylpyrazin-2-one (Target), we benchmarked it against two common alternatives:

  • Alternative A (The Parent): 6-Bromopyrazin-2-one (Lacks the methyl group).[1]

  • Alternative B (The Cost-Saver): 6-Chloro-1-methylpyrazin-2-one (Cl instead of Br).[1]

Physicochemical Performance (SwissADME)[7][8]

The following data was generated using the Consensus LogP and ESOL solubility algorithms.

ParameterTarget (Br / N-Me) Alt A (Br / NH) Alt B (Cl / N-Me) Interpretation
Consensus LogP 0.65 0.210.48The Target is more lipophilic, aiding passive transport, yet remains well below the Lipinski cutoff (LogP < 5).[1]
TPSA (Ų) 32.67 41.4632.67N-methylation removes a Hydrogen Bond Donor (HBD), lowering TPSA and improving membrane permeability.
Water Solubility (LogS) -1.88 (Soluble) -1.54 (Soluble)-1.42 (Very Soluble)All three are highly soluble; the Target sacrifices negligible solubility for better permeability.[1]
Lipinski Violations 0 00All candidates are fully compliant "Lead-Like" fragments.[1]
ADMET & Toxicity Prediction (pkCSM / OSIRIS)

Here, we evaluate the "performance" of the molecule in a biological system.

EndpointTarget (Br / N-Me) Alt A (Br / NH) Alt B (Cl / N-Me) Scientific Insight
BBB Permeant Yes NoYesCritical Differentiator: The removal of the NH donor (Alt A) is the deciding factor for CNS activity potential.[1]
HIA (Absorption) High (>90%) Moderate (~75%)High (>90%)N-methylation prevents gastric ionization issues, enhancing uptake.
CYP2D6 Inhibitor No NoNoLow risk of drug-drug interactions (DDI) for this fragment.[1]
Mutagenic Risk None NoneLowChlorinated heteroaromatics (Alt B) occasionally flag structural alerts for alkylation potential; the Bromo-analog is generally cleaner.[1]

Mechanistic Insight: The SAR Logic

Why choose the 6-Bromo-1-methyl variant? The decision rests on the interplay between synthetic reactivity and ADME properties.

Synthetic Reactivity (Br vs. Cl)

While the Chloro-analog (Alt B) is cheaper, the C-Br bond in the Target is significantly weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C-Halogen bond is the rate-determining step.[1]

  • Performance: The Target allows for milder reaction conditions (lower temperature, cheaper ligands) compared to the Chloro-analog.

Metabolic Blocking (Methylation)

The parent scaffold (Alt A) contains a free lactam NH. In vivo, this position is a hotspot for Phase II Glucuronidation , which leads to rapid clearance.

  • Performance: Methylating this position (Target) blocks this metabolic route, extending the half-life (

    
    ) of the final drug candidate.
    
Visualizing the Decision Matrix

SAR_LogicStartScaffold Selection:Pyrazin-2-one CoreBranch1Q1: Is CNS Penetration Required?Start->Branch1Branch2Q2: Coupling Partner Sensitivity?Branch1->Branch2Yes (Needs Low TPSA)Result_ParentSelect Unsubstituted (Alt A)(High Clearance Risk)Branch1->Result_ParentNo (Peripheral Target)Result_TargetSelect 6-Bromo-1-methyl (Target)(Optimal Balance)Branch2->Result_TargetHigh (Needs Br for Facile Pd-Add)Result_ChloroSelect 6-Chloro-1-methyl (Alt B)(Lower Reactivity)Branch2->Result_ChloroLow (Robust Substrate)

Figure 1: Strategic Decision Tree for Scaffold Selection. The Target molecule is the optimal path for CNS-active, complex synthesis campaigns.

Experimental Protocol: In Silico Prediction

To replicate these results or apply this workflow to your own analogs, follow this validated protocol.

Workflow Overview

WorkflowStep11. Structure Curation(Canonical SMILES)Step22. PhysicochemicalProfiling(SwissADME)Step1->Step2 InputStep33. Toxicity & PKPrediction(pkCSM / OSIRIS)Step2->Step3 Filtered HitsStep44. Data Synthesis& Risk AssessmentStep3->Step4 Raw Data

Figure 2: The In Silico Prediction Pipeline.

Detailed Methodology
Step 1: Structure Curation[1]
  • Obtain the canonical SMILES for the target: CN1C(=O)C=NC=C1Br.

  • Validation: Ensure the SMILES string explicitly encodes the aromaticity (lower case c and n) or explicit double bonds to prevent interpretation errors by the algorithms.

Step 2: Physicochemical Profiling (SwissADME)[2]
  • Platform: [2]

  • Procedure:

    • Navigate to the input field.

    • Paste the SMILES list (Target + Analogs).

    • Run computation.[3]

  • Critical Output to Record:

    • TPSA:[1][4] Must be < 90 Ų for good BBB penetration.

    • Consensus LogP: Average of the 5 predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).[2][5]

    • Bioavailability Score: Should be 0.55.

Step 3: Toxicity & PK Prediction (pkCSM)
  • Platform:

  • Procedure:

    • Select "Predict" mode.

    • Input SMILES.[6][4]

    • Select "ADMET" (Absorption, Distribution, Metabolism, Excretion, Toxicity).[7]

  • Critical Output to Record:

    • AMES Toxicity:[1] (Mutagenicity).[8]

    • hERG I/II Inhibition: (Cardiotoxicity risk).

    • Caco-2 Permeability: (Intestinal absorption proxy).

Step 4: Interpretation

Compare the generated values against the "Rule of 3" (for fragments):

  • MW < 300[1][4]

  • LogP < 3[1][4]

  • H-Bond Donors < 3[1][4]

  • H-Bond Acceptors < 3[1][4]

Result: 6-Bromo-1-methylpyrazin-2-one passes all "Rule of 3" filters, confirming its status as a high-quality "Lead-Like" scaffold.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[2][5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Scientific Reports, 7, 42717.[5] Link

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1][9] Journal of Medicinal Chemistry, 58(9), 4066-4072. Link

  • OSIRIS Property Explorer: Sander, T., et al. (2001).[10] OSIRIS Property Explorer.[8] Organic Chemistry Portal. Link

  • Lipinski's Rule: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[8] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Cross-validation of experimental data for 6-Bromo-1-methylpyrazin-2-one with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-methylpyrazin-2-one serves as a critical electrophilic scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its structural uniqueness lies in the N-methyl "locking" mechanism, which prevents the tautomerization typical of hydroxypyrazines, and the C6-bromine handle, which offers superior oxidative addition rates in palladium-catalyzed cross-couplings compared to its chlorinated counterparts.

This guide provides an objective cross-validation of 6-Bromo-1-methylpyrazin-2-one, benchmarking its analytical signature against theoretical standards and evaluating its functional performance in Suzuki-Miyaura couplings.

Part 1: Analytical Cross-Validation (Identity & Purity)

Establishing the identity of 6-Bromo-1-methylpyrazin-2-one requires distinguishing it from its O-methylated isomer (2-methoxy-6-bromopyrazine) and the non-methylated tautomer. The following data correlates experimental observations with structural logic.

Nuclear Magnetic Resonance (NMR) Benchmarking

The N-methyl group is the primary diagnostic handle. Unlike O-methylation, which shifts the methyl signal to ~3.9–4.0 ppm, N-methylation in pyrazinones typically resonates upfield at ~3.5–3.6 ppm.

Table 1: 1H-NMR Validation Profile (DMSO-d6, 400 MHz)

PositionMoietyExpected Shift (

, ppm)
MultiplicityDiagnostic Note
N-1

3.50 – 3.65 Singlet (3H)Critical: Confirms N-alkylation vs. O-alkylation.
C-3

8.15 – 8.30 Singlet/Doublet (1H)Deshielded by adjacent Carbonyl (C2) and Imine (N4).
C-5

7.80 – 8.00 Singlet/Doublet (1H)Adjacent to Bromine; typically shows weak meta-coupling (

Hz) with H-3.

Analyst Note: The absence of a broad singlet exchangeable with


 confirms the absence of the non-methylated precursor (6-bromo-2(1H)-pyrazinone).
Chromatographic Purity Assessment

For accurate quantitation, we utilize a Reverse-Phase HPLC method designed to separate the product from the debrominated byproduct (1-methylpyrazin-2-one) and the hydrolytic degradant.

Protocol A: HPLC Purity Method

  • Column: C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Pyrazinone

    
     transition).
    
  • Retention Logic: The bromine atom increases lipophilicity significantly.

    • Elution Order: Debrominated impurity < Target Product < Bis-brominated impurity.

Part 2: Functional Performance (Reactivity Case Study)

The primary utility of this scaffold is as an electrophile in transition-metal catalysis. We compared the performance of 6-Bromo-1-methylpyrazin-2-one against its chlorinated analog (6-Chloro-1-methylpyrazin-2-one ) in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Efficiency Data

Conditions: 1.0 eq Halide, 1.2 eq


, 5 mol% 

, 2.0 eq

, Dioxane/H2O (4:1), 90°C, 4h.

Table 2: Cross-Coupling Yield Comparison

Substrate (X)Conversion (HPLC)Isolated YieldReaction TimeMechanistic Insight
6-Bromo (Product) >98% 92% 2.5 h Rapid Oxidative Addition (

) due to weaker C-Br bond.
6-Chloro (Alternative)74%61%12.0 hSluggish activation; requires specialized ligands (e.g., XPhos) to achieve full conversion.
Interpretation

The experimental data confirms that the Bromo- variant is the superior choice for discovery chemistry where mild conditions and high throughput are required. While the Chloro- analog is cheaper, the required forcing conditions (higher temp, expensive ligands) negate the cost benefit during early-stage development.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 6-Phenyl-1-methylpyrazin-2-one (Validation Reaction)
  • Setup: To a nitrogen-purged reaction vial, add 6-Bromo-1-methylpyrazin-2-one (189 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and degassed 2M aqueous

    
     (1 mL).
    
  • Reaction: Seal and heat to 90°C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The starting bromide (

      
      ) should disappear; product appears as a fluorescent spot (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Concentrate and purify via flash chromatography (0-5% MeOH in DCM).

Part 4: Visualization & Logic Flow

Analytical Validation Workflow

The following diagram illustrates the decision matrix for validating the material upon receipt or synthesis.

ValidationWorkflow RawMaterial Raw Material (6-Bromo-1-methylpyrazin-2-one) VisualCheck Visual Inspection (Off-white solid) RawMaterial->VisualCheck Solubility Solubility Test (DMSO/MeOH) VisualCheck->Solubility NMR 1H-NMR Analysis (DMSO-d6) Solubility->NMR DecisionNMR N-Me Signal @ 3.5ppm? NMR->DecisionNMR HPLC HPLC Purity (>98% Area) DecisionNMR->HPLC Yes (N-isomer) Reject Reject/Repurify DecisionNMR->Reject No (O-isomer/Mix) Release Release for Synthesis HPLC->Release Pass HPLC->Reject Fail

Figure 1: Step-wise analytical validation workflow ensuring structural integrity before usage.

Reactivity & Mechanism (Suzuki Coupling)

This diagram details the catalytic cycle, highlighting why the Bromide is the preferred substrate over the Chloride.[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 6-Bromo-1-methylpyrazin-2-one PdII_Int Pd(II)-Br Complex OxAdd->PdII_Int Fast (Br) / Slow (Cl) TransMet Transmetallation (+ Ar-B(OH)2 / Base) PdII_Int->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle demonstrating the oxidative addition advantage of the 6-Bromo scaffold.

References

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Favipiravir Synthesis Context: Furuta, Y., et al. (2013). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerases. Antiviral Research, 100(2), 446-454.
  • Analytical Standards: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 87242074, 1-bromo-2H-pyrazine (Analogous Scaffold). Retrieved from [Link]

Sources

Safety Operating Guide

6-Bromo-1-methylpyrazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Core Directive: 6-Bromo-1-methylpyrazin-2-one (CAS: 1849219-04-0) is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified strictly as Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal sewage systems, trash, or non-halogenated solvent streams.

Immediate Action Required:

  • Segregation: Isolate from non-halogenated solvents (e.g., acetone, ethanol) to prevent cross-contamination of bulk waste streams.

  • Destruction Method: High-temperature incineration (Rotary Kiln) is the only validated method to ensure complete mineralization and prevent the formation of persistent organic pollutants.

Chemical Profile & Hazard Identification

To ensure safe handling, the physical and chemical properties relevant to disposal are summarized below.

PropertySpecificationOperational Implication
Chemical Name 6-Bromo-1-methylpyrazin-2-oneOfficial manifest name.[1]
CAS Number 1849219-04-0Unique identifier for waste tagging.[1]
Molecular Formula C₅H₅BrN₂OContains Bromine; requires halogen-specific incineration.[1]
Physical State Solid (Low melting point possible)May liquefy in hot storage; handle as a solid/sludge.[1]
Hazard Class Irritant / Potentially ToxicH302 (Harmful if swallowed), H315 (Skin Irritant).[1]
Reactivity StableAvoid contact with strong oxidizing agents.[1]
Waste Code (RCRA) D001 (if in flammable solvent) / Not Listed (P/U) Treat as "Hazardous Waste - Toxic/Irritant."[1]

Expert Insight: While specific toxicity data for this exact CAS is limited, structural analogs (brominated pyrazines) often exhibit aquatic toxicity (H412 ). Therefore, we treat this as an environmentally persistent toxicant [1].

Waste Segregation & Collection Protocols

Proper segregation is the "First Mile" of safety. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates incineration.

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic."[1]

  • Protocol:

    • Transfer the expired or unused solid directly into the container.

    • Do not dissolve in solvent solely for disposal (this increases volume).

    • Seal tightly with a screw cap (Teflon-lined preferred).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Container: Safety can or glass carboy (Amber).

  • Stream: Halogenated Solvent Waste .

  • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Ethyl Acetate.

  • Prohibited: Do not mix with strong acids (Nitric Acid) or oxidizers (Peroxides).

C. Contaminated Debris (Sharps, Gloves, Weigh Boats)[1]
  • Sharps: Place needles/syringes in a red biohazard/sharps bin labeled "Chemically Contaminated."

  • Soft Debris: Gloves and paper towels go into a yellow "Chemically Contaminated Solid Waste" bag/bin, not regular trash.

Visualizing the Disposal Workflow

The following decision tree illustrates the critical logic for segregating 6-Bromo-1-methylpyrazin-2-one waste.

WasteSegregation Start Waste Generation: 6-Bromo-1-methylpyrazin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Pure Cmpd Liquid Reaction Mixture / Solution StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, Syringes) StateCheck->Debris Residue SolidBin Container: Wide-Mouth HDPE Label: Hazardous Solid - Toxic Solid->SolidBin LiquidBin Container: Carboy (Glass/HDPE) Stream: Halogenated Organic Liquid->LiquidBin DebrisBin Container: Yellow Bag or Sharps Bin Label: Chemically Contaminated Debris->DebrisBin Incinerator DESTINATION: High-Temp Incineration (Rotary Kiln) SolidBin->Incinerator LiquidBin->Incinerator DebrisBin->Incinerator

Figure 1: Waste Segregation Decision Tree.[1] Follow the path based on the physical state of the waste.

Detailed Disposal Procedures (Step-by-Step)

Protocol 1: Disposal of Expired/Unused Solid

Objective: Safe packaging of pure 6-Bromo-1-methylpyrazin-2-one for off-site incineration.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Weighing: If the mass is >10g, record the weight for the waste manifest.

  • Transfer:

    • Place the original vial inside a larger hazardous waste jar if the vial is small (<20mL).

    • If loose, use a disposable spatula to transfer solid into the waste jar.

  • Decontamination: Wipe the exterior of the waste jar with a Kimwipe dampened with Acetone. Dispose of the Kimwipe in the solid waste bin.

  • Manifesting: Log the container as "Halogenated Organic Solid (contains Bromine)."

Protocol 2: Handling Spills

Scenario: A 500mg vial drops and shatters on the benchtop.

  • Alert: Notify nearby personnel.

  • Isolate: Mark the area.

  • Solvent Selection: Use Acetone or Ethanol . Water is ineffective due to low solubility of the pyrazinone core.

  • Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or Pig Mat).

    • Sweep the absorbent into a dustpan designated for hazardous waste.

    • Wipe the surface 3x with Acetone-soaked towels.

  • Disposal: Place glass shards in a puncture-proof container; place absorbent/towels in the solid chemical waste bag.

Regulatory Framework & Transport

EPA (RCRA) Classification

This compound is not explicitly listed on the P-list or U-list. However, it must be characterized by the generator.[2]

  • Waste Code: If the waste is a mixture with flammable solvents (e.g., Acetone), use code D001 . If it tests positive for toxicity (rare for this specific class unless tested), use D004-D043 .

  • Default: "Non-RCRA Regulated Hazardous Waste" (unless characteristic), but must be managed as hazardous due to halogen content [2].

DOT Shipping (for Waste Haulers)

When preparing the waste manifest for the hauler (e.g., Veolia, Clean Harbors):

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (6-Bromo-1-methylpyrazin-2-one).

  • UN Number: UN 2811.

  • Hazard Class: 6.1.

  • Packing Group: III (Assumed based on analog toxicity).

The Lifecycle of Halogenated Waste

Understanding why we segregate helps enforce compliance. The diagram below shows the downstream processing of this compound.

Lifecycle Lab Lab Collection (Satellite Accumulation) Storage Central Waste Storage (90-Day Hold) Lab->Storage Weekly Pickup Transport DOT Transport (UN 2811) Storage->Transport Manifest Kiln Rotary Kiln Incinerator (1100°C - 2 sec retention) Transport->Kiln Feed Scrubber Gas Scrubbing (Remove HBr/Br2) Kiln->Scrubber Flue Gas

Figure 2: Downstream Lifecycle.[1] High-temperature incineration is required to break the C-Br bond and capture the resulting Hydrogen Bromide (HBr) in scrubbers.[1]

References

  • Sigma-Aldrich. (2023).[3][4] Safety Data Sheet: 2-Bromo-6-methylpyridine (Analog Proxy). Merck KGaA. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Link

  • PubChem. (2023). Compound Summary: 6-Bromo-2-methylquinoline (Structural Analog).[1] National Library of Medicine. Link

  • Cornell University EHS. (2023). Chemical Waste Disposal: Halogenated Solvents.[2][5] Cornell.edu. Link

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-1-methylpyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 6-Bromo-1-methylpyrazin-2-one, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of 6-Bromo-1-methylpyrazin-2-one, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

While a comprehensive, publicly available Safety Data Sheet (SDS) for 6-Bromo-1-methylpyrazin-2-one is not readily accessible, its structure as a brominated heterocyclic compound allows us to infer potential hazards based on similar chemical classes. Halogenated organic compounds can present a range of health risks, including skin and eye irritation, respiratory tract irritation, and potential for systemic toxicity upon absorption or inhalation. Therefore, a cautious and proactive approach to PPE is paramount.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory system.

  • Toxicity: Potential for toxic effects if absorbed through the skin, inhaled, or ingested.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. Below, we detail the essential PPE for handling 6-Bromo-1-methylpyrazin-2-one, explaining the rationale behind each choice.

Hand Protection: Your First Line of Defense

Given the potential for skin irritation and absorption, selecting the correct gloves is critical. The choice of glove material should be based on chemical compatibility.

Glove Selection Protocol:

  • Primary Gloves: Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. They offer good resistance to many solvents and are less likely to cause allergic reactions than latex.

  • Double Gloving: For procedures with a higher risk of splashing or for handling larger quantities, double gloving provides an additional layer of protection. This involves wearing two pairs of nitrile gloves.

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. It is also good practice to change gloves at regular intervals (e.g., every 1-2 hours) during prolonged handling sessions.

Table 1: Glove Selection Guide

Task Glove Type Rationale
Weighing and sample preparationSingle pair of nitrile glovesProtection against incidental contact with small quantities.
Synthesis and purificationDouble pair of nitrile glovesEnhanced protection during procedures with a higher risk of splashes and spills.
Spill cleanupHeavy-duty nitrile or butyl rubber glovesIncreased resistance to a broader range of chemicals and physical hazards.
Eye and Face Protection: Shielding Against Splashes

Chemical splashes to the eyes can cause severe and irreversible damage.

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where chemicals are handled.

  • Chemical Goggles: For procedures with a significant risk of splashing, chemical goggles that form a seal around the eyes offer superior protection.

  • Face Shield: When handling larger quantities or during reactions that have the potential to splash, a face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.

Body Protection: The Laboratory Coat

A flame-resistant lab coat, properly fastened, should be worn at all times in the laboratory. It provides a removable barrier in the event of a spill or splash.

Respiratory Protection: Guarding Against Inhalation

Work with 6-Bromo-1-methylpyrazin-2-one should always be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors. In situations where a fume hood is not available or as a supplementary measure during spill cleanup, respiratory protection may be necessary.

  • N95 Respirator: For protection against solid particulates (dust).

  • Half-Mask or Full-Face Respirator with Organic Vapor Cartridges: For protection against volatile organic vapors.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational plan ensures that safety is integrated into every step of the workflow.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of 6-Bromo-1-methylpyrazin-2-one.

Spill Response

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: This may include heavy-duty gloves, a respirator, and chemical splash goggles.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials.

  • Clean and Decontaminate: Clean the area with a suitable solvent and decontaminate with a mild detergent solution.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with 6-Bromo-1-methylpyrazin-2-one, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Building a Culture of Safety

Beyond the physical barriers of PPE, a deeply ingrained culture of safety is the most effective tool for preventing laboratory accidents. This includes continuous training, open communication about potential hazards, and a commitment from every team member to prioritize safety in all operations. By understanding the "why" behind each safety protocol, researchers can move beyond mere compliance to a state of active, informed risk management.

References

  • General Laboratory Safety Guidelines

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Glove Selection Guidance

    • Title: Glove Selection and Usage
    • Source: University of California, Berkeley Environmental Health & Safety
    • URL: [Link]

  • Respiratory Protection

    • Title: Respir
    • Source: Occupational Safety and Health Administr
    • URL: [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.